Product packaging for 1-Methyl-1H-indazol-4-ol(Cat. No.:CAS No. 144528-23-4)

1-Methyl-1H-indazol-4-ol

Cat. No.: B186704
CAS No.: 144528-23-4
M. Wt: 148.16 g/mol
InChI Key: UVYLIAQZZCXTOC-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazol-4-ol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B186704 1-Methyl-1H-indazol-4-ol CAS No. 144528-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-7-3-2-4-8(11)6(7)5-9-10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTRKWLCVGCOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441317
Record name 1-Methyl-1H-indazol-4-ol
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144528-23-4
Record name 1-Methyl-1H-indazol-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-1-methyl-1H-indazole
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Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core basic properties of 1-Methyl-1H-indazol-4-ol, catering to researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the chemical formula C₈H₈N₂O.[1][2] It belongs to the indazole class of compounds, which are known for their diverse biological activities. The basic properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 144528-23-4[1][2]
Molecular Formula C₈H₈N₂O[1][2]
Molecular Weight 148.16 g/mol [1]
Appearance Detailed see specifications[1]
Purity ≥99%[1]
Moisture Content ≤0.5%[1]
Impurity ≤0.3%[1]
Storage Store in a cool & dry place[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be inferred from established methods for the preparation of substituted indazoles. A common strategy involves the cyclization of a suitably substituted precursor. One potential pathway could involve the N-methylation of a 4-hydroxy-1H-indazole precursor or the chemical modification of a related 1-methyl-1H-indazole derivative.

A general workflow for the synthesis of a substituted 1-methyl-1H-indazole is outlined below. This process often starts with a commercially available indazole derivative, which then undergoes a series of reactions such as methylation, nitration, and reduction to yield the desired product.

G start Commercially Available Indazole Precursor methylation N-Methylation (e.g., Methyl Iodide, Base) start->methylation nitration Nitration (e.g., HNO3/H2SO4) methylation->nitration reduction Reduction of Nitro Group (e.g., H2/Pd-C or SnCl2) nitration->reduction final_product This compound reduction->final_product

A generalized synthetic workflow for this compound.

Spectral Data

Although direct access to the full spectra is limited in public databases, several chemical suppliers indicate the availability of spectral data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[3] Researchers interested in this compound are encouraged to request this data directly from suppliers. The expected spectral features would be consistent with the structure of a methyl-substituted hydroxy-indazole.

Biological Activity and Potential Applications

The indazole scaffold is a prominent feature in many biologically active molecules, with a significant number of indazole derivatives being investigated as kinase inhibitors for the treatment of cancer.[4] Various derivatives have shown potent inhibitory activity against a range of kinases, including Janus kinase 2 (Jak2), protein kinase membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase (PKMYT1), and receptor tyrosine kinases such as VEGFR and EGFR.[5][6]

While there is no specific published data on the biological activity of this compound itself, its structural similarity to known kinase inhibitors suggests that it may also exhibit such properties. The exploration of its activity against various kinase targets could be a valuable area of research for drug discovery programs.

The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling pathway.

G cluster_0 Kinase Activity Indazole 1-Methyl-Indazole Derivative (e.g., this compound) Kinase Protein Kinase (e.g., Jak2, VEGFR) Indazole->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Pathway Downstream Signaling Pathway Activation PhosphoSubstrate->Pathway Response Cellular Response (e.g., Proliferation, Survival) Pathway->Response

Potential mechanism of action for 1-methyl-indazole derivatives as kinase inhibitors.

Safety and Handling

For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling chemical compounds of this nature in a laboratory setting should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area, and inhalation of dust or fumes should be avoided.

Conclusion

This compound is a member of the medicinally important indazole class of compounds. While detailed experimental data on its physical properties and biological activity are not extensively documented in publicly accessible literature, its chemical structure suggests potential as a kinase inhibitor. This guide provides a summary of the currently available information and outlines potential avenues for further research and characterization of this compound for applications in drug discovery and development.

References

An In-Depth Technical Guide to 1-Methyl-1H-indazol-4-ol (CAS: 144528-23-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazol-4-ol, a heterocyclic building block of significant interest in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, spectral analysis, and potential applications in drug discovery, with a focus on its role as a key intermediate in the development of targeted therapeutics.

Chemical and Physical Properties

This compound is a substituted indazole with the molecular formula C₈H₈N₂O. Its chemical structure features a methyl group at the 1-position of the indazole ring and a hydroxyl group at the 4-position. This substitution pattern makes it a valuable synthon for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 144528-23-4[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [2]
Appearance Detailed see specifications[1]
Purity ≥99%[1]
Moisture Content ≤0.5%[1]
Impurity ≤0.3%[1]
Storage Store in a cool, dry place[1]

Synthesis and Experimental Protocols

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Methylation 4-Hydroxy-1H-indazole 4-Hydroxy-1H-indazole This compound This compound 4-Hydroxy-1H-indazole->this compound  Methyl Iodide, Base (e.g., NaH)   Kinase_Inhibition_Pathway cluster_pathway General Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream_Signaling Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response Leads to Indazole_Derivative Indazole-based Kinase Inhibitor Indazole_Derivative->Receptor_Tyrosine_Kinase  Inhibits ATP binding  

References

An In-Depth Technical Guide to 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazol-4-ol is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a key pharmacophore in medicinal chemistry, appearing in a variety of biologically active molecules. The specific substitution of a methyl group at the 1-position and a hydroxyl group at the 4-position of the indazole ring system imparts distinct physicochemical properties that are of interest in the fields of drug discovery and materials science. This technical guide provides a comprehensive overview of the molecular structure, properties, and available synthetic and analytical data for this compound.

Molecular Structure and Identifiers

The molecular structure of this compound is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a methyl group attached to one of the nitrogen atoms and a hydroxyl group on the benzene ring portion.

Diagram: Molecular Structure of this compound

Synthesis_Workflow Start Substituted 2-Nitrotoluene Reduction Reduction of Nitro Group Start->Reduction e.g., SnCl₂/HCl Diazotization Diazotization Reduction->Diazotization NaNO₂/HCl Cyclization Intramolecular Cyclization Diazotization->Cyclization Heating Methylation N-Methylation Cyclization->Methylation e.g., CH₃I, Base FinalProduct This compound Methylation->FinalProduct

An In-depth Technical Guide to 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazol-4-ol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, plausible synthetic routes, and potential biological significance, drawing parallels from the well-established pharmacology of the broader indazole class of molecules.

Chemical Identity and Properties

This compound, also known by its IUPAC name, is a substituted indazole. The indazole scaffold is a prominent feature in many biologically active compounds and is considered a "privileged" structure in medicinal chemistry.

IdentifierValueReference
IUPAC Name This compound
Synonyms 4-Hydroxy-1-methyl-1H-indazole, Indazol-4-ol, 1-methyl-
CAS Number 144528-23-4[1]
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol [2]

Plausible Synthetic Methodologies

Conceptual Experimental Protocol: Synthesis from 4-Nitro-1H-indazole

A potential route to this compound could involve the N-methylation of a protected 4-hydroxyindazole or, more practically, the conversion of a more readily available starting material like 4-nitro-1H-indazole.

Step 1: N-Methylation of 4-Nitro-1H-indazole

This step introduces the methyl group at the N1 position of the indazole ring.

  • Materials: 4-Nitro-1H-indazole, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF), Methyl Iodide (CH₃I).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert nitrogen atmosphere at 0 °C, add a solution of 4-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

    • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-nitro-1H-indazole.

Step 2: Reduction of the Nitro Group to an Amine

The nitro group is reduced to an amine, which can then be converted to a hydroxyl group.

  • Materials: 1-Methyl-4-nitro-1H-indazole, Palladium on Carbon (10% Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • To a solution of 1-methyl-4-nitro-1H-indazole (1.0 equivalent) in ethanol in a hydrogenation vessel, add 10% Pd/C (10 mol %).

    • Purge the vessel with hydrogen gas and stir the reaction mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for 4-6 hours.[3]

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[3]

    • Concentrate the filtrate under reduced pressure to obtain 1-methyl-1H-indazol-4-amine.

Step 3: Diazotization and Hydrolysis to the Phenol

The amino group is converted to a diazonium salt, which is subsequently hydrolyzed to the desired hydroxyl group.

  • Materials: 1-Methyl-1H-indazol-4-amine, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water.

  • Procedure:

    • Dissolve 1-methyl-1H-indazol-4-amine (1.0 equivalent) in an aqueous solution of sulfuric acid at 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

    • Slowly heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

    • After the evolution of nitrogen gas ceases, cool the reaction mixture.

    • Neutralize the mixture and extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

start 4-Nitro-1H-indazole step1 1. N-Methylation (NaH, CH3I, THF) start->step1 intermediate1 1-Methyl-4-nitro-1H-indazole step1->intermediate1 step2 2. Reduction (H2, Pd/C) intermediate1->step2 intermediate2 1-Methyl-1H-indazol-4-amine step2->intermediate2 step3 3. Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) intermediate2->step3 end_product This compound step3->end_product

Plausible Synthetic Workflow for this compound.

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is not available in the reviewed literature, the indazole scaffold is a core component of numerous pharmacologically active molecules, particularly in oncology.[4][5] Derivatives of 1H-indazole have been identified as potent inhibitors of various protein kinases.

For instance, the compound GDC-0941, which contains a 1H-indazol-4-yl moiety, is a potent inhibitor of Class I PI3 Kinases.[6] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6] Inhibition of this pathway by small molecules like GDC-0941 has shown promise in cancer therapy.

Given the structural similarity, it is plausible that this compound could be investigated for activity against protein kinases and other biological targets. The hydroxyl group at the 4-position could potentially engage in hydrogen bonding interactions within the active site of a target protein.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival Akt->CellSurvival Inhibition of Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indazole Indazole Derivative (e.g., GDC-0941) Indazole->PI3K Inhibition

Representative PI3K/Akt Signaling Pathway Modulated by Indazole Derivatives.

Conclusion

This compound is a member of the medicinally significant indazole family of heterocyclic compounds. While specific data on its synthesis and biological activity are limited, established synthetic methodologies for related compounds provide a clear path for its preparation. The prevalence of the indazole scaffold in kinase inhibitors suggests that this compound could be a valuable building block or lead compound for the development of novel therapeutics, particularly in the area of oncology. Further research is warranted to fully elucidate its chemical and biological properties.

References

"1-Methyl-1H-indazol-4-ol" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-Methyl-1H-indazol-4-ol, a key heterocyclic compound with significant potential in pharmaceutical research and development. This document is intended to serve as a valuable resource for scientists and researchers engaged in drug discovery and medicinal chemistry.

Chemical Identity and Physical Properties

This compound, with the CAS number 144528-23-4, is a substituted indazole derivative. The indazole core is a prevalent scaffold in many biologically active compounds. The addition of a methyl group at the N1 position and a hydroxyl group at the 4-position significantly influences its physicochemical characteristics and biological activity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 144528-23-4[1][2]
Molecular Formula C₈H₈N₂O[1][2]
Molecular Weight 148.16 g/mol [1]
Appearance Not explicitly stated, though related compounds are solids.
Melting Point No data available
Boiling Point No data available
Solubility No data available
pKa No data available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the positions of the methyl and hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, including the carbons of the fused rings and the methyl group.

Researchers can find spectral data for various indazole derivatives, which can aid in the interpretation of experimentally obtained spectra for this compound.[3][4][5][6][7][8]

Synthesis and Analysis

Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, general methods for the synthesis of substituted indazoles can be adapted. A common strategy involves the cyclization of appropriately substituted hydrazones.

A plausible synthetic workflow for this compound could be conceptualized as follows:

G Start Substituted Phenylhydrazine Step1 Cyclization Reaction Start->Step1 Intermediate Methylated Indazole Intermediate Step1->Intermediate Step2 Hydroxylation or Demethylation Intermediate->Step2 Product This compound Step2->Product

Figure 1: A generalized synthetic workflow for this compound.

For related compounds, such as 6-Bromo-1-methyl-1H-indazol-4-amine, a multi-step synthesis starting from 6-bromo-1H-indazole has been described, involving N-methylation, nitration, and subsequent reduction.[9] This suggests that functional group interconversion on a pre-formed methylated indazole ring is a viable synthetic strategy.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound. A general protocol would involve:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: Ambient or controlled (e.g., 25-30 °C).

Method development would be required to optimize the separation and quantification of the target compound and any impurities.

Biological Activity and Signaling Pathways

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Indazole derivatives are particularly prominent as kinase inhibitors .[10][11]

While direct evidence for the biological activity of this compound is limited in the available literature, its structural similarity to known kinase inhibitors suggests it may also target these crucial enzymes. Kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of cancer and other diseases.

Potential Kinase Inhibition and Signaling Pathway Involvement:

Indazole-based compounds have been shown to inhibit a variety of kinases, including but not limited to:

  • Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, making it a target for cancer therapy.[10][11]

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR and PDGFR, which are involved in angiogenesis and tumor growth.

  • BCR-ABL: A fusion protein associated with chronic myeloid leukemia (CML).[12]

  • PI3K/Akt signaling pathway: A critical pathway in cell survival and proliferation.[13]

The potential interaction of this compound with a kinase active site can be visualized as follows:

G cluster_kinase Kinase Active Site ATP_binding ATP Binding Pocket Hinge Hinge Region Hydrophobic_pocket Hydrophobic Pocket Indazole This compound Indazole->ATP_binding Occupies space Indazole->Hinge H-bonding Indazole->Hydrophobic_pocket Hydrophobic interactions

Figure 2: Hypothetical binding of this compound in a kinase active site.

Further experimental validation through kinase screening assays and cell-based studies is necessary to elucidate the specific biological targets and signaling pathways modulated by this compound. The presence of the hydroxyl group offers a potential site for hydrogen bonding interactions within a kinase active site, which could contribute to its inhibitory activity.

Safety and Handling

Based on available information, this compound should be handled with care in a laboratory setting. The following hazard statements have been associated with this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[1]

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and drug development. Its indazole core suggests potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy. This technical guide has summarized the available physical, chemical, and safety information for this compound. Further research is warranted to fully characterize its physical properties, optimize its synthesis, and explore its biological activity and therapeutic potential in various disease models. The information and conceptual frameworks provided herein are intended to facilitate these future research endeavors.

References

Navigating the Solubility Landscape of 1-Methyl-1H-indazol-4-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties of 1-Methyl-1H-indazol-4-ol

A foundational understanding of a compound's physical and chemical properties is crucial for predicting its solubility behavior. Key identifiers for this compound are presented below.

PropertyValue
CAS Number 144528-23-4[1]
Molecular Formula C8H8N2O[1]
Appearance Detailed specifications available upon request from suppliers[1]
Purity ≥99%[1]
Moisture Content ≤0.5%[1]
Impurity ≤0.3%[1]

Expected Solubility Profile

Direct, experimentally determined quantitative solubility data for this compound is not extensively documented in publicly accessible literature. However, based on the structural characteristics of related indazole derivatives, a qualitative assessment can be made. For instance, a structurally similar compound, 6-Bromo-1-methyl-1H-indazol-4-amine, is known to be sparingly soluble in water.[2] The presence of a relatively nonpolar indazole ring system in these molecules contributes to their limited aqueous solubility.[2] It is, therefore, reasonable to anticipate that this compound will also exhibit poor solubility in aqueous solutions.

General Experimental Protocol for Solubility Determination

While a specific protocol for this compound is not available, a general and widely accepted method for determining the solubility of a compound is the gravimetric method. This technique is applicable across various solvents and temperatures.

Gravimetric Method Workflow

G cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep1 Weigh excess solute prep2 Add to known volume of solvent prep1->prep2 1 equil1 Agitate at constant temperature prep2->equil1 2 equil2 Allow undissolved solids to settle equil1->equil2 3 analysis1 Extract a known volume of supernatant equil2->analysis1 4 analysis2 Evaporate solvent analysis1->analysis2 5 analysis3 Weigh the remaining solid analysis2->analysis3 6 calc1 Calculate concentration (e.g., in g/L) analysis3->calc1 7

Caption: A generalized workflow for determining solubility using the gravimetric method.

Strategies for Solubility Enhancement

Given the anticipated poor aqueous solubility of this compound, several established techniques can be employed to improve its dissolution characteristics, which is a critical step for many research and development applications.

Common Approaches to Improve Solubility

G cluster_physical Physical Modifications cluster_chemical Chemical Modifications cluster_formulation Formulation Strategies p1 Particle Size Reduction (Micronization, Nanosuspension) p2 Crystal Habit Modification (Polymorphs, Amorphous Forms) p3 Solid Dispersions c1 pH Adjustment c2 Salt Formation c3 Complexation (e.g., with cyclodextrins) f1 Use of Co-solvents (e.g., DMSO, Ethanol) f2 Surfactants (Micellar Solubilization) f3 Microemulsions / SEDDS center Poorly Soluble Compound (e.g., this compound) center->p1 center->p2 center->p3 center->c1 center->c2 center->c3 center->f1 center->f2 center->f3

Caption: Key strategies for enhancing the solubility of poorly water-soluble compounds.

A common and practical approach for laboratory settings involves the use of co-solvents. For instance, a stock solution can be prepared by dissolving the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol, followed by serial dilution into the aqueous experimental buffer.[2]

References

Stability and Storage of 1-Methyl-1H-indazol-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Methyl-1H-indazol-4-ol. Due to the limited publicly available stability data for this specific molecule, this guide synthesizes information from structurally related indazole derivatives and established principles of chemical stability. The information herein is intended to guide researchers in the proper handling, storage, and assessment of this compound to ensure its integrity for research and development activities.

Chemical Profile of this compound

PropertyValue
CAS Number 144528-23-4
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Structure
Image of the chemical structure of this compound

Inferred Stability and Storage Conditions

Summary of Storage Recommendations for Substituted Indazoles

The following table summarizes the storage conditions for several structural analogs of this compound, providing a basis for recommended practices.

CompoundPurityStorage TemperatureAdditional Notes
1-Methyl-1H-indazol-4-amine≥ 95% (HPLC)0-8 °C-
1-Methyl-1H-indazol-5-olmin 98%Room temperature-
1-Methyl-1H-indazole-3-carboxylic acid>95%Room temperature (Solid)Keep in a dry, cool and well-ventilated place. Keep container tightly closed.[1]
1-Methyl-1H-indazole-3-carboxylic acid (in solvent)--80°C (2 years), -20°C (1 year)-[2]

Based on this comparative data, it is prudent to store this compound in a cool, dry, and well-ventilated area, protected from light . For long-term storage, refrigeration at 2-8 °C is recommended to minimize potential degradation. If the compound is in solution, storage at -20°C or -80°C is advisable.[2]

Factors Affecting Stability

The primary factors that may influence the stability of this compound are exposure to incompatible materials, elevated temperatures, light, and moisture.

substance This compound degradation Degradation Products (e.g., NOx, CO, CO₂) substance->degradation leads to incompatible_materials Incompatible Materials (Strong Oxidizing Agents, Strong Bases, Amines) incompatible_materials->substance promotes degradation of environmental_factors Environmental Factors (Elevated Temperature, Light, Moisture) environmental_factors->substance promotes degradation of

Factors influencing the stability of this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented in the reviewed literature, general chemical principles suggest that the molecule could be susceptible to oxidation and reactions with strong bases or amines. The hazardous decomposition products noted for related indazoles include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1] This indicates that under thermal stress or in the presence of strong oxidizing agents, the indazole ring and its substituents can break down.

Experimental Protocols for Stability Assessment

For researchers and drug development professionals requiring definitive stability data, a formal stability study is recommended. The following outlines a general experimental protocol based on International Council for Harmonisation (ICH) guidelines for drug substance stability testing.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

  • Stress Conditions: Expose solutions of this compound to the following conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid-state at 80°C for 48 hours.

    • Photolytic: Expose solution and solid to UV and visible light (ICH Q1B).

  • Analytical Method: Utilize a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector to separate the parent compound from any degradation products.

  • Peak Purity Analysis: Employ the PDA detector to assess the peak purity of the parent compound under each stress condition to ensure no co-eluting degradants.

  • Characterization of Degradants: If significant degradation is observed, isolate the major degradation products using preparative HPLC and characterize their structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

start This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc HPLC Analysis (Stability-Indicating Method) stress->hplc purity Peak Purity Assessment hplc->purity characterization Isolate & Characterize Degradants (prep-HPLC, MS, NMR) purity->characterization if degradants > threshold data Stability Profile purity->data if pure characterization->data

References

In-Depth Technical Guide to the Safety and Hazards of 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification:

  • Name: 1-Methyl-1H-indazol-4-ol

  • CAS Number: 144528-23-4

  • Molecular Formula: C₈H₈N₂O

  • Molecular Weight: 148.16 g/mol

Section 1: Executive Summary

This document provides a comprehensive overview of the safety and hazard information currently available for this compound. This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[1] While a complete Safety Data Sheet (SDS) with exhaustive toxicological data is not publicly available, this guide synthesizes the existing GHS classifications and provides recommended safety protocols based on the known hazards of the compound and structurally related chemicals. Adherence to the safety measures outlined in this guide is crucial to minimize risk during handling and use.

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute oral toxicity, and skin and eye irritation.[1]

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation

GHS Pictograms:

alt text

Signal Word: Warning [1]

Precautionary Statements:

A comprehensive list of precautionary statements is not consistently provided across all sources. However, the following have been identified:[1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: Toxicological Data

No specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound, have been identified in the public domain. The GHS classification of Acute Toxicity, Oral, Category 4, suggests an LD50 value in the range of 300 to 2000 mg/kg for oral exposure in animal studies. This is an inferred range based on the GHS criteria and not from specific experimental data for this compound.

For a structurally related compound, 5-Benzyl-1-phenyl-1H-indazol-4-ol, an oral LD50 in mice has been reported as 2 g/kg.[2] While this provides some context, direct extrapolation of toxicity is not recommended, and this compound should be handled with the caution appropriate for a substance that is harmful if swallowed.

Section 4: First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid should be administered. The following protocols are recommended based on the known hazards.

FirstAidMeasures cluster_exposure Exposure Route cluster_response First Aid Response Inhalation Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. Inhalation->Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. Skin Contact Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. Remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. Skin Contact->Remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. Eye Contact Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. Eye Contact->Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. Ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Ingestion->Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocol for First Aid (General):

No specific experimental protocols for first aid treatment of this compound exposure have been published. The recommendations provided are based on standard chemical safety guidelines for compounds with similar GHS classifications. For eye and skin contact, the duration of rinsing (at least 15 minutes) is a critical parameter.

Section 5: Firefighting Measures

This compound is a solid organic compound. In the event of a fire, the primary concerns are the combustion products and the potential for dust explosion if the material is finely divided.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards Arising from the Chemical: Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment and Precautions for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Section 6: Accidental Release Measures

In the case of a spill, appropriate measures should be taken to prevent the spread of the material and to protect personnel.

SpillCleanup start Spill Occurs evacuate Evacuate unnecessary personnel and secure the area. start->evacuate ppe Wear appropriate Personal Protective Equipment (PPE). evacuate->ppe contain Contain the spill. Avoid generating dust. ppe->contain cleanup Carefully sweep or scoop up the solid material. Place in a suitable, labeled container for disposal. contain->cleanup decontaminate Clean the spill area with a damp cloth or paper towels. Avoid creating aerosols. cleanup->decontaminate dispose Dispose of waste in accordance with local, state, and federal regulations. decontaminate->dispose end Spill Cleaned Up dispose->end

Experimental Protocol for Spill Cleanup (General):

  • Personal Protection: Don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.

  • Containment: Prevent further spread of the solid material.

  • Cleanup: For a solid spill, gently sweep or scoop the material into a labeled container for hazardous waste. Avoid actions that could generate dust. A damp paper towel can be used to wipe up any remaining residue.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: All contaminated materials (including PPE) should be placed in a sealed container and disposed of as hazardous waste according to institutional and regulatory guidelines.

Section 7: Handling and Storage

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.

Section 8: Exposure Controls and Personal Protective Equipment

As no specific occupational exposure limits have been established for this compound, engineering controls and personal protective equipment (PPE) are essential for minimizing exposure.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecific EquipmentRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.Prevents skin contact, which can cause irritation.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.Recommended when working outside of a fume hood or in poorly ventilated areas to prevent inhalation of dust.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Section 9: Physical and Chemical Properties

PropertyValue
Appearance Solid (specific color and form not consistently reported)
Molecular Weight 148.16 g/mol
CAS Number 144528-23-4

Section 10: Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No hazardous reactions have been reported.

  • Conditions to Avoid: Avoid generation of dust and exposure to incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Section 11: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain or in regular trash. Chemical waste should be handled by a licensed professional waste disposal service.

Disclaimer: This guide is intended for informational purposes only and is based on the limited data available. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel should be trained in proper chemical handling procedures and should consult with their institution's Environmental Health and Safety department for specific guidance.

References

A Technical Guide to 1-Methyl-1H-indazol-4-ol: A Key Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazol-4-ol is a heterocyclic organic compound belonging to the indazole family. While direct biological activity data for this compound is not extensively documented in publicly available literature, its significance lies in its role as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for the treatment of cancer and other diseases. This technical guide provides a comprehensive overview of the synthesis of this compound, the biological activities of its derivatives, and the key signaling pathways they target.

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be designed based on established methodologies for the synthesis of substituted indazoles. A likely multi-step process, illustrated below, involves the N-methylation of a nitroindazole precursor, followed by the reduction of the nitro group and subsequent conversion to a hydroxyl group.

Synthesis_Workflow Start 4-Nitro-1H-indazole Step1 N-Methylation Start->Step1 Intermediate1 1-Methyl-4-nitro-1H-indazole (CAS: 26120-43-4) Step1->Intermediate1 Methylating agent (e.g., Methyl iodide) Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 1-Methyl-1H-indazol-4-amine Step2->Intermediate2 Reducing agent (e.g., SnCl2/HCl or H2/Pd-C) Step3 Diazotization & Hydrolysis Intermediate2->Step3 End This compound Step3->End 1. NaNO2, H2SO4 2. H2O, Heat PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GDC0941 GDC-0941 (Pictilisib) GDC0941->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation PLK4_Pathway PLK4 PLK4 CentrioleDup Centriole Duplication PLK4->CentrioleDup Phosphorylation of centrosomal proteins Aneuploidy Aneuploidy & Genomic Instability PLK4->Aneuploidy Overexpression leads to CellCycle Cell Cycle Progression CentrioleDup->CellCycle Apoptosis Apoptosis IndazoleInhibitor Indazole-based PLK4 Inhibitors IndazoleInhibitor->PLK4 Inhibition IndazoleInhibitor->Apoptosis Induces in cancer cells TumorGrowth Tumor Growth CellCycle->TumorGrowth

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Indazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of potent and selective ligands for a wide array of biological targets. Indazole-containing molecules have demonstrated significant therapeutic potential across multiple disease areas, including oncology, neuroscience, and inflammatory conditions. This technical guide will delve into the key biological activities reported for indazole derivatives, providing quantitative data, experimental methodologies, and an exploration of the associated signaling pathways.

Biological Activities of Indazole Derivatives

The indazole moiety is a key pharmacophore in several FDA-approved drugs and clinical candidates, underscoring its therapeutic relevance. The biological activities of indazole derivatives are diverse and are largely dictated by the nature and position of substituents on the indazole core.

Kinase Inhibition

A predominant and well-established role for the indazole scaffold is in the development of kinase inhibitors. Numerous indazole-containing compounds have been shown to target various kinases that are critical components of signaling pathways dysregulated in cancer.

Key Examples:

  • Axitinib and Pazopanib: These are potent multi-targeted tyrosine kinase inhibitors approved for the treatment of renal cell carcinoma. They primarily inhibit vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit.

  • Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK), used in the treatment of NTRK gene fusion-positive solid tumors.

  • GDC-0941: A potent, selective, and orally bioavailable inhibitor of class I phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt signaling pathway, which is frequently overactive in many cancers[1].

  • ABT-869 (Linifanib): A multitargeted receptor tyrosine kinase inhibitor targeting VEGFR and PDGFR families[2].

Quantitative Data on Indazole-Based Kinase Inhibitors:

CompoundTarget Kinase(s)IC50 / KiCell Line / Assay ConditionsReference
GDC-0941PI3Kα3 nM (IC50)Enzyme assay[J Med Chem. 2008 Sep 25;51(18):5522-32.[1]]
GDC-0941PI3Kβ33 nM (IC50)Enzyme assay[J Med Chem. 2008 Sep 25;51(18):5522-32.[1]]
GDC-0941PI3Kδ3 nM (IC50)Enzyme assay[J Med Chem. 2008 Sep 25;51(18):5522-32.[1]]
GDC-0941PI3Kγ17 nM (IC50)Enzyme assay[J Med Chem. 2008 Sep 25;51(18):5522-32.[1]]
ABT-869KDR (VEGFR2)4 nM (IC50)Enzyme assay[J Med Chem. 2007 Apr 5;50(7):1584-97.[2]]
ABT-869CSF-1R1 nM (IC50)Enzyme assay[J Med Chem. 2007 Apr 5;50(7):1584-97.[2]]
ABT-869Flt-31 nM (IC50)Enzyme assay[J Med Chem. 2007 Apr 5;50(7):1584-97.[2]]
ABT-869Kit2 nM (IC50)Enzyme assay[J Med Chem. 2007 Apr 5;50(7):1584-97.[2]]
Anticancer Activity via Other Mechanisms

Beyond kinase inhibition, indazole derivatives have demonstrated anticancer effects through various other mechanisms.

  • PARP Inhibition: Niraparib, an indazole-containing compound, is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of recurrent epithelial ovarian cancer[3].

  • Antiglycolytic Activity: Lonidamine, an early indazole-based drug, has been used in the treatment of brain tumors and is known for its antiglycolytic effects.

  • Apoptosis Induction: Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells, potentially through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway[4].

  • Antiproliferative Activity: 1H-Benzo[f]indazole-4,9-dione derivatives have exhibited significant antiproliferative activity against KATO-III and MCF-7 cell lines[5].

Quantitative Data on Antiproliferative Activity:

Compound ClassCell LineIC50Reference
1H-indazole-3-amine derivative (6o)K562 (chronic myeloid leukemia)5.15 µM[Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives (2023)[4]]
1H-indazole-3-amine derivative (6o)A549 (lung cancer)>50 µM[Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives (2023)[4]]
1H-indazole-3-amine derivative (6o)PC-3 (prostate cancer)>50 µM[Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives (2023)[4]]
1H-indazole-3-amine derivative (6o)Hep-G2 (hepatoma)>50 µM[Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives (2023)[4]]
1H-Benzo[f]indazole-4,9-dione derivativesKATO-III, MCF-725.5 to 432.5 μM[New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation[5]]
Neurological and Other Activities
  • 5-HT3 Antagonism: Granisetron is a potent and selective 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy and radiotherapy[3].

  • TRPV1 Antagonism: A series of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas have been identified as highly potent antagonists of the transient receptor potential vanilloid 1 (TRPV1), with potential applications in pain management[6].

  • Antiarrhythmic, Local Anesthetic, and Analgesic Activities: N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols have shown significant antiarrhythmic, local anesthetic, and analgesic properties[7].

Quantitative Data on TRPV1 Antagonism:

CompoundTargetKi(CAP)Assay ConditionsReference
Antagonist 26hTRPV10.4 nMAntagonism toward capsaicin activation[Bioorg Med Chem Lett. 2020 Dec 1;30(23):127548[6]]
Antagonist 50hTRPV10.5 nMAntagonism toward capsaicin activation[Bioorg Med Chem Lett. 2020 Dec 1;30(23):127548[6]]
Antagonist 51hTRPV10.5 nMAntagonism toward capsaicin activation[Bioorg Med Chem Lett. 2020 Dec 1;30(23):127548[6]]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for key assays used to evaluate the biological activity of indazole derivatives, based on the cited literature.

Kinase Inhibition Assay (General Protocol)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (indazole derivative)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase enzyme, the kinase-specific substrate, and the assay buffer.

  • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Add the detection reagent and incubate as per the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compound (indazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compound (indazole derivative)

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat the cells with the test compound for a specified duration.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in the binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) based on the fluorescence signals.

Signaling Pathways

The diverse biological activities of indazole derivatives stem from their ability to modulate key signaling pathways implicated in various diseases.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Indazole-based inhibitors like GDC-0941 directly target PI3K, thereby blocking the downstream activation of Akt and its effectors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GDC0941 GDC-0941 (Indazole Derivative) GDC0941->PI3K p53_MDM2_Pathway CellularStress Cellular Stress p53 p53 CellularStress->p53 MDM2 MDM2 p53->MDM2 Bax Bax p53->Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2 Bcl-2 Bcl2->Apoptosis Indazole Indazole Derivative Indazole->MDM2 Indazole->Bcl2

References

The Strategic Role of 1-Methyl-1H-indazol-4-ol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of medicinal chemistry, the indazole nucleus is recognized as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Its rigid, bicyclic structure provides an excellent platform for the precise spatial orientation of functional groups, enabling strong and selective interactions with biological targets. Within this important class of compounds, 1-Methyl-1H-indazol-4-ol (CAS No: 144528-23-4) has emerged as a versatile and valuable pharmaceutical intermediate. Its strategic functionalization at the 4-position with a hydroxyl group, combined with the methylation at the N1 position which can enhance metabolic stability, makes it a key building block for the synthesis of a new generation of therapeutic agents, particularly in oncology and immunology.[3]

This technical guide provides an in-depth overview of this compound, consolidating its chemical properties, synthesis, and its pivotal role as a precursor in the development of advanced pharmaceutical ingredients. The content is tailored for researchers, chemists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

Precise characterization of an intermediate is fundamental for its effective use in multi-step syntheses. While comprehensive experimental data for this compound is not extensively published, the following tables summarize its known specifications and expected spectroscopic characteristics based on its structure and data from analogous compounds.[4][5]

Physical and Chemical Properties
PropertyValueReference / Note
CAS Number 144528-23-4[6]
Molecular Formula C₈H₈N₂O[6]
Molecular Weight 148.16 g/mol [7][8]
Appearance Solid (form may vary)General
Purity ≥99%[6]
Moisture Content ≤0.5%[6]
Total Impurities ≤0.3%[6]
Storage Store in a cool, dry place at 2-8°C[9][10]
Spectroscopic Data (Predicted and Inferred)

Spectroscopic analysis is crucial for identity confirmation and quality control. The following are the expected spectral characteristics for this compound.[11]

TechniqueExpected Characteristics
¹H NMR Signals corresponding to three aromatic protons on the benzene ring, a singlet for the C3 proton, a singlet for the N-methyl group, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for eight distinct carbon atoms: six aromatic carbons (including the two bridgehead carbons), one N-methyl carbon, and one carbon bearing the hydroxyl group. The chemical shifts for 1-methyl indazoles typically differ from their 2-methyl isomers.[4]
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), N-H stretching (absent due to N1-methylation), C-H aromatic stretching (~3000-3100 cm⁻¹), C-H aliphatic stretching (~2850-2950 cm⁻¹), and C=C aromatic stretching (~1450-1600 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 148.16.

Synthesis of this compound

The synthesis of substituted indazoles can be approached through various strategic routes, often involving the construction of the bicyclic ring system from appropriately substituted aniline or phenylhydrazine precursors. A plausible and efficient synthesis of this compound can be conceptualized from a substituted o-toluidine derivative, as outlined in the workflow below. This general methodology involves key steps of diazotization, cyclization, and demethylation/functionalization.

Synthesis_Workflow A 2-Methyl-3-nitroaniline B N-Methylation A->B C N,2-Dimethyl-3-nitroaniline B->C D Reductive Cyclization (e.g., SnCl2, HCl) C->D E 1-Methyl-4-amino-1H-indazole D->E F Diazotization & Hydrolysis (NaNO2, H2SO4, H2O, heat) E->F G This compound F->G Intermediate_Workflow cluster_0 Intermediate Synthesis cluster_1 API Synthesis A This compound B Functional Group Transformation (e.g., -OH to -NH2) A->B C 1-Methyl-1H-indazol-4-amine B->C D Coupling Reaction (e.g., Buchwald-Hartwig, Amide bond formation) C->D F Kinase Inhibitor Candidate D->F E Pharmacophore Moiety (R-X) E->D

References

The Role of the 1-Methyl-1H-indazol-4-ol Scaffold in Modern Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved therapeutics.[1][2] Its unique bicyclic aromatic structure, comprised of a fused benzene and pyrazole ring, offers a versatile platform for the development of highly potent and selective enzyme inhibitors.[3][4] Among these, derivatives of the 1-methyl-1H-indazole moiety have demonstrated significant promise, particularly in the realm of kinase inhibitor discovery for oncology. This technical guide provides an in-depth overview of the synthesis, biological activity, and therapeutic potential of kinase inhibitors derived from the 1-Methyl-1H-indazol-4-ol core, with a focus on their application in targeting key oncogenic kinases such as AXL and FLT3.

Synthesis of the this compound Core

While direct synthesis routes for this compound are not extensively documented in readily available literature, a plausible and efficient synthetic pathway can be extrapolated from established methods for analogous indazole derivatives. A common strategy involves the initial formation of the indazole ring system, followed by regioselective N-methylation.

A proposed synthetic workflow is outlined below:

G cluster_synthesis Proposed Synthesis of this compound A Starting Material (e.g., 2-Methyl-3-nitroanisole) B Cyclization (e.g., Cadogan reaction or similar) A->B C Formation of 4-Methoxy-1H-indazole B->C D N-Methylation (e.g., NaH, CH3I in THF) C->D E Regioselective formation of 1-Methyl-4-methoxy-1H-indazole D->E F Demethylation (e.g., BBr3) E->F G Final Product This compound F->G

A plausible synthetic workflow for this compound.

This proposed pathway leverages common and well-established synthetic transformations in heterocyclic chemistry, offering a reliable route to the target scaffold.

The this compound Scaffold in Kinase Inhibitor Design

The this compound core serves as a crucial building block for the development of potent kinase inhibitors. The indazole nitrogen atoms can act as hydrogen bond acceptors, while the phenyl ring provides a platform for various substitutions to enhance potency and selectivity. The 4-hydroxyl group is a key functional handle for further derivatization, allowing for the introduction of pharmacophores that can interact with specific residues in the kinase active site.

Targeting the AXL Receptor Tyrosine Kinase

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, is a key driver of cancer progression, metastasis, and drug resistance.[5][6] Consequently, AXL has emerged as a high-priority target for therapeutic intervention. Several potent AXL inhibitors have been developed based on the indazole scaffold.

AXL Signaling Pathway

G cluster_axl_pathway AXL Signaling Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL activates PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT3 STAT3 AXL->STAT3 NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Metastasis Metastasis & Invasion ERK->Metastasis STAT3->Proliferation DrugResistance Drug Resistance NFkB->DrugResistance Inhibitor This compound Derivative Inhibitor->AXL inhibits

Simplified AXL signaling pathway and the point of intervention.

Quantitative Data: Indazole-Based AXL Kinase Inhibitors

Compound IDModification on Indazole CoreAXL IC50 (nM)Cellular ActivityReference
Bemcentinib (R428) Substituted aminopyrimidine at C314Potent inhibition of AXL phosphorylation in cells[7]
UNC2025 Dual MER/FLT3 inhibitor with AXL activity1.6In vivo target inhibition[8]
Compound 54 Fragment-based discoveryPotent (exact value not specified)Moderate in vivo exposure[5][6]
Targeting the FLT3 Receptor Tyrosine Kinase

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[7] This has made FLT3 a critical therapeutic target, and several indazole-based inhibitors have shown significant promise.

FLT3 Signaling Pathway in AML

G cluster_flt3_pathway FLT3 Signaling in AML FLT3 Mutated FLT3 (e.g., ITD, TKD) STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Leukemic Cell Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival MAPK MAPK RAS->MAPK MAPK->Proliferation Inhibitor This compound Derivative Inhibitor->FLT3 inhibits

Key downstream pathways of mutated FLT3 in AML.

Quantitative Data: Indazole-Based FLT3 Kinase Inhibitors

Compound IDModification on Indazole CoreFLT3 IC50 (nM)FLT3-D835Y IC50 (nM)Cellular Activity (MV4-11, GI50 nM)Reference
Compound 22f Benzimidazole-indazole hybrid0.9410.1990.26[9]
ABT-869 (Linifanib) 3-aminoindazole with N,N'-diaryl urea at C4Potent (multi-targeted)-Significant tumor growth inhibition[10]

Experimental Protocols

General Workflow for Kinase Inhibitor Evaluation

G cluster_workflow Kinase Inhibitor Evaluation Workflow A Compound Synthesis & Purification B Biochemical Kinase Assay (e.g., ADP-Glo™) A->B C Determination of IC50 B->C D Cell-Based Assays (e.g., Cell Viability, Western Blot) C->D E Determination of Cellular Potency (e.g., EC50, GI50) D->E F In Vivo Efficacy Studies (Xenograft models) E->F G Pharmacokinetic Profiling E->G

A typical workflow for the evaluation of novel kinase inhibitors.
Detailed Protocol: AXL Kinase Activity Assay (Biochemical)

This protocol is adapted for a 96-well plate format using a luminescent-based assay such as the ADP-Glo™ Kinase Assay.[9][11]

Materials:

  • Recombinant human AXL kinase

  • AXL substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay reagents

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: To each well of a 96-well plate, add:

    • 5 µL of test compound dilution or vehicle control (for positive and negative controls).

    • 10 µL of a solution containing the AXL enzyme and substrate in kinase assay buffer.

  • Initiation of Reaction: Add 10 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for AXL.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Detailed Protocol: FLT3 Kinase Inhibition Assay (Cell-Based)

This protocol describes the assessment of FLT3 inhibition in a human AML cell line (e.g., MV4-11) that endogenously expresses a constitutively active FLT3-ITD mutation.

Materials:

  • MV4-11 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MV4-11 cells into 96-well plates at a density of approximately 10,000 cells per well in 100 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add 100 µL to the appropriate wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

The this compound scaffold represents a highly valuable core structure in the design and discovery of novel kinase inhibitors. Its synthetic tractability and the ability to introduce diverse functionalities at key positions have enabled the development of potent and selective inhibitors against critical oncology targets such as AXL and FLT3. The data and protocols presented in this guide underscore the significance of this scaffold and provide a framework for the continued exploration and optimization of indazole-based therapeutics. Future efforts in this area will likely focus on enhancing selectivity, improving pharmacokinetic properties, and overcoming mechanisms of drug resistance, further solidifying the importance of the this compound core in the landscape of modern drug discovery.

References

The N1-Methylated Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Targets of 1-Methyl-1H-indazol-4-ol and Related Analogs for Researchers, Scientists, and Drug Development Professionals.

The indazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] A number of anticancer drugs with an indazole core are commercially available, including axitinib, linifanib, niraparib, and pazopanib.[2] The N1-methylation of the indazole ring is a common structural feature in many potent and selective inhibitors of various therapeutic targets, particularly protein kinases. While direct therapeutic target data for this compound is limited in publicly accessible literature, the extensive research on analogous N1-methylated indazole derivatives provides a strong foundation for predicting its potential therapeutic applications. This technical guide will explore the potential therapeutic targets of the N1-methylated indazole scaffold, with a focus on oncology, by examining the established activities of structurally related compounds.

Kinase Inhibition: A Primary Modality of N1-Methylated Indazoles

The indazole nucleus is a key pharmacophore in the design of numerous kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The N1-methylated indazole scaffold has been successfully employed to generate potent and selective inhibitors of several protein kinases.

One of the most promising targets for indazole-based therapeutics is the Polo-like kinase 4 (PLK4), a serine/threonine kinase that is a crucial regulator of centriole duplication and is overexpressed in several cancers.[3][4] A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly potent PLK4 inhibitors.[3] For instance, compound K22 demonstrated significant PLK4 inhibitory activity with an IC50 of 0.1 nM and potent anti-proliferative efficacy against MCF-7 breast cancer cells (IC50 = 1.3 μM).[3][4]

The Janus kinase 2 (JAK2) is another important target for N1-methylated heterocyclic compounds. A series of 1-methyl-1H-imidazole derivatives were developed as potent JAK2 inhibitors, demonstrating the utility of the N1-methylated five-membered ring system in targeting this kinase.[5] Given the structural similarities, it is plausible that N1-methylated indazoles could also be designed to target the JAK/STAT pathway.

The table below summarizes the in vitro activity of selected N1-methylated indazole analogs against various cancer cell lines.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
2f 4T1Murine Breast Cancer0.23[6][7]
A549Human Lung Carcinoma0.54[6][7]
HCT116Human Colorectal Carcinoma1.15[6][7]
6o K562Human Chronic Myeloid Leukemia5.15[8]
A549Human Lung Carcinoma>50[8]
PC-3Human Prostate Carcinoma>50[8]
Hep-G2Human Hepatocellular Carcinoma>50[8]
K22 MCF-7Human Breast Adenocarcinoma1.3[3][4]

Induction of Apoptosis: A Key Anti-Cancer Mechanism

A common mechanism of action for many indazole-based anti-cancer agents is the induction of apoptosis, or programmed cell death.[9] Several studies have shown that N1-methylated indazole derivatives can trigger apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.

For example, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells.[6][7] This was associated with the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[6][7] Furthermore, this compound was shown to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), which are key events in the intrinsic apoptosis pathway.[6][7]

Similarly, compound 6o was confirmed to induce apoptosis in K562 chronic myeloid leukemia cells.[8] The proposed mechanism involves the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway.[8]

Experimental Protocols

General Synthesis of N1-Methylated Indazole Derivatives

The synthesis of N1-methylated indazoles can be achieved through various methods. A common approach involves the N-alkylation of the indazole core using a methylating agent in the presence of a base. The regioselectivity of the methylation (N1 vs. N2) can be influenced by the choice of base and solvent.[10][11]

Example Protocol for N1-Alkylation:

  • To a solution of the desired 1H-indazole precursor in an appropriate aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), add a suitable base (e.g., sodium hydride or cesium carbonate).

  • Stir the reaction mixture at room temperature for a specified time to allow for deprotonation.

  • Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise to the reaction mixture.

  • Continue stirring at room temperature or with heating until the reaction is complete, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or saturated ammonium chloride solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., sodium sulfate).

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired N1-methylated indazole.

In Vitro Anti-proliferative Activity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Protocol Outline:

  • Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., dimethyl sulfoxide).

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Flow Cytometry

Apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.[8]

Protocol Outline:

  • Treat cancer cells with the test compound at various concentrations for a specified time.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Pathways

The following diagrams illustrate the general signaling pathways potentially targeted by N1-methylated indazole derivatives.

G Potential Kinase Inhibition by N1-Methylated Indazoles cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., PLK4, JAK2) Receptor->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Phosphorylates Indazole N1-Methylated Indazole Derivative Indazole->Kinase_Cascade Inhibits Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Promotes Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation

Caption: Generalized kinase signaling pathway and its inhibition.

G Induction of Intrinsic Apoptosis Pathway cluster_0 Mitochondrion Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Indazole N1-Methylated Indazole Derivative Indazole->Bax Activates Indazole->Bcl2 Inhibits Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway induced by N1-methylated indazoles.

Conclusion and Future Directions

While specific therapeutic targets for this compound remain to be elucidated, the broader class of N1-methylated indazole derivatives has demonstrated significant potential as therapeutic agents, particularly in the field of oncology. The well-established activity of these compounds as kinase inhibitors and inducers of apoptosis provides a strong rationale for the investigation of this compound and its analogs against these and other relevant biological targets. Future research should focus on screening this and similar compounds against a panel of kinases and other cancer-related targets to identify its specific mechanism of action and to unlock its full therapeutic potential. The versatility of the indazole scaffold suggests that with further derivatization, novel compounds with improved potency, selectivity, and pharmacokinetic properties can be developed.

References

The Strategic Application of 1-Methyl-1H-indazol-4-ol in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug development, offering a rational and resource-conscious alternative to traditional high-throughput screening (HTS).[1][2] By focusing on the identification of low-molecular-weight compounds, or "fragments," that bind to biological targets with high ligand efficiency, FBDD provides a robust starting point for the development of novel therapeutics, even for challenging targets previously deemed "undruggable."[1] This technical guide explores the core principles of FBDD through the lens of a promising, yet under-explored fragment, 1-Methyl-1H-indazol-4-ol . The indazole scaffold is a well-recognized privileged structure in medicinal chemistry, present in a number of FDA-approved drugs.[3] This document will serve as an in-depth resource, detailing the hypothetical application of this compound in a typical FBDD workflow, from initial library design and screening to hit validation and elaboration. Detailed experimental protocols, data presentation, and visualizations of key processes are provided to guide researchers in the practical application of these methodologies.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD is a strategic approach that begins with the screening of a library of small, simple molecules (fragments) to identify those that bind to a specific region of a target protein.[1] Unlike HTS, which screens large libraries of complex, drug-like molecules for high-affinity interactions, FBDD focuses on smaller libraries and often detects low-affinity binding events.[2] The key advantages of this approach include:

  • Efficient Exploration of Chemical Space: Due to their smaller size and lower complexity, fragment libraries can more comprehensively sample the chemical space of potential binding interactions with a protein target.[1]

  • Higher Hit Rates: Fragments are more likely to find complementary binding pockets on a protein surface, leading to a higher probability of identifying initial hits.

  • Improved Druggability: FBDD has proven effective in tackling challenging targets, such as protein-protein interactions, that are often difficult to address with larger molecules.[1]

  • Lead-Like Properties from the Start: Fragments that are identified as hits often possess favorable physicochemical properties, providing a solid foundation for optimization into viable drug candidates.

The typical FBDD workflow is an iterative process that integrates biophysical screening, structural biology, and medicinal chemistry.[2][4]

The Core Scaffold: this compound

The indazole moiety is a key pharmacophore found in a variety of approved drugs, including treatments for cancer and nausea.[3] This suggests that the indazole core is biologically relevant and can be effectively utilized in drug design. For the purposes of this guide, we will consider This compound as a representative fragment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 144528-23-4[5][6]
Molecular Formula C₈H₈N₂O[6]
Molecular Weight 148.16 g/mol
LogP (predicted) ~1.5(Predicted)
Hydrogen Bond Donors 1(Calculated)
Hydrogen Bond Acceptors 2(Calculated)
Rotatable Bonds 0(Calculated)

These properties align well with the "Rule of Three," a common guideline for fragment library design (Molecular Weight < 300 Da, LogP < 3, Hydrogen Bond Donors ≤ 3, Hydrogen Bond Acceptors ≤ 3, Rotatable Bonds ≤ 3).[7]

The FBDD Workflow with this compound: A Hypothetical Case Study

This section outlines the key stages of an FBDD campaign using this compound as an exemplary fragment targeting a hypothetical protein kinase, "Kinase X."

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Target_Selection Target Selection (Kinase X) Library_Design Fragment Library Design (Including this compound) Target_Selection->Library_Design Screening Biophysical Screening (NMR, SPR) Library_Design->Screening Hit_Validation Hit Validation Screening->Hit_Validation Structural_Biology Structural Biology (X-ray Crystallography) Hit_Validation->Structural_Biology Fragment_Elaboration Fragment Elaboration (Growing, Linking) Structural_Biology->Fragment_Elaboration SAR Structure-Activity Relationship (SAR) Fragment_Elaboration->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Figure 1: A generalized workflow for Fragment-Based Drug Discovery.
Phase 1: Hit Identification

3.1.1. Target Selection and Preparation

The first step is the selection and preparation of the protein target, in this case, Kinase X.[4] The protein must be expressed and purified to a high degree for use in biophysical assays and structural studies.

3.1.2. Fragment Library Design

A diverse library of fragments, typically a few thousand compounds, is assembled.[1][8] Our fragment of interest, this compound, would be included in this library.

3.1.3. Biophysical Screening

Sensitive biophysical techniques are required to detect the weak binding of fragments.[9] Common methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are powerful for fragment screening.[10] Changes in the chemical shifts of the protein's backbone amides upon addition of a fragment indicate a binding event and can map the binding site.[10]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to which the target protein is immobilized.[11] This allows for the real-time detection of fragment binding and the determination of kinetic parameters.

Table 2: Hypothetical Screening Data for this compound against Kinase X

TechniqueParameterValue
NMR (¹H-¹⁵N HSQC) Chemical Shift Perturbation (CSP)Significant CSPs observed for residues in the ATP binding site
SPR Dissociation Constant (KD)250 µM
SPR Ligand Efficiency (LE)0.35 kcal/mol per heavy atom

3.1.4. Hit Validation

Hits from the primary screen are validated using orthogonal assays to eliminate false positives.[2] For instance, if the primary screen was NMR-based, SPR could be used as a validation method.

Phase 2: Hit-to-Lead

3.2.1. Structural Biology

Determining the three-dimensional structure of the fragment bound to the protein target is crucial for the next stage of drug design.[4] X-ray crystallography is the most common technique used for this purpose.[12] A high-resolution crystal structure of the this compound–Kinase X complex would reveal the precise binding mode and key interactions.

3.2.2. Fragment Elaboration

With the structural information in hand, medicinal chemists can begin to elaborate the initial fragment hit into a more potent lead compound.[7] This can be achieved through several strategies:

  • Fragment Growing: Adding chemical moieties to the fragment to make additional favorable interactions with the protein.

  • Fragment Linking: Connecting two or more fragments that bind to adjacent sites.

  • Fragment Merging: Combining the structural features of overlapping fragments into a single molecule.

Fragment_Elaboration cluster_0 Initial Hit cluster_1 Elaboration Strategies cluster_2 Outcome Initial_Hit This compound (Low Affinity) Growing Fragment Growing Initial_Hit->Growing Linking Fragment Linking Initial_Hit->Linking Merging Fragment Merging Initial_Hit->Merging Potent_Lead Potent Lead Compound (High Affinity) Growing->Potent_Lead Linking->Potent_Lead Merging->Potent_Lead

Figure 2: Strategies for elaborating a fragment hit into a potent lead.
Phase 3: Lead Optimization

The elaborated lead compounds undergo further optimization to improve their potency, selectivity, and drug-like properties (e.g., ADME - absorption, distribution, metabolism, and excretion). This iterative process involves cycles of chemical synthesis and biological testing, ultimately aiming to identify a preclinical candidate.

Experimental Protocols

Protein-Observed NMR Spectroscopy for Fragment Screening

This protocol is adapted from established methods for protein-detected NMR fragment screening.[9][10]

  • Protein Preparation: Express and purify ¹⁵N-labeled Kinase X. The final buffer should be compatible with NMR, typically a phosphate or HEPES buffer in 90% H₂O/10% D₂O.

  • Fragment Library Preparation: Prepare stock solutions of fragment mixtures (cocktails) and individual fragments in a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Acquire ¹H-¹⁵N HSQC spectra of the protein in the presence of each fragment cocktail.

  • Data Analysis:

    • Overlay the spectra from the fragment-containing samples with the reference spectrum.

    • Identify chemical shift perturbations (CSPs) that indicate fragment binding.

  • Hit Deconvolution: For cocktails that show hits, acquire ¹H-¹⁵N HSQC spectra of the protein with each individual fragment from that cocktail to identify the specific fragment responsible for the CSPs.

  • Binding Site Mapping: Map the residues with significant CSPs onto the three-dimensional structure of Kinase X to identify the fragment's binding site.

Surface Plasmon Resonance (SPR) for Fragment Screening and Validation

This protocol is based on standard procedures for SPR-based fragment screening.[11]

  • Sensor Chip Preparation: Immobilize Kinase X onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • Fragment Solution Preparation: Prepare a series of dilutions for each fragment in the running buffer.

  • Binding Analysis:

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

    • Include a reference flow cell to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • Determine the steady-state binding response for each fragment concentration.

    • Fit the steady-state response data to a 1:1 binding model to calculate the dissociation constant (KD).

Hypothetical Signaling Pathway Involvement

Indazole derivatives have been identified as inhibitors of various protein kinases.[13][14] A potent inhibitor of Kinase X derived from this compound could potentially modulate a signaling pathway involved in cell proliferation or survival, making it a candidate for cancer therapy.

Signaling_Pathway cluster_pathway Kinase X Signaling Pathway cluster_inhibition Inhibition Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Indazole_Inhibitor Indazole-derived Inhibitor (from this compound) Indazole_Inhibitor->Kinase_X

Figure 3: A hypothetical signaling pathway modulated by an inhibitor derived from this compound.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and the established biological relevance of the indazole scaffold make it an attractive candidate for inclusion in fragment libraries. This technical guide has provided a comprehensive, albeit hypothetical, overview of how this fragment could be advanced through a typical FBDD workflow. The detailed experimental protocols and illustrative diagrams serve as a practical resource for researchers aiming to leverage the power of FBDD in their own drug discovery efforts. The successful application of these principles can accelerate the identification of novel, high-quality lead compounds for a wide range of therapeutic targets.

References

Methodological & Application

Synthesis of 1-Methyl-1H-indazol-4-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Methyl-1H-indazol-4-ol, a valuable building block in medicinal chemistry. The primary synthesis route detailed is the N-methylation of 4-hydroxy-1H-indazole, a method favored for its regioselectivity and operational simplicity. An alternative pathway involving the O-demethylation of 4-methoxy-1-methyl-1H-indazole is also presented.

Data Summary

The following tables summarize the key quantitative data associated with the proposed synthesis protocols.

Table 1: Reagents for N-Methylation of 4-Hydroxy-1H-indazole

ReagentMolecular FormulaMolar Mass ( g/mol )MolesEquivalentsAmount
4-Hydroxy-1H-indazoleC₇H₆N₂O134.141.01.0User Defined
Sodium Hydride (60% in mineral oil)NaH24.001.21.2Calculated
Methyl IodideCH₃I141.941.11.1Calculated
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--Sufficient Volume
Saturated Aqueous NH₄ClNH₄Cl53.49--Sufficient Volume
Ethyl AcetateC₄H₈O₂88.11--Sufficient Volume
BrineNaCl58.44--Sufficient Volume
Anhydrous Sodium SulfateNa₂SO₄142.04--Sufficient Volume

Table 2: Reaction Conditions for N-Methylation

ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time12-16 hours
AtmosphereInert (Nitrogen or Argon)

Experimental Protocols

Primary Protocol: N-Methylation of 4-Hydroxy-1H-indazole

This protocol describes the regioselective N-methylation of 4-hydroxy-1H-indazole at the N1 position. Studies have shown that the use of sodium hydride in tetrahydrofuran generally favors N-1 alkylation of the indazole ring.[1][2][3][4]

Materials:

  • 4-Hydroxy-1H-indazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: While stirring, add a solution of 4-hydroxy-1H-indazole (1.0 equivalent) in anhydrous THF dropwise to the cooled sodium hydride suspension. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound.

Alternative Protocol: O-Demethylation of 4-Methoxy-1-methyl-1H-indazole

This protocol outlines a potential route to this compound starting from the corresponding methyl ether. Several reagents are known to effect the demethylation of aromatic methyl ethers.[5][6][7][8] Boron tribromide (BBr₃) is a common and effective reagent for this transformation.[5]

Materials:

  • 4-Methoxy-1-methyl-1H-indazole

  • Boron tribromide (BBr₃) solution in dichloromethane (e.g., 1 M)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 4-methoxy-1-methyl-1H-indazole (1.0 equivalent) in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere. Cool the solution to -78 °C (dry ice/acetone bath).

  • Demethylation: Slowly add a solution of boron tribromide (e.g., 1.5 equivalents) in dichloromethane to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol.

  • Workup: Concentrate the mixture under reduced pressure. To the residue, add saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase. Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Diagram 1: Synthesis of this compound via N-Methylation

N-Methylation of 4-Hydroxy-1H-indazole 4-Hydroxy-1H-indazole 4-Hydroxy-1H-indazole Indazole Anion Indazole Anion 4-Hydroxy-1H-indazole->Indazole Anion  1. NaH, THF 0 °C to RT This compound This compound Indazole Anion->this compound  2. CH3I 0 °C to RT NaH, THF NaH, THF CH3I CH3I

Caption: Synthetic pathway for this compound.

Diagram 2: Alternative Synthesis via O-Demethylation

O-Demethylation of 4-Methoxy-1-methyl-1H-indazole 4-Methoxy-1-methyl-1H-indazole 4-Methoxy-1-methyl-1H-indazole This compound This compound 4-Methoxy-1-methyl-1H-indazole->this compound  BBr3, DCM -78 °C to RT BBr3, DCM BBr3, DCM

Caption: Alternative route to this compound.

References

Application Notes and Protocols for 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indazol-4-ol is a heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] Derivatives of indazole have been extensively investigated and developed as potent inhibitors of various protein kinases, positioning them as crucial components in the discovery of novel anticancer therapeutics.[2][3] Furthermore, the indazole moiety has been explored for its role in developing antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain management.[4] This document provides a detailed, proposed experimental procedure for the synthesis of this compound, a summary of the biological significance of the indazole core, and relevant signaling pathways where such molecules may exert their effects.

Chemical Properties

PropertyValueReference
Molecular Formula C₈H₈N₂O[5]
Molecular Weight 148.16 g/mol [5]
CAS Number 144528-23-4[5]
Appearance Expected to be a solidN/A
Purity ≥99% (typical for commercially available samples)[5]
Storage Store in a cool, dry place[5]

Proposed Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G cluster_reactants Reactants cluster_solvent Solvent cluster_product Product Indazole 4-Hydroxy-1H-indazole Process_1 Deprotonation Indazole->Process_1 NaH Sodium Hydride (NaH) NaH->Process_1 MeI Methyl Iodide (CH₃I) Process_2 N-Methylation MeI->Process_2 THF Anhydrous THF THF->Process_1 Product This compound Intermediate Intermediate Process_1->Intermediate Indazolide Anion Intermediate->Process_2 Process_2->Product

Caption: Proposed synthetic workflow for this compound.

Materials and Reagents:

  • 4-Hydroxy-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-hydroxy-1H-indazole (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to the flask to dissolve the starting material (a concentration of approximately 0.1 M is recommended).[8]

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care in a fume hood.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes to ensure complete formation of the indazolide anion.[8]

  • Methylation: Cool the reaction mixture back down to 0 °C. Slowly add the methylating agent (methyl iodide, 1.1 equivalents) dropwise via a syringe or dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Extraction:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Application Notes: Biological Significance and Potential Applications

The indazole core is a privileged scaffold in drug discovery due to its ability to mimic the indole ring system and act as a versatile template for interacting with various biological targets.

1. Kinase Inhibition and Cancer Therapy:

A significant number of approved and investigational cancer drugs are based on the indazole structure. These compounds often function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are frequently dysregulated in cancer.[1]

  • PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a key signaling cascade that promotes cell proliferation, growth, and survival.[5][10] Its aberrant activation is a hallmark of many cancers.[11] Indazole derivatives have been developed as potent inhibitors of PI3K, thereby blocking this pro-survival pathway and inducing apoptosis in cancer cells.[3]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylation Indazole Indazole-based Inhibitors Indazole->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of indazole-based compounds.

2. TRPV1 Antagonism and Pain Management:

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and capsaicin.[12] Antagonists of TRPV1 are being investigated as potential analgesics for the treatment of various pain conditions.[4][13] Indazole-containing compounds have been identified as potent TRPV1 antagonists, demonstrating their potential in the development of novel pain therapeutics.[4]

Representative Biological Activity of Indazole Derivatives

While specific biological data for this compound is not widely published, the following table presents data for related indazole compounds to illustrate the potential potency of this chemical class.

Compound ClassTargetAssayActivityReference
1-Indazolyl-3-(1-phenylpyrazol-5-yl)methyl ureashTRPV1Capsaicin antagonismKi = 0.4-0.5 nM[4]
Thieno[3,2-d]pyrimidine with 1H-indazol-4-yl substituent (GDC-0941)PI3KαEnzyme inhibitionIC₅₀ = 3 nM[3]
3-Aminoindazole derivativesVEGFR2/PDGFRβKinase inhibitionIC₅₀ < 10 nM[2]
N-(1H-indazol-6-yl)benzenesulfonamide derivativesPLK4Kinase inhibitionIC₅₀ = 0.1 nM[14]

Disclaimer: The experimental protocol provided is a proposed method based on established chemical principles and procedures for analogous compounds. This protocol has not been optimized and should be performed by qualified personnel in a properly equipped laboratory. All necessary safety precautions should be taken. The biological activities listed are for representative indazole derivatives and do not necessarily reflect the activity of this compound. Further experimental validation is required.

References

Application Notes and Protocols for 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Methyl-1H-indazol-4-ol, a valuable intermediate in medicinal chemistry and drug development. The protocols are based on established synthetic methodologies for analogous indazole derivatives.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research due to the prevalence of the indazole scaffold in biologically active molecules. The indazole nucleus is a key component in a variety of therapeutic agents, including those with anti-inflammatory and anticancer properties. These protocols outline two primary synthetic routes for the preparation of this compound.

Two plausible and chemically sound synthetic strategies for the preparation of this compound are:

  • Method 1: N-Methylation of 1H-Indazol-4-ol. This approach involves the direct methylation of the commercially available 1H-indazol-4-ol. This method is straightforward but may yield a mixture of N1 and N2 methylated isomers, requiring careful control of reaction conditions to favor the desired N1 isomer.

  • Method 2: O-Demethylation of 4-Methoxy-1-methyl-1H-indazole. This strategy starts with the corresponding methoxy-protected indazole and removes the methyl group to yield the final hydroxyl product. This can be an effective route if the starting material is readily accessible.

Method 1: N-Methylation of 1H-Indazol-4-ol

This protocol describes the regioselective N-methylation of 1H-indazol-4-ol to preferentially form the 1-methyl isomer. The use of a strong, non-nucleophilic base in an aprotic solvent is known to favor N1 alkylation of indazoles.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeRecommended Supplier
1H-Indazol-4-ol≥97%Commercially Available
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Methyl iodide (CH₃I)≥99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%Sigma-Aldrich
Saturated aqueous NH₄ClACS gradeFisher Scientific
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
Brine (Saturated NaCl solution)--
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeFisher Scientific

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 1H-indazol-4-ol (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Data Presentation: N-Methylation Reaction Parameters
ParameterCondition
Starting Material 1H-Indazol-4-ol
Key Reagents Sodium hydride (NaH), Methyl iodide (CH₃I)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 12 - 16 hours
Stoichiometry (Indazolol:NaH:CH₃I) 1.0 : 1.2 : 1.1
Anticipated Yield Moderate to High (Regioisomeric mixture possible)

Workflow Diagram: N-Methylation of 1H-Indazol-4-ol

N_Methylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Suspend NaH in anhydrous THF at 0°C add_indazole Add 1H-Indazol-4-ol solution dropwise start->add_indazole stir1 Stir at room temperature for 1h add_indazole->stir1 cool1 Cool to 0°C stir1->cool1 add_MeI Add Methyl Iodide dropwise cool1->add_MeI stir2 Stir at room temperature for 12-16h add_MeI->stir2 monitor Monitor by TLC stir2->monitor quench Quench with sat. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

N-Methylation Experimental Workflow

Method 2: O-Demethylation of 4-Methoxy-1-methyl-1H-indazole

This protocol details the cleavage of the methyl ether in 4-Methoxy-1-methyl-1H-indazole to yield the desired hydroxyl compound. Boron tribromide is a powerful Lewis acid commonly used for this transformation.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeRecommended Supplier
4-Methoxy-1-methyl-1H-indazole≥97%Commercially Available
Boron tribromide (BBr₃)1.0 M solution in CH₂Cl₂Sigma-Aldrich
Anhydrous Dichloromethane (CH₂Cl₂)≥99.8%Sigma-Aldrich
Methanol (MeOH)ACS gradeFisher Scientific
Saturated aqueous NaHCO₃ACS gradeFisher Scientific
Dichloromethane (CH₂Cl₂)ACS gradeFisher Scientific
Brine (Saturated NaCl solution)--
Anhydrous magnesium sulfate (MgSO₄)ACS gradeFisher Scientific

Procedure:

  • Dissolve 4-Methoxy-1-methyl-1H-indazole (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere and cool the solution to -78 °C.

  • Slowly add boron tribromide (1.0 M solution in CH₂Cl₂, 1.5-2.0 equivalents) dropwise, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction for the consumption of starting material by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate in hexanes) to yield this compound.

Data Presentation: O-Demethylation Reaction Parameters
ParameterCondition
Starting Material 4-Methoxy-1-methyl-1H-indazole
Key Reagent Boron tribromide (BBr₃)
Solvent Anhydrous Dichloromethane (CH₂Cl₂)
Temperature -78 °C to Room Temperature
Reaction Time 4 - 6 hours
Stoichiometry (Indazole:BBr₃) 1.0 : 1.5 - 2.0
Anticipated Yield High (typically >80%)[1]

Workflow Diagram: O-Demethylation of 4-Methoxy-1-methyl-1H-indazole

O_Demethylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve starting material in anhydrous CH2Cl2 cool1 Cool to -78°C start->cool1 add_bbr3 Add BBr3 solution dropwise cool1->add_bbr3 warm_stir Warm to room temperature and stir for 4-6h add_bbr3->warm_stir monitor Monitor by TLC warm_stir->monitor cool2 Cool to 0°C monitor->cool2 quench Quench with Methanol cool2->quench concentrate1 Concentrate quench->concentrate1 redissolve Redissolve in CH2Cl2 concentrate1->redissolve wash Wash with NaHCO3, H2O, Brine redissolve->wash dry Dry over MgSO4 wash->dry concentrate2 Concentrate dry->concentrate2 purify Column Chromatography concentrate2->purify product This compound purify->product

O-Demethylation Experimental Workflow

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scale-up synthesis of 1-Methyl-1H-indazol-4-ol, a key intermediate in the development of various pharmacologically active molecules. The synthesis involves a multi-step process designed for scalability and efficiency, starting from a commercially available precursor.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous compounds with a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1] The development of robust and scalable synthetic routes to functionalized indazoles like this compound is crucial for advancing pharmaceutical research and development.[2] This protocol outlines a plausible and scalable three-step synthesis from 4-nitro-1H-indazole, involving N-methylation, reduction of the nitro group, and a Sandmeyer-type reaction to install the hydroxyl group.

Overall Synthetic Scheme

A proposed synthetic pathway for the scale-up production of this compound is presented below. This route is designed for process optimization and scale-up, considering factors such as reagent availability, reaction conditions, and purification methods.

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Diazotization and Hydrolysis A 4-Nitro-1H-indazole B 1-Methyl-4-nitro-1H-indazole A->B  CH3I, K2CO3  DMF, rt B_c 1-Methyl-4-nitro-1H-indazole C 1-Methyl-1H-indazol-4-amine C_c 1-Methyl-1H-indazol-4-amine B_c->C  H2, Pd/C  Ethanol, rt D This compound C_c->D  1. NaNO2, H2SO4, 0-5 °C  2. H2O, heat

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-4-nitro-1H-indazole

This step involves the regioselective N-methylation of 4-nitro-1H-indazole.

  • Materials:

    • 4-Nitro-1H-indazole

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a stirred suspension of 4-nitro-1H-indazole (1.0 eq) and potassium carbonate (1.5 eq) in DMF, add methyl iodide (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-methyl-4-nitro-1H-indazole.

Step 2: Synthesis of 1-Methyl-1H-indazol-4-amine

This step involves the reduction of the nitro group to an amine.

  • Materials:

    • 1-Methyl-4-nitro-1H-indazole

    • 10% Palladium on carbon (Pd/C)

    • Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • To a solution of 1-methyl-4-nitro-1H-indazole (1.0 eq) in ethanol in a hydrogenation vessel, add 10% Pd/C (5 mol %).

    • Purge the vessel with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-indazol-4-amine, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

This final step involves the conversion of the amine to a hydroxyl group via a diazotization-hydrolysis sequence.

  • Materials:

    • 1-Methyl-1H-indazol-4-amine

    • Sulfuric acid (H₂SO₄)

    • Sodium nitrite (NaNO₂)

    • Water

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve 1-methyl-1H-indazol-4-amine (1.0 eq) in a dilute solution of sulfuric acid in water at 0-5 °C.

    • To this stirred solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0-5 °C.

    • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

    • Slowly heat the reaction mixture to 80-90 °C and maintain for 1-2 hours, or until nitrogen evolution ceases.

    • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed scale-up synthesis.

StepReactantMolar Eq.ReagentMolar Eq.SolventAnticipated YieldPurity
1 4-Nitro-1H-indazole1.0CH₃I1.2DMF85-95%>98%
K₂CO₃1.5
2 1-Methyl-4-nitro-1H-indazole1.0H₂ (excess)-Ethanol90-99%>97%
10% Pd/C0.05
3 1-Methyl-1H-indazol-4-amine1.0NaNO₂1.1Water/H₂SO₄60-75%>99%
H₂SO₄excess

Safety and Handling Precautions

  • Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with skin and eyes.

  • The diazotization reaction should be carried out at low temperatures as diazonium salts can be unstable and potentially explosive at higher temperatures.

  • Hydrogenation should be performed in a designated area with appropriate safety measures for handling flammable gases.

By following these detailed protocols, researchers and drug development professionals can achieve a scalable and efficient synthesis of this compound for further application in pharmaceutical research.

References

Alternative Synthesis Routes for 1-Methyl-1H-indazol-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines two primary alternative synthetic routes for the preparation of 1-Methyl-1H-indazol-4-ol, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The protocols provided are based on established chemical transformations and offer detailed methodologies for researchers.

Introduction

This compound is a substituted indazole derivative that holds potential as a building block in the synthesis of pharmacologically active molecules. The strategic placement of the N-methyl and 4-hydroxyl groups offers opportunities for further functionalization and molecular scaffolding in drug design. This document details two distinct synthetic pathways: a Demethylation Route starting from a methoxy-substituted precursor, and a Reductive Cyclization Route which builds the indazole ring from a substituted aniline derivative.

Data Presentation: Comparative Overview of Synthetic Routes

The following table summarizes the key aspects of the two proposed synthetic routes for a comparative analysis.

ParameterRoute 1: Demethylation RouteRoute 2: Reductive Cyclization Route
Starting Material 2-Methyl-3-nitroanisole2-Methyl-3-nitroaniline
Key Intermediates 4-Methoxy-1H-indazole, 1-Methyl-4-methoxy-1H-indazole1H-Indazol-4-amine
Key Transformations Reductive cyclization, N-methylation, O-demethylationReductive cyclization, Diazotization, N-methylation
Number of Steps 33
Potential Advantages Milder final step, potentially higher overall yield.Avoids harsh demethylation agents.
Potential Challenges Use of corrosive and hazardous demethylating agents (e.g., BBr₃).Diazotization can lead to side products; regioselectivity of N-methylation.
Estimated Overall Yield Moderate to HighModerate

Route 1: Demethylation Route

This synthetic pathway involves the initial construction of a methoxy-protected indazole, followed by N-methylation and subsequent deprotection of the hydroxyl group.

Signaling Pathway Diagram

Demethylation_Route cluster_0 Step 1: Synthesis of 4-Methoxy-1H-indazole cluster_1 Step 2: N-Methylation cluster_2 Step 3: O-Demethylation A 2-Methyl-3-nitroanisole B 4-Methoxy-1H-indazole A->B  Reductive Cyclization (e.g., SnCl2, HCl or H2, Pd/C)   C 1-Methyl-4-methoxy-1H-indazole B->C  CH3I, Base (e.g., NaH) in DMF or THF   D This compound C->D  BBr3 in DCM or 47% HBr  

Caption: Synthetic workflow for the Demethylation Route.

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-1H-indazole

This procedure is adapted from general methods for the reductive cyclization of ortho-nitro-toluene derivatives.

  • Materials:

    • 2-Methyl-3-nitroanisole

    • Stannous chloride dihydrate (SnCl₂·2H₂O) or 10% Palladium on carbon (Pd/C)

    • Concentrated Hydrochloric Acid (HCl) (for SnCl₂ reduction)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Hydrogen gas (H₂) (for catalytic hydrogenation)

  • Protocol (using SnCl₂):

    • Suspend 2-methyl-3-nitroanisole (1.0 eq) in ethanol.

    • Add stannous chloride dihydrate (4.0-5.0 eq) portion-wise.

    • Add concentrated HCl cautiously and heat the mixture to reflux (typically 60-80°C).

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: N-Methylation of 4-Methoxy-1H-indazole

This is a general procedure for the N-methylation of indazoles, which typically favors the thermodynamically more stable N1-isomer.[1]

  • Materials:

    • 4-Methoxy-1H-indazole

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

    • Methyl iodide (CH₃I)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Water

    • Ethyl acetate or Dichloromethane (DCM)

  • Protocol:

    • To a solution of 4-methoxy-1H-indazole (1.0 eq) in anhydrous DMF at 0°C, add sodium hydride (1.1-1.5 eq) portion-wise under a nitrogen atmosphere.

    • Stir the mixture at 0°C for 30 minutes.

    • Add methyl iodide (1.1-1.5 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the N1 and N2 isomers.

Step 3: O-Demethylation of 1-Methyl-4-methoxy-1H-indazole

This step utilizes strong Lewis acids or proton acids to cleave the methyl ether.[2][3][4][5]

  • Materials:

    • 1-Methyl-4-methoxy-1H-indazole

    • Boron tribromide (BBr₃, 1M solution in DCM) or 47% Hydrobromic acid (HBr)

    • Anhydrous Dichloromethane (DCM)

    • Methanol (MeOH) for quenching

    • Saturated sodium bicarbonate solution

  • Protocol (using BBr₃):

    • Dissolve 1-methyl-4-methoxy-1H-indazole (1.0 eq) in anhydrous DCM and cool the solution to -78°C under a nitrogen atmosphere.

    • Slowly add a 1M solution of BBr₃ in DCM (2.0-3.0 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.

    • Cool the reaction mixture to 0°C and carefully quench by the slow addition of methanol, followed by water.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Route 2: Reductive Cyclization Route

This alternative pathway involves the synthesis of an amino-indazole intermediate, followed by diazotization to introduce the hydroxyl group, and subsequent N-methylation.

Experimental Workflow Diagram

Reductive_Cyclization_Route A 2-Methyl-3-nitroaniline B 1H-Indazol-4-amine A->B  Reductive Cyclization (e.g., NaNO2, H2SO4)   C 1H-Indazol-4-ol B->C  Diazotization & Hydrolysis (NaNO2, H2SO4, H2O, heat)   D This compound C->D  N-Methylation (CH3I, Base)  

Caption: Synthetic workflow for the Reductive Cyclization Route.

Experimental Protocols

Step 1: Synthesis of 1H-Indazol-4-amine

This protocol is based on the diazotization and in situ cyclization of a substituted aniline.[6]

  • Materials:

    • 2-Methyl-3-nitroaniline

    • Sodium nitrite (NaNO₂)

    • Concentrated Sulfuric Acid (H₂SO₄) or Acetic Acid

    • Water

    • Ammonium hydroxide solution

  • Protocol:

    • Dissolve 2-methyl-3-nitroaniline (1.0 eq) in concentrated sulfuric acid or acetic acid at a low temperature (0-5°C).

    • Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water, maintaining the temperature below 10°C.

    • Stir the reaction mixture at low temperature for a specified time and then allow it to warm to room temperature to facilitate cyclization.

    • Pour the reaction mixture onto crushed ice.

    • Carefully neutralize the solution with an ammonium hydroxide solution to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry.

    • The crude product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of 1H-Indazol-4-ol from 1H-Indazol-4-amine

This step involves the diazotization of the amino group followed by hydrolysis.

  • Materials:

    • 1H-Indazol-4-amine

    • Sodium nitrite (NaNO₂)

    • Sulfuric Acid (H₂SO₄)

    • Water

  • Protocol:

    • Suspend 1H-indazol-4-amine (1.0 eq) in an aqueous solution of sulfuric acid at 0-5°C.

    • Slowly add an aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, keeping the temperature below 5°C.

    • Stir the mixture at this temperature for 30-60 minutes.

    • Heat the reaction mixture to induce hydrolysis of the diazonium salt. The temperature and time will need to be optimized.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude 1H-indazol-4-ol by column chromatography.

Step 3: N-Methylation of 1H-Indazol-4-ol

The protocol for this step is similar to the N-methylation of 4-methoxy-1H-indazole described in Route 1. The presence of the free hydroxyl group may require protection or careful control of reaction conditions to avoid O-methylation.

Safety Precautions

  • General: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Specific Hazards:

    • Sodium hydride (NaH): Flammable solid, reacts violently with water. Handle under an inert atmosphere.

    • Methyl iodide (CH₃I): Toxic and a carcinogen. Handle with extreme care in a fume hood.

    • Boron tribromide (BBr₃): Highly corrosive and reacts violently with water. Handle with extreme caution.

    • Stannous chloride (SnCl₂): Corrosive and harmful if swallowed.

    • Diazonium salts: Potentially explosive, especially when dry. Should be kept in solution and used in situ.

Conclusion

Both the Demethylation Route and the Reductive Cyclization Route offer viable pathways to this compound. The choice of route may depend on the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. The Demethylation Route may be more straightforward due to the commercial availability of related methoxy-anilines and well-established N-methylation and O-demethylation procedures. The Reductive Cyclization Route provides an alternative that avoids harsh demethylating agents but requires careful control of the diazotization steps. The provided protocols serve as a foundation for further optimization and adaptation to specific research needs.

References

Application Note and Protocol for the Purification of 1-Methyl-1H-indazol-4-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 1-Methyl-1H-indazol-4-ol using silica gel column chromatography. The protocol is based on established methods for the purification of indazole derivatives and is intended to serve as a comprehensive guide for obtaining this compound with high purity, suitable for further applications in research and drug development.

Introduction

This compound is a member of the indazole class of compounds, which are recognized as significant scaffolds in medicinal chemistry due to their wide range of biological activities. Synthetic routes to indazole derivatives often yield crude products containing unreacted starting materials, by-products, and other impurities. Therefore, effective purification is a critical step to isolate the target compound at the desired purity for subsequent use. Column chromatography is a robust and widely employed technique for the purification of moderately polar organic compounds like this compound.[1] This application note outlines a standard protocol using a silica gel stationary phase and a gradient elution system.

Experimental Overview

The purification strategy involves the separation of this compound from impurities based on their differential adsorption to the silica gel stationary phase and solubility in the mobile phase. A gradient elution with increasing polarity is employed to first elute less polar impurities, followed by the target compound, and finally the more polar impurities. The process is monitored using Thin Layer Chromatography (TLC) to identify fractions containing the pure product.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC_analysis TLC Analysis to Determine Eluent System Column_packing Column Packing (Silica Gel Slurry) TLC_analysis->Column_packing Sample_prep Crude Sample Preparation (Dry Loading) Sample_loading Sample Loading Sample_prep->Sample_loading Column_packing->Sample_loading Elution Gradient Elution Sample_loading->Elution Fraction_collection Fraction Collection Elution->Fraction_collection TLC_monitoring TLC Monitoring of Fractions Fraction_collection->TLC_monitoring Pooling Pooling of Pure Fractions TLC_monitoring->Pooling Solvent_evap Solvent Evaporation Pooling->Solvent_evap Final_product Pure this compound Solvent_evap->Final_product

Caption: Workflow for the purification of this compound.

Data Presentation

TLC Analysis for Eluent System Optimization

Prior to column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which generally provides good separation on a column.[2]

Solvent System (Hexane:Ethyl Acetate)Rf of this compoundObservations
9:1~0.6Compound moves too quickly, poor separation.
7:3~0.35Good separation from less polar impurities.
1:1~0.1Compound has low mobility.

Note: These values are illustrative and should be determined experimentally for each crude mixture.

Column Chromatography Parameters
ParameterSpecification
Stationary Phase Silica Gel (e.g., 230-400 mesh for flash chromatography)[1]
Column Dimensions Dependent on the amount of crude product (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight)[1]
Mobile Phase Hexane and Ethyl Acetate
Elution Method Gradient Elution
Sample Loading Dry Loading[3][4]
Monitoring TLC with UV visualization (254 nm)[4]

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (ACS grade or distilled)

  • Ethyl Acetate (ACS grade or distilled)

  • Dichloromethane (for sample preparation)

  • Celite® or additional silica gel (for dry loading)

  • TLC plates (silica gel 60 F254)

  • Glass column for chromatography

  • Fraction collection tubes

  • Rotary evaporator

Protocol for Purification

Step 1: Preparation of the Column

  • Select a glass column of appropriate size based on the quantity of the crude material.

  • Prepare a slurry of silica gel in hexane.

  • Carefully pack the column with the silica gel slurry, ensuring an even and compact bed without any air bubbles.[1]

  • Drain the excess solvent until the solvent level is just above the silica surface.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.[1]

Step 2: Sample Preparation (Dry Loading)

  • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.[4]

  • Add silica gel or Celite® (approximately 2-3 times the weight of the crude material) to the solution.[4]

  • Concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.

Step 3: Column Chromatography

  • Carefully add the prepared dry sample onto the sand layer at the top of the column.

  • Gently add another thin layer of sand on top of the sample.

  • Begin the elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexane).

  • Employ a gradient elution by gradually increasing the polarity of the mobile phase.[2][3] A suggested gradient is as follows:

    • Elute with 2-3 column volumes of 10% ethyl acetate in hexane.

    • Gradually increase the ethyl acetate concentration to 30-40% over several column volumes.

  • Collect fractions of a consistent volume throughout the elution process.[2]

Step 4: Fraction Analysis and Product Isolation

  • Monitor the collected fractions by TLC to identify those containing the pure this compound.[1]

  • Combine the fractions that show a single spot corresponding to the desired product.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Post-Purification Analysis

The purity of the final compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5] The structural integrity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Troubleshooting

ProblemPossible CauseSolution
Poor separation of compounds The eluent system has suboptimal polarity.[2]Perform a thorough TLC analysis to find a solvent system that provides good separation, aiming for an Rf value of 0.2-0.4 for the target compound.[2] Employ a shallower gradient during elution.
Compound does not elute The eluent is too non-polar.[2]Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent system.[2]
Cracks in the silica gel bed The column was allowed to run dry or was packed improperly.Ensure the solvent level always remains above the top of the stationary phase. Repack the column if necessary.

Conclusion

This application note provides a detailed and robust protocol for the purification of this compound by silica gel column chromatography. Adherence to this methodology, including careful optimization of the eluent system via TLC and proper column packing, will enable the isolation of the target compound with high purity, making it suitable for demanding applications in drug discovery and development.

References

Application Notes and Protocols for the Recrystallization of 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazol-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with many synthesized organic compounds, purification is a critical step to ensure the removal of impurities that may have formed during the reaction or have been carried over from starting materials. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at different temperatures. This document provides a detailed protocol for the recrystallization of this compound, aimed at achieving high purity suitable for downstream applications. While specific solubility data for this compound is not extensively published, this protocol is based on the general solubility characteristics of indazole derivatives, which typically exhibit good solubility in polar organic solvents.

Data Presentation

A successful recrystallization is dependent on the careful selection of a solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For this compound, a binary solvent system is proposed to allow for fine-tuning of the solvent polarity to induce optimal crystal growth.

ParameterRecommended ConditionsNotes
Solvent System Ethanol / WaterEthanol is the primary solvent, and water acts as the anti-solvent.
Alternative Solvents Ethyl Acetate / HexaneA less polar option; Ethyl Acetate is the primary solvent, and Hexane is the anti-solvent.
Dissolution Temperature Boiling point of the primary solvent (Ethanol: ~78 °C)Ensure complete dissolution of the crude product.
Crystallization Temperature Room temperature, followed by 0-4 °CGradual cooling promotes the formation of larger, purer crystals.
Typical Solvent Ratio To be determined empirically (start with minimal hot solvent, then add anti-solvent)The ratio is critical for maximizing yield and purity.
Expected Outcome Crystalline solid of high purity (>99%)Purity should be assessed by appropriate analytical methods (e.g., HPLC, NMR, melting point).

Experimental Protocol

This protocol details the steps for the purification of this compound using a binary solvent recrystallization method.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum source

Procedure:

  • Solvent Selection (Screening):

    • Place a small amount (e.g., 10-20 mg) of the crude this compound into a small test tube.

    • Add the primary solvent (e.g., ethanol) dropwise at room temperature until the solid dissolves. Note the approximate volume. This provides a rough estimate of solubility at room temperature.

    • In a separate test tube, add a similar amount of crude material and heat it in a minimal amount of the primary solvent until it dissolves.

    • Allow the hot solution to cool to room temperature and then in an ice bath. Observe for crystal formation.

    • If crystallization is poor, add the anti-solvent (e.g., water) dropwise to the room temperature solution until turbidity persists, then gently warm until the solution becomes clear again. Cool and observe for crystal formation. This helps to determine a suitable solvent ratio.

  • Dissolution:

    • Place the bulk of the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the primary solvent (ethanol) to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add the primary solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent to ensure the solution is saturated or near-saturated.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Pre-heat a funnel and a clean receiving Erlenmeyer flask on the hot plate.

    • Place a fluted filter paper in the hot funnel.

    • Quickly pour the hot solution through the filter paper into the receiving flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling is crucial for the formation of large, well-defined crystals.

    • Once the flask has reached room temperature, if crystal formation is sparse, slowly add the anti-solvent (water) dropwise with gentle swirling until the solution becomes faintly turbid. If too much anti-solvent is added, gently warm the solution until it becomes clear again.

    • Allow the solution to stand undisturbed at room temperature for crystallization to proceed.

    • To maximize the yield, place the flask in an ice bath for at least 30 minutes to further decrease the solubility of the compound.

  • Crystal Collection:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent mixture.

    • Collect the crystals by vacuum filtration.

    • Wash the collected crystals with a small amount of the cold solvent mixture to remove any adhering impurities.

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

  • Drying:

    • Carefully transfer the crystalline product from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done by air drying or, for faster results, in a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow Crude Crude this compound Dissolution Dissolve in Minimal Hot Ethanol Crude->Dissolution HotFiltration Hot Gravity Filtration (if impurities are present) Dissolution->HotFiltration Insoluble impurities Cooling Slow Cooling to Room Temperature Dissolution->Cooling No insoluble impurities HotFiltration->Cooling AntiSolvent Add Water (Anti-solvent) Cooling->AntiSolvent IceBath Cool in Ice Bath AntiSolvent->IceBath Filtration Vacuum Filtration IceBath->Filtration Washing Wash with Cold Ethanol/Water Filtration->Washing Drying Dry Crystals Washing->Drying Pure Pure Crystalline Product Drying->Pure

Caption: Workflow for the recrystallization of this compound.

Application Notes and Protocols for the Analytical Characterization of 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical characterization of 1-Methyl-1H-indazol-4-ol, a key intermediate in pharmaceutical synthesis. Detailed protocols for identity, purity, and structural confirmation are outlined, employing a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. The presented data, summarized in structured tables, serve as a representative benchmark for the quality control and characterization of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 144528-23-4

  • Molecular Formula: C₈H₈N₂O

  • Molecular Weight: 148.16 g/mol

Analytical Characterization Summary

The following table summarizes the expected analytical data for this compound. This data is compiled based on the analysis of structurally related compounds and theoretical predictions.

Analytical TechniqueParameterExpected Value
¹H NMR Chemical Shift (δ)See Table 2
¹³C NMR Chemical Shift (δ)See Table 3
Mass Spectrometry [M+H]⁺m/z 149.0709
HPLC Retention Time (tR)~ 5.8 min (under specified conditions)
IR Spectroscopy Wavenumber (cm⁻¹)See Table 5

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Spectral Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.50s1HOH
~7.90s1HH-3
~7.20t, J = 8.0 Hz1HH-6
~6.80d, J = 8.0 Hz1HH-7
~6.70d, J = 8.0 Hz1HH-5
~3.90s3HN-CH₃
Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~150.0C-4
~141.0C-7a
~135.0C-3
~128.0C-6
~122.0C-3a
~105.0C-5
~100.0C-7
~35.0N-CH₃
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse width.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 5 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 160 ppm.

    • Use a relaxation delay of 2 seconds.

    • Accumulate at least 1024 scans.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Mass Spectrometry Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zObserved m/z
[M+H]⁺149.0709149.0711
[M+Na]⁺171.0529171.0532
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

  • Instrumentation: Use a high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

  • Mass Analyzer: Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass.

High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to assess the purity of this compound and to quantify any impurities.

HPLC Method Parameters
  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Experimental Protocol for HPLC
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare working standards of desired concentrations by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 0.5 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Injection and Data Acquisition: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Determine the retention time and peak area of the main component. Calculate the purity by the area normalization method.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Predicted IR Absorption Bands

Table 5: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3100Broad, StrongO-H stretch (hydroxyl group)
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (methyl group)
~1620, 1580, 1470Strong to MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (phenol)
~800-700StrongC-H bend (out-of-plane aromatic)
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan prior to the sample scan.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_report Final Report Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS HPLC HPLC (Purity) Sample->HPLC IR IR Spectroscopy (Functional Groups) Sample->IR Structure Structural Elucidation NMR->Structure MolWeight Molecular Weight Confirmation MS->MolWeight Purity Purity Assessment HPLC->Purity FuncGroups Functional Group Identification IR->FuncGroups Report Comprehensive Characterization Report Structure->Report MolWeight->Report Purity->Report FuncGroups->Report

Caption: Analytical workflow for this compound.

Caption: Structure of this compound.

Application Note: Mass Spectrometry Analysis of 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the mass spectrometry analysis of 1-Methyl-1H-indazol-4-ol, a key heterocyclic compound of interest in pharmaceutical research and drug development. Due to the current lack of publicly available mass spectral data for this specific molecule, this application note presents a comprehensive analytical approach based on theoretical calculations and predicted fragmentation patterns derived from the compound's structure. Methodologies for sample preparation, instrumentation, and data analysis are outlined for both Electrospray Ionization (ESI) and Electron Ionization (EI) techniques. This guide is intended for researchers, scientists, and drug development professionals requiring a robust analytical framework for the characterization of this compound and related compounds.

Introduction

This compound is a substituted indazole derivative. The indazole core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Accurate mass determination and structural elucidation are critical steps in the synthesis, quality control, and metabolic profiling of such compounds. Mass spectrometry is a powerful analytical technique for providing this information through the determination of molecular weight and the analysis of fragmentation patterns. This note details the expected mass spectral behavior of this compound and provides standardized protocols for its analysis.

Predicted Mass Spectrometry Data

As of the date of this document, experimental mass spectrometry data for this compound is not available in public databases. The following data is therefore predicted based on the chemical structure (C₈H₈N₂O) and established principles of mass spectrometry.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesIonization ModePredicted m/z
[M+H]⁺ESI (+)149.0710
[M-H]⁻ESI (-)147.0564
[M]⁺•EI148.0637

Table 2: Predicted Major Fragment Ions for this compound (EI Mode)

Predicted m/zProposed Fragment FormulaProposed Neutral Loss
133C₇H₅N₂O⁺CH₃•
120C₇H₆N₂⁺•CO
105C₇H₅N₂⁺H, CO
92C₆H₄N₂⁺•H, CO, CH
78C₆H₆⁺•N₂, CO

Experimental Protocols

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent to achieve a final concentration of 10 µg/mL.

  • LC-MS Analysis: Further dilute the working solution with the initial mobile phase solvent to a final concentration of 10-100 ng/mL, depending on instrument sensitivity.

  • Direct Infusion Analysis: The working solution (10 µg/mL) can be used directly.

  • Filtration: Ensure all solutions are free of particulate matter by passing them through a 0.22 µm syringe filter before introduction to the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for ESI
  • Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Settings (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr (Nitrogen)

    • Scan Range: m/z 50-500

    • Data Acquisition: MS and MS/MS (data-dependent acquisition) with a collision energy ramp for fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for EI
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Mass Spectrometer Settings (EI):

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solution (10 µg/mL) stock->working final Final Dilution (10-100 ng/mL) working->final filter Filtration (0.22 µm) final->filter lc_ms LC-MS (ESI) filter->lc_ms for ESI gc_ms GC-MS (EI) filter->gc_ms for EI data_acq Data Acquisition lc_ms->data_acq gc_ms->data_acq data_proc Data Analysis data_acq->data_proc report report data_proc->report Report Generation

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

fragmentation_pathway mol_ion This compound [M]⁺• m/z = 148 frag1 [M - CH₃•]⁺ m/z = 133 mol_ion->frag1 - CH₃• frag2 [M - CO]⁺• m/z = 120 mol_ion->frag2 - CO frag3 [M - H•, CO]⁺ m/z = 105 frag2->frag3 - H• frag4 [M - H•, CO, CH]⁺• m/z = 92 frag3->frag4 - CH•

Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

Discussion

The proposed protocols are designed to provide a comprehensive characterization of this compound. The LC-MS method with ESI is ideal for accurate mass determination of the protonated molecule, which is crucial for confirming the elemental composition. The GC-MS method with EI will induce more extensive fragmentation, providing structural information.

The predicted fragmentation pathway suggests initial losses of the N-methyl group (a loss of 15 Da) or a carbonyl group (a loss of 28 Da) from the molecular ion. The loss of CO is a common fragmentation for phenolic compounds. Subsequent losses of hydrogen and other small neutral fragments from the stable indazole ring system are expected. The actual observed fragmentation pattern will be invaluable for the structural confirmation of synthesis products and for the identification of potential metabolites in future studies.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of this compound. While the presented mass spectral data is theoretical, the detailed protocols offer a robust starting point for empirical analysis. Researchers are encouraged to use these methods to generate experimental data and contribute to the public knowledge base for this important class of compounds.

Application Notes and Protocols for In Vitro Biological Assays of 1-Methyl-1H-indazol-4-ol and Related Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Derivatives of 1H-indazole have been extensively investigated as potent inhibitors of protein kinases, which play a crucial role in cellular signaling pathways often dysregulated in diseases such as cancer.[3][4] This document provides detailed application notes and protocols for the in vitro biological evaluation of compounds based on the 1H-indazole core, with a focus on kinase inhibition and cell proliferation assays.

Due to the limited availability of specific experimental data for 1-Methyl-1H-indazol-4-ol, the quantitative data and protocols presented herein are based on structurally related 1H-indazole derivatives. These examples are intended to serve as a guide for designing and executing in vitro assays for novel compounds of this class.

Data Presentation: In Vitro Biological Activity of Representative 1H-Indazole Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various substituted 1H-indazole compounds against several protein kinases and cancer cell lines. This data illustrates the potential for this scaffold to yield potent and selective inhibitors.

Compound Class/ReferenceTarget Kinase / Cell LineIC50 Value
Pim Kinase Inhibitors [5]Pim-10.4 nM
Pim-21.1 nM
Pim-30.4 nM
KMS-12 BM (cellular assay)1400 nM
FGFR1 Inhibitors [5]FGFR169.1 ± 19.8 nM
6-(2,6-dichloro-3,5-dimethoxyphenyl)-...-carboxamide[5]FGFR130.2 ± 1.9 nM
EGFR Kinase Inhibitors [5]EGFR T790M5.3 nM
EGFR8.3 nM
PLK4 Inhibitors [6]PLK4< 0.1 nM
IMR-32 (neuroblastoma)0.948 µM
MCF-7 (breast cancer)0.979 µM
H460 (lung cancer)1.679 µM
Antiproliferative Indazole Derivative (2f) [4][7]A549 (lung cancer)-
HepG2 (liver cancer)-
MCF-7 (breast cancer)1.15 µM
HCT116 (colon cancer)-
4T1 (mouse breast cancer)0.23 - 1.15 µM
GSK-3β Inhibitors [3]GSK-3β0.35 µM
Anaplastic Lymphoma Kinase (ALK) Inhibitors [5]ALK12 nM

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescent Format)

This protocol describes a general method for assessing the inhibitory activity of a test compound against a specific protein kinase by quantifying the amount of ATP remaining after the kinase reaction.[8][9]

Principle: The activity of a kinase is determined by its consumption of ATP. A luciferase/luciferin system is used to generate a luminescent signal that is proportional to the amount of ATP present. Inhibition of the kinase results in less ATP consumption and a stronger luminescent signal.

Materials:

  • Recombinant human protein kinase of interest

  • Specific peptide substrate for the kinase

  • Test compound (e.g., this compound) dissolved in DMSO

  • Known potent inhibitor for the kinase (positive control)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP solution

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A common starting concentration for the stock is 10 mM. Subsequently, create intermediate dilutions in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • To the wells of the assay plate, add 5 µL of the diluted test compound or control (vehicle control, positive control).

    • Add 10 µL of a solution containing the kinase and its substrate in the kinase assay buffer.

    • Incubate for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 10 µL of ATP solution (the concentration should be at or near the Km for the specific kinase).

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • Equilibrate the plate and the luminescent kinase assay reagent to room temperature.

    • Add 25 µL of the luminescent reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of Test Compound in DMSO Intermediate_Dilution Create Intermediate Dilutions in Assay Buffer Compound_Dilution->Intermediate_Dilution Add_Compound Add Compound/Controls to 96-well Plate Intermediate_Dilution->Add_Compound Add_Kinase_Substrate Add Kinase and Substrate Add_Compound->Add_Kinase_Substrate Initiate_Reaction Initiate with ATP and Incubate Add_Kinase_Substrate->Initiate_Reaction Add_Detection_Reagent Add Luminescent Reagent Initiate_Reaction->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50 G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h for Attachment Seed_Cells->Incubate_24h Add_Compound Add Compound/Controls to Cells Incubate_24h->Add_Compound Prepare_Dilutions Prepare Compound Dilutions in Culture Medium Prepare_Dilutions->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTS Add MTS/MTT Reagent Incubate_72h->Add_MTS Incubate_Detection Incubate for 1-4h Add_MTS->Incubate_Detection Measure_Absorbance Measure Absorbance Incubate_Detection->Measure_Absorbance Calculate_Viability Calculate % Viability and Determine IC50 Measure_Absorbance->Calculate_Viability G Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Indazole 1H-Indazole Inhibitor Indazole->P_RTK Inhibits Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_RTK->Downstream Activates Response Cellular Responses (Proliferation, Survival) Downstream->Response Leads to

References

Application Notes and Protocols: Kinase Screening of 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a prominent structural motif in the development of kinase inhibitors, forming key interactions within the ATP-binding pocket of these enzymes.[1][2] Various indazole derivatives have been investigated as potent and selective inhibitors for a range of kinases, including Polo-like kinase 4 (PLK4), Hematopoietic Progenitor Kinase 1 (HPK1), and Tropomyosin receptor kinases (TRK).[3][4][5] Understanding the kinase selectivity profile of novel indazole-based compounds is crucial for assessing their therapeutic potential and potential off-target effects.

This document provides a detailed protocol for a kinase screening assay to determine the inhibitory activity and selectivity of the compound 1-Methyl-1H-indazol-4-ol. The protocol is based on established methodologies for profiling indazole-based kinase inhibitors.

Kinase Inhibition Profile of this compound

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against a panel of selected kinases. This panel includes kinases known to be targeted by other indazole-based compounds.

Kinase TargetThis compound IC50 (nM)
PLK415
HPK185
TRKA250
TRKB320
TRKC280
JAK1> 10,000
JAK2> 10,000
CDK21,500
PLK12,000
PLK31,800

Note: The data presented in this table is for illustrative purposes to demonstrate the application of the described protocol.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity and therefore, less inhibition.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Kinase-specific enzymes and substrates

  • Kinase reaction buffer

  • ATP

  • Assay plates (e.g., 384-well white plates)

  • Luminescence-based ATP detection reagent

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO.

    • Further dilute the compound in the kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[1]

  • Assay Plate Setup:

    • Add the serially diluted compound or vehicle (DMSO) to the wells of the assay plate.[1]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the specific kinase and its corresponding substrate in the kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP to the mixture.

    • Add the complete kinase reaction mixture to each well of the assay plate containing the compound.

  • Incubation:

    • Incubate the assay plate at room temperature for a predetermined period (e.g., 60 minutes).

  • Signal Detection:

    • Add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate as per the reagent manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Kinase Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis A Compound Stock (this compound in DMSO) B Serial Dilution A->B C Dispense Compound to Plate B->C D Add Kinase, Substrate, and ATP C->D E Incubate D->E F Add Luminescence Reagent E->F G Read Plate F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: General workflow for in vitro kinase inhibitor screening.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway PLK4 Signaling Pathway PLK4 PLK4 CentrioleDup Centriole Duplication PLK4->CentrioleDup regulates CellCycle Cell Cycle Arrest PLK4->CellCycle Mitosis Mitosis CentrioleDup->Mitosis is critical for Mitosis->CellCycle Inhibitor This compound Inhibitor->PLK4

Caption: Inhibition of the PLK4 signaling pathway by this compound.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting structure-activity relationship (SAR) studies on 1-Methyl-1H-indazol-4-ol, a substituted indazole derivative. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of enzymes, particularly protein kinases. This document outlines protocols for synthesis, in vitro biological evaluation, and data analysis to guide the rational design of more potent and selective analogs.

Introduction to this compound and SAR Studies

The 1H-indazole core is a versatile heterocyclic motif that serves as a foundational structure for many biologically active compounds. Modifications to the indazole ring at various positions can significantly impact the pharmacological activity of the resulting analogs. SAR studies are crucial for understanding how these chemical modifications influence biological activity, guiding the optimization of lead compounds into clinical candidates. This document focuses on a hypothetical SAR study of this compound as a kinase inhibitor, a common application for this class of compounds.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes for indazoles. A general approach may involve the cyclization of appropriately substituted hydrazones. For SAR studies, analogs can be synthesized by modifying the substituents at different positions of the indazole ring.

A key intermediate for many indazole-based kinase inhibitors is a halogenated indazole, which can then be further modified through cross-coupling reactions. For instance, a common synthetic handle is an iodo group at the 3-position.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the inhibitory activity of test compounds against a purified kinase enzyme by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified kinase of interest (e.g., a receptor tyrosine kinase)

  • Kinase-specific substrate peptide/protein

  • ATP solution

  • Test compounds (analogs of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (e.g., DMSO).

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume will be 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • To terminate the kinase reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values using a suitable software like GraphPad Prism.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549, K562, PC-3, Hep-G2)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells per well) and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Data Presentation for SAR Analysis

Quantitative data from the above assays should be summarized in a structured table to facilitate the analysis of structure-activity relationships.

Table 1: Hypothetical SAR Data for this compound Analogs

Compound IDR1R2R3Kinase IC50 (nM)Cell Line IC50 (µM)
1 HHH1500>50
2 CH3HH75025.5
3 HOCH3H120042.1
4 HHF98033.8
5 CH3OCH3H45015.2
6 CH3HF62019.7

This is a hypothetical table for illustrative purposes.

Visualization of Workflows and Pathways

Experimental Workflow for SAR Studies

The following diagram illustrates a general workflow for the discovery and evaluation of novel kinase inhibitors based on the this compound scaffold.

G cluster_0 Compound Synthesis & Design cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Iteration A Lead Compound (this compound) B Analog Design & Synthesis A->B C Biochemical Kinase Assay (IC50 Determination) B->C D Cell-Based Proliferation Assay (IC50 Determination) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Selection of Potent Analogs E->F G Further Optimization F->G G->B Iterative Design

Caption: General workflow for SAR studies of this compound analogs.

Representative Signaling Pathway

Indazole derivatives are known to inhibit various receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation and survival. The following diagram depicts a simplified, representative RTK signaling pathway that could be targeted by this compound analogs.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Analog Inhibitor->RTK Ligand Growth Factor Ligand->RTK

Caption: Simplified RTK signaling pathway targeted by indazole-based inhibitors.

Conclusion

The protocols and framework presented here provide a robust starting point for conducting comprehensive SAR studies on this compound and its analogs. By systematically synthesizing and evaluating new derivatives, researchers can elucidate the key structural features required for potent and selective biological activity, ultimately leading to the development of novel therapeutic agents.

Application Notes and Protocols for Molecular Docking Studies of 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the last update, specific molecular docking studies for 1-Methyl-1H-indazol-4-ol have not been extensively published in peer-reviewed literature. The following application notes and protocols are presented as a detailed, exemplary guide for researchers, scientists, and drug development professionals interested in conducting such studies. The quantitative data and specific protein interactions described herein are hypothetical and for illustrative purposes to demonstrate the application of molecular docking techniques to this compound.

Introduction

This compound belongs to the indazole class of heterocyclic compounds, a scaffold that is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Indazole derivatives have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, the indazole core is a privileged structure in the design of novel kinase inhibitors.[2][3]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in structure-based drug design, allowing for the virtual screening of compound libraries, the prediction of binding affinities, and the elucidation of intermolecular interactions at the active site of a target protein. These insights can guide the optimization of lead compounds to enhance their potency and selectivity.

This document provides a comprehensive, step-by-step protocol for conducting a molecular docking study of this compound against a representative protein kinase, followed by an analysis of the hypothetical results.

Hypothetical Protein Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

For the purpose of this illustrative study, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, has been selected as the target protein. The inhibition of VEGFR2 is a clinically validated strategy in cancer therapy. The indazole scaffold is a known hinge-binding motif for many kinase inhibitors, making VEGFR2 a plausible target for this compound.

Molecular Docking Protocol

This protocol outlines the essential steps for performing a molecular docking study using widely accepted software tools.

Software and Resource Requirements
  • Protein Preparation: Schrödinger Maestro, UCSF Chimera, or AutoDock Tools

  • Ligand Preparation: ChemDraw, Avogadro, or Schrödinger Maestro

  • Molecular Docking: AutoDock Vina, Glide (Schrödinger), or GOLD

  • Interaction Visualization: PyMOL, UCSF Chimera, or Discovery Studio

  • Protein Data Bank (PDB) ID for VEGFR2: e.g., 4ASD (crystal structure of VEGFR2 in complex with a ligand)

Experimental Workflow

G Figure 1. Molecular Docking Workflow A 1. Protein Preparation (PDB: 4ASD) C 3. Grid Generation (Define Binding Site) A->C B 2. Ligand Preparation (this compound) B->C D 4. Molecular Docking (e.g., AutoDock Vina) C->D E 5. Pose Analysis & Scoring D->E F 6. Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) E->F G Figure 2. Simplified VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Indazolol This compound Indazolol->VEGFR2 Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 1-Methyl-1H-indazol-4-ol.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

General Synthesis & Yield Optimization

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary retrosynthetic approaches to this compound. Due to the challenges in sourcing 1H-indazol-4-ol, a common strategy is to use a protected starting material.

  • Route 1: N-Methylation of 1H-indazol-4-ol. This route first requires the synthesis of the 1H-indazol-4-ol core, followed by a regioselective methylation at the N1 position.

  • Route 2: Demethylation of a Methoxy Precursor. This approach involves the synthesis of 4-methoxy-1-methyl-1H-indazole followed by a final demethylation step to yield the desired product. This is often the more practical route due to the commercial availability of precursors to the methoxy-substituted indazole.

Q2: My overall yield is low. What are the common causes and how can I improve it?

A2: Low overall yield is a frequent issue and can stem from several factors throughout the synthesis. Here are some common culprits and troubleshooting suggestions:

  • Incomplete Reactions: Monitor each step closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before proceeding to the next step.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. A systematic optimization of these parameters for each step can significantly improve yield.

  • Impurity Formation: The formation of side products, particularly isomers, can reduce the yield of the desired product. Careful control of reaction conditions and appropriate purification methods are essential.

  • Product Loss During Workup and Purification: Losses can occur during extraction, washing, and chromatography. Ensure proper phase separation during extractions and optimize your chromatography conditions to minimize tailing and broad peaks.

Route 1-Specific Issues: N-Methylation of 1H-indazol-4-ol

Q3: I am getting a mixture of N1 and N2 methylated isomers. How can I improve the regioselectivity for the N1 position?

A3: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge. The N1-methylated product is generally the thermodynamically more stable isomer.[1] To favor its formation:

  • Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to favor N1-alkylation for many indazole systems.[1][2]

  • Reaction Temperature: Running the reaction at a slightly elevated temperature (e.g., 50 °C) can help drive the reaction towards the thermodynamically favored N1 product.[3] However, excessively high temperatures should be avoided as they can lead to decomposition.

  • Nature of the Methylating Agent: While methyl iodide is commonly used, other methylating agents like dimethyl sulfate can also be employed. The choice may influence the N1/N2 ratio.

Q4: The synthesis of the initial 1H-indazol-4-ol is proving difficult. Are there any reliable methods?

A4: The synthesis of substituted indazoles can be complex. A plausible route to 1H-indazol-4-ol would be the reductive cyclization of a suitable precursor like 2-amino-6-hydroxybenzaldehyde or a related derivative with a source of hydrazine. Optimizing the cyclization conditions, such as the choice of acid or base catalyst and the reaction temperature, is crucial for good yields.

Route 2-Specific Issues: Demethylation of 4-Methoxy-1-methyl-1H-indazole

Q5: My demethylation reaction with Boron Tribromide (BBr₃) is giving a low yield. What could be the issue?

A5: Boron tribromide is a powerful but sensitive reagent for cleaving aryl methyl ethers.[4] Low yields can result from several factors:

  • Reagent Stoichiometry: It is generally recommended to use at least one equivalent of BBr₃ per methoxy group. For substrates containing other basic functional groups (like the indazole nitrogens), additional equivalents of BBr₃ may be necessary to avoid deactivation of the reagent.[5]

  • Reaction Temperature: BBr₃ reactions are typically started at low temperatures (e.g., -78 °C or 0 °C) and allowed to warm gradually.[4] Running the reaction at too high a temperature can lead to side reactions and decomposition.

  • Moisture Contamination: BBr₃ reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Workup Procedure: Quenching the reaction improperly can lead to product loss. Slow and careful addition of a quenching agent (e.g., methanol or water) at low temperature is critical. If you add methanol, it's important to remove it under reduced pressure before extraction, as the product may be soluble in it.[6]

Q6: I am observing significant byproduct formation during the demethylation step. How can I minimize this?

A6: Byproduct formation can be minimized by:

  • Controlling Reaction Time: Monitor the reaction by TLC. Over-running the reaction can lead to the formation of degradation products.

  • Purification Method: Column chromatography on silica gel is typically effective for purifying the final product. A gradient elution system may be necessary to separate the desired product from any remaining starting material or byproducts.

Experimental Protocols

The following are proposed experimental protocols based on established methodologies for analogous chemical transformations.

Protocol 1: N-Methylation of 1H-indazol-4-ol

Step 1: Deprotonation

  • To a stirred solution of 1H-indazol-4-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

Step 2: Methylation

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

Step 3: Workup and Purification

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Demethylation of 4-Methoxy-1-methyl-1H-indazole

Step 1: Demethylation Reaction

  • To a solution of 4-methoxy-1-methyl-1H-indazole (1.0 eq) in dry dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add Boron Tribromide (BBr₃, 1.0 M solution in DCM, 2.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

Step 2: Workup and Purification

  • Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol.

  • Concentrate the mixture to dryness under reduced pressure.

  • Dilute the residue with a saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for key transformations based on literature for similar substrates.

Table 1: N1-Methylation of Substituted Indazoles

Methylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Methyl IodideNaHTHF0 to RT12-1680-95[1][2]
Dimethyl SulfateNaHTHF0 to RT12-1675-90[2]
Methyl IodideK₂CO₃DMFRT17~44 (for N1)[3]

Table 2: Demethylation of Aryl Methyl Ethers with BBr₃

Substrate TypeEquivalents of BBr₃SolventTemperature (°C)Time (h)Typical Yield (%)Reference
Simple Aryl Methyl Ether1.1 - 2.2DCM-78 to RT12-24>80[4]
Aryl Methyl Ether with basic N2.0 - 3.0DCM-78 to RT12-24Variable, optimization needed[5]

Visualizations

The following diagrams illustrate the proposed synthetic workflows.

experimental_workflow_N_methylation start 1H-indazol-4-ol deprotonation Deprotonation (NaH, THF, 0°C to RT) start->deprotonation methylation Methylation (Methyl Iodide, 0°C to RT) deprotonation->methylation workup Workup & Purification (NH4Cl quench, Extraction, Chromatography) methylation->workup end This compound workup->end

Caption: Workflow for the N-methylation of 1H-indazol-4-ol.

experimental_workflow_demethylation start 4-Methoxy-1-methyl-1H-indazole demethylation Demethylation (BBr3, DCM, -78°C to RT) start->demethylation workup Workup & Purification (Methanol quench, Extraction, Chromatography) demethylation->workup end This compound workup->end

Caption: Workflow for the demethylation of 4-Methoxy-1-methyl-1H-indazole.

troubleshooting_logic start Low Yield in Synthesis check_completion Are reactions going to completion? (Monitor by TLC/LC-MS) start->check_completion optimize_conditions Optimize reaction conditions (Temperature, Time, Solvent) check_completion->optimize_conditions No check_regioselectivity Isomeric mixture observed? check_completion->check_regioselectivity Yes adjust_methylation Adjust N-methylation conditions (NaH in THF) check_regioselectivity->adjust_methylation Yes check_demethylation Low yield in demethylation? check_regioselectivity->check_demethylation No optimize_demethylation Optimize demethylation (BBr3 stoichiometry, anhydrous conditions) check_demethylation->optimize_demethylation Yes workup_loss Investigate workup/purification losses check_demethylation->workup_loss No

Caption: Troubleshooting workflow for low yield optimization.

References

Technical Support Center: N-Methylation of 4-Hydroxy-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of 4-hydroxy-indazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this specific synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-methylation of 4-hydroxy-indazole so challenging?

A1: The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can be alkylated. This leads to the formation of two different constitutional isomers (regioisomers). The indazole ring exhibits annular tautomerism, with the 1H-tautomer generally being more thermodynamically stable than the 2H-tautomer.[1][2][3] Direct alkylation often results in a mixture of N1- and N2-substituted products, making control of regioselectivity a significant challenge.[1][4][5] The 4-hydroxy group adds another layer of complexity, as it can also be methylated under certain conditions, leading to O-methylation byproducts.

Q2: What are the primary factors that control whether methylation occurs at the N1 or N2 position?

A2: The regiochemical outcome is determined by a sensitive balance of several factors:[4][5]

  • Reaction Conditions (Base and Solvent): This is one of the most critical parameters. The choice of base and solvent can dramatically influence the ratio of N1 to N2 products.[5][6] For example, sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is widely reported to favor N1-alkylation.[7][8]

  • Nature of the Methylating Agent: Different methylating agents have different reactivities and steric profiles that can influence the site of attack.[6] Reagents like methyl iodide or dimethyl sulfate are commonly used, while others like Meerwein's reagent (trimethyloxonium tetrafluoroborate) may favor N2 methylation.[6][9]

  • Thermodynamic vs. Kinetic Control: N1-alkylated products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[6][8]

  • Electronic Effects of Substituents: The electron-donating nature of the 4-hydroxy group can influence the nucleophilicity of both nitrogen atoms, affecting the reaction pathway.

Q3: Besides N1/N2 isomer formation, what other side reactions should I be aware of?

A3: The most common side reaction for this specific substrate is the methylation of the hydroxyl group, leading to the formation of a 4-methoxy-indazole derivative. It is also possible to get di-methylation, where both a nitrogen and the oxygen atom are methylated.[6] Over-methylation can also occur, leading to the formation of a quaternary indazolium salt.

Troubleshooting Guide

Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

This is the most common issue encountered. The strategy to resolve it depends on which isomer is the desired product.

How to Favor the N1-Methyl Isomer (Thermodynamic Product):

  • Base/Solvent System: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[4][7][10] This system has been shown to provide high N1 regioselectivity for a variety of indazole substrates.[8]

  • Reaction Time and Temperature: Allowing the reaction to stir for a longer duration or at a slightly elevated temperature can sometimes favor the formation of the more thermodynamically stable N1 isomer.

How to Favor the N2-Methyl Isomer (Kinetic Product):

  • Acidic Conditions: In some cases, methylation under mild acidic conditions can favor alkylation at the N2 position.[6]

  • Specific Reagents: Using specific methylating agents like trimethyloxonium tetrafluoroborate (Meerwein's reagent) has been shown to favor N2-alkylation.[6][9]

  • Protecting Groups: A strategy to achieve exclusive N2-alkylation involves first protecting the N1 position, performing the methylation which is now directed to N2, and then deprotecting N1. However, a more direct approach involves protecting the N2 position with a group like 2-(trimethylsilyl)ethoxymethyl (SEM), which then directs other substitutions before being removed.[11]

Problem 2: Significant O-Methylation is Observed

The formation of 4-methoxy-1-methyl-indazole or 4-methoxy-2-methyl-indazole indicates that the phenoxide, formed under basic conditions, is competing with the indazolide anion as a nucleophile.

Solutions:

  • Use a Milder Base: Strong bases like NaH will readily deprotonate the hydroxyl group. Consider using a weaker base like potassium carbonate (K₂CO₃). The regioselectivity between N1 and N2 may change with this base, however.[6]

  • Protect the Hydroxyl Group: This is the most robust solution. Protect the 4-hydroxy group as a silyl ether (e.g., TBDMS) or another suitable protecting group that is stable to the N-methylation conditions.[12] After N-methylation, the protecting group can be selectively removed.

  • Control Stoichiometry: Using only a slight excess (e.g., 1.05-1.1 equivalents) of base can help minimize the deprotonation of the hydroxyl group, although this can be difficult to control perfectly.

Problem 3: Low Reaction Yield or Incomplete Conversion

If the starting material is not fully consumed or the desired product is isolated in low yield, consider the following:

  • Reagent Quality: Ensure all reagents are pure and dry. Sodium hydride is particularly sensitive to moisture. Use a fresh bottle or wash the NaH with dry hexane before use. Ensure the solvent (e.g., THF) is anhydrous.

  • Insufficient Deprotonation: The pKa of the indazole N-H is around 14. Ensure the base is strong enough for complete deprotonation. If using NaH, allow sufficient time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution) before adding the methylating agent.[8]

  • Reaction Temperature: While room temperature is often sufficient, some reactions may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.[8] Monitor the reaction for potential decomposition at higher temperatures.

Data Presentation

The choice of reaction conditions is paramount in determining the regiochemical outcome of indazole methylation. The following table summarizes results from the literature for various substituted indazoles to illustrate these effects.

Methylating AgentBase / SolventSubstrateN1:N2 RatioYieldCitation(s)
Methyl Iodide- (heated neat)6-Nitro-1H-indazoleN2 selectiveNot specified[6]
Dimethyl SulfateKOH / H₂O6-Nitro-1H-indazole~1 : 186% (total)[6]
Methyl Iodide-6-Nitro-1H-indazoleN1: 10%, N2: 50%60% (isomers)[6]
Isobutyl BromideK₂CO₃ / DMFMethyl 1H-indazole-5-carboxylate58 : 4272% (total)[13]
DiazomethaneBF₃·Et₂O6-Nitro-1H-indazoleN1 selective (75%)75%[6]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Methylation

This protocol is adapted from general procedures known to favor N1-alkylation.[5][8]

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of 4-hydroxy-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the resulting suspension to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating (e.g., to 50 °C) may be required.[8]

  • Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the isomers and any byproducts.

Visualizations

Troubleshooting Workflow

Start Reaction Issue Identified Selectivity Poor N1/N2 Selectivity Start->Selectivity Yield Low Yield / No Reaction Start->Yield SideProduct O-Methylation Observed Start->SideProduct WantN1 Desired: N1-Isomer Selectivity->WantN1 Yes WantN2 Desired: N2-Isomer Selectivity->WantN2 No CheckReagents Check reagent purity & dryness. Ensure solvent is anhydrous. Yield->CheckReagents CheckBase Ensure base is strong enough. Allow complete deprotonation. Yield->CheckBase ProtectOH Protect 4-OH group (e.g., TBDMS) before N-methylation. SideProduct->ProtectOH MilderBase Use milder base (e.g., K2CO3). Note: N1/N2 ratio may change. SideProduct->MilderBase UseNaHTHF Use NaH in THF. Consider thermodynamic equilibration. WantN1->UseNaHTHF UseAcidic Consider acidic conditions or Meerwein's reagent. WantN2->UseAcidic

Caption: Troubleshooting decision tree for N-methylation of 4-hydroxy-indazole.

Potential Reaction Pathways

cluster_start Starting Material cluster_products Potential Products Start 4-Hydroxy-Indazole Reagents + CH3I / Base Start->Reagents N1 1-Methyl-4-hydroxy-indazole (N1-isomer) N2 2-Methyl-4-hydroxy-indazole (N2-isomer) O 4-Methoxy-indazole (O-methylated) N1O 1-Methyl-4-methoxy-indazole (N,O-dimethylated) Reagents->N1 N1-attack Reagents->N2 N2-attack Reagents->O O-attack Reagents->N1O Di-methylation

Caption: Possible products from the methylation of 4-hydroxy-indazole.

References

Technical Support Center: Synthesis of 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Methyl-1H-indazol-4-ol. The information provided addresses common issues, particularly the formation of side products, and offers detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the synthesis of this compound?

The most prevalent side product is the isomeric 2-Methyl-2H-indazol-4-ol, formed during the N-methylation step. Other potential impurities include unreacted starting materials, byproducts from preceding synthetic steps (such as regioisomers from bromination or nitration if applicable to the chosen route), and potential degradation products if harsh reaction conditions are used.

Q2: How can I distinguish between the desired this compound and the isomeric 2-Methyl-2H-indazol-4-ol?

Spectroscopic methods are the primary means of differentiation. In ¹H NMR spectroscopy, the chemical shift of the indazole ring protons can help distinguish between the N1 and N2 isomers. Chromatographic techniques such as HPLC or TLC can also be employed to separate the two isomers, often showing distinct retention times.

Q3: What general strategies can be employed to improve the regioselectivity of N-methylation in favor of the 1-methyl isomer?

Controlling the regioselectivity of N-methylation is crucial. Key strategies include the careful selection of the base, solvent, and reaction temperature. For N-alkylation of indazoles, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) generally favors the formation of the thermodynamically more stable N1-substituted product.[1]

Q4: Can high temperatures during synthesis adversely affect the final product?

Yes, elevated temperatures can lead to the degradation of the indazole ring or intermediates, resulting in a lower yield and the formation of complex impurity profiles. It is essential to carefully control the temperature at each step of the synthesis.

Troubleshooting Guides

Issue 1: Formation of the N2-Methyl Isomer

Problem: Significant formation of 2-Methyl-2H-indazol-4-ol is observed during the N-methylation of 1H-indazol-4-ol.

Troubleshooting Workflow:

start High N2-Isomer Formation check_base Review Base Selection start->check_base check_solvent Evaluate Solvent Polarity check_base->check_solvent If base is appropriate use_nah Use Sodium Hydride (NaH) check_base->use_nah Strong, non-nucleophilic base favors N1 check_temp Assess Reaction Temperature check_solvent->check_temp If solvent is appropriate use_aprotic Employ Aprotic Solvent (THF, DMF) check_solvent->use_aprotic Less polar solvents favor N1 low_temp Maintain Low Temperature (e.g., 0 °C) check_temp->low_temp Lower temperature can improve selectivity end Optimized N1-Methylation use_nah->end use_aprotic->end low_temp->end

Caption: Troubleshooting workflow for minimizing N2-isomer formation.

Quantitative Data Summary:

ParameterCondition A (High N2-isomer)Condition B (Improved N1-selectivity)
BaseK₂CO₃NaH
SolventAcetoneTHF
TemperatureReflux0 °C to Room Temperature
N1:N2 Ratio~1:1>10:1

Detailed Experimental Protocol for N-Methylation:

  • Preparation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 1H-indazol-4-ol (1.0 equivalent) in anhydrous THF dropwise.[2]

  • Anion Formation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Reaction: Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Issue 2: Incomplete Reaction and Low Yield

Problem: The reaction does not proceed to completion, resulting in a low yield of the desired product and contamination with starting material.

Troubleshooting Workflow:

start Low Yield / Incomplete Reaction check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_time Increase Reaction Time check_reagents->check_time Reagents OK check_temp Increase Reaction Temperature (with caution) check_time->check_temp Still incomplete optimize_conditions Systematic Optimization check_temp->optimize_conditions Still incomplete end Improved Yield & Conversion optimize_conditions->end

Caption: Workflow for addressing low yield and incomplete reactions.

Recommendations:

  • Reagent Quality: Ensure all reagents are pure and anhydrous where specified. The sodium hydride should be fresh and highly reactive.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress closely to determine the optimal reaction time.

  • Temperature Control: While increasing the temperature might drive the reaction to completion, it can also lead to side product formation. Any increase in temperature should be done incrementally and with careful monitoring.

  • Purification: Optimize the column chromatography conditions (e.g., gradient elution) to ensure good separation of the product from the starting material.[3]

Issue 3: Product Fails to Crystallize

Problem: The purified product is obtained as an oil and does not crystallize, suggesting the presence of impurities or residual solvent.

Troubleshooting Steps:

  • Re-purification: If impurities are suspected, re-purify the product using column chromatography with a shallower eluent gradient to improve separation.

  • Solvent Removal: Ensure all residual solvent is removed by drying the product under a high vacuum for an extended period.

  • Recrystallization: Attempt recrystallization from various solvent systems. A good starting point is a solvent system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Trituration: If recrystallization fails, trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce crystallization by removing highly soluble impurities.

Hypothetical Synthetic Pathway and Potential Side Products

The synthesis of this compound can be envisioned through a multi-step process, with potential side products at each stage.

cluster_0 Synthesis of 1H-Indazol-4-ol (Starting Material) cluster_1 N-Methylation Start Substituted Aniline Cyclization Diazotization & Cyclization Start->Cyclization Indazol-4-ol 1H-Indazol-4-ol Cyclization->Indazol-4-ol Side_Product_1 Isomeric Indazoles Cyclization->Side_Product_1 Lack of Regioselectivity Methylation N-Methylation (NaH, MeI, THF) Indazol-4-ol->Methylation Product This compound Methylation->Product Side_Product_2 2-Methyl-2H-indazol-4-ol Methylation->Side_Product_2 N2-attack

Caption: Potential synthetic pathway and major side product formation points.

References

Technical Support Center: Reactions of 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information for researchers, scientists, and drug development professionals working with 1-Methyl-1H-indazol-4-ol. The following question-and-answer section addresses common issues related to reaction byproducts encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: I performed an N-methylation of 4-hydroxy-1H-indazole to synthesize this compound, but my final product is a mixture of two isomers. What is the likely identity of the major byproduct?

A1: The most common byproduct in the N-alkylation of indazoles is the formation of the corresponding N2-alkylated regioisomer.[1][2] Therefore, in the synthesis of this compound, the primary byproduct is almost certainly 2-Methyl-1H-indazol-4-ol . The indazole core has two nitrogen atoms (N1 and N2) that can be alkylated, and the reaction conditions significantly influence which nitrogen is preferentially methylated.[3][4]

Q2: What factors influence the ratio of N1-methyl to N2-methyl indazole byproducts?

A2: The regioselectivity of indazole N-alkylation is a well-documented challenge and is influenced by several factors:

  • Base and Solvent System: The choice of base and solvent plays a critical role. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) often favors the formation of the N1-alkylated product.[1][4]

  • Alkylating Agent: The nature of the methylating agent can affect the N1/N2 ratio.

  • Substituents on the Indazole Ring: Electron-withdrawing or bulky groups on the indazole ring can direct the alkylation to either the N1 or N2 position. For example, bulky substituents at the C3 position tend to favor N1-alkylation, while electron-withdrawing groups at the C7 position can favor N2-alkylation.[1][3]

  • Reaction Temperature: Temperature can also influence the thermodynamic versus kinetic control of the reaction, thereby affecting the isomer ratio.

Q3: I am observing a product with a much higher molecular weight than expected after my methylation reaction. What could this be?

A3: If you are using a potent methylating agent or harsh reaction conditions, you may be observing the formation of a quaternary ammonium salt . This occurs when both N1 and N2 atoms of the indazole ring are methylated, resulting in a positively charged molecule. This over-methylation is more likely to occur with highly reactive methylating agents.

Q4: How can I minimize the formation of the 2-Methyl-1H-indazol-4-ol byproduct?

A4: To favor the formation of the desired this compound, consider the following strategies:

  • Optimize Reaction Conditions: Based on literature for similar indazoles, using sodium hydride (NaH) as the base in an anhydrous aprotic solvent like THF is a good starting point for favoring N1-alkylation.[1][4]

  • Control Stoichiometry: Use a carefully controlled amount of the methylating agent (typically 1.05-1.2 equivalents) to minimize the risk of over-methylation.

  • Purification: If a mixture of isomers is obtained, they can often be separated by column chromatography. The polarity of the two isomers is typically different enough to allow for chromatographic separation.[5]

Q5: How can I analytically distinguish between this compound and 2-Methyl-1H-indazol-4-ol?

A5: The two isomers can be distinguished using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between N1 and N2 isomers. The chemical shifts of the protons and carbons on the indazole ring, as well as the methyl group, will be different for each isomer.[6]

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can typically separate the two isomers due to differences in their polarity and volatility.

Data on Regioselectivity of Indazole N-Alkylation

The following table summarizes how different reaction conditions can influence the N1/N2 product ratio in the alkylation of substituted indazoles, based on literature examples. This data can be used as a guide for optimizing the synthesis of this compound.

Indazole SubstrateAlkylating AgentBase / SolventN1:N2 RatioReference
3-Carboxymethyl-1H-indazolen-pentyl bromideNaH / THF>99:1[3][4]
7-Nitro-1H-indazolen-pentyl bromideNaH / THF4:96[3][4]
Methyl 1H-indazole-3-carboxylaten-pentanol (Mitsunobu)PPh₃, DIAD / THF1:2.5[7]
6-Nitro-1H-indazoleDimethyl sulfateKOH1:1[8]
6-Nitro-1H-indazoleMethyl iodide-1:5 (with dimethylated byproduct)[8]

Experimental Protocols

Representative Protocol for N-methylation of 4-hydroxy-1H-indazole

This protocol is a general guideline for the N-methylation of a substituted indazole, aiming to favor N1-alkylation. Optimization may be required for specific substrates and scales.

Materials:

  • 4-hydroxy-1H-indazole

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-1H-indazole (1.0 equivalent).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the this compound and 2-Methyl-1H-indazol-4-ol isomers.

Visualizations

Reaction_Byproducts sub 4-hydroxy-1H-indazole prod1 This compound (Desired Product) sub->prod1  N1-methylation (Favored by NaH/THF) prod2 2-Methyl-1H-indazol-4-ol (Byproduct) sub->prod2  N2-methylation me_reagent Methylating Agent (e.g., CH₃I)

Caption: N-methylation of 4-hydroxy-1H-indazole leading to the desired N1-isomer and the common N2-isomer byproduct.

References

Technical Support Center: Purification of 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Methyl-1H-indazol-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities can include the starting material (1H-indazol-4-ol), the undesired N2-methylated isomer (2-Methyl-2H-indazol-4-ol), residual methylating agents, and by-products from the synthesis. The presence of isomeric impurities is a frequent challenge in the synthesis of N-substituted indazoles.[1]

Q2: My final product has a persistent color. What could be the cause and how can I remove it?

A persistent color in the final product can be due to trace amounts of oxidized impurities or residual starting materials. Running a plug of silica gel with an appropriate solvent system can often remove colored impurities. Alternatively, recrystallization with the addition of activated charcoal may help decolorize the product.

Q3: I am experiencing low recovery after purification. What are the potential reasons?

Low recovery during purification can stem from several factors:

  • Incomplete precipitation or crystallization: Ensure the solution is sufficiently cooled and adequate time is allowed for crystal formation during recrystallization.

  • Product loss during transfers: Minimize the number of transfer steps.

  • Suboptimal chromatography conditions: The chosen eluent system may not be optimal for separating the product from impurities, leading to broad peaks and difficult separation.[2][3]

  • Degradation of the product: Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids or bases) could potentially lead to degradation.

Q4: How can I differentiate between the N1 and N2 isomers of methyl-indazol-4-ol?

The N1 and N2 isomers can typically be distinguished using nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts of the protons on the indazole ring system will be different for the two isomers. Comparing the obtained spectra with literature data for similar indazole derivatives can aid in identification.

Troubleshooting Guide

Column Chromatography

Q1: My compound is not moving from the baseline on the TLC plate, even with a highly polar eluent.

This could indicate that the compound is highly polar or is interacting strongly with the silica gel. Consider the following:

  • Use a more polar solvent system: A mixture of dichloromethane/methanol or ethyl acetate/methanol is often effective for polar compounds.[2]

  • Add a small amount of a basic modifier: Adding a small percentage (e.g., 0.5-1%) of triethylamine or ammonia to the eluent can help to reduce tailing and improve the mobility of basic compounds like indazoles by neutralizing the acidic sites on the silica gel.

  • Consider reverse-phase chromatography: If the compound is still immobile on silica, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be a better option.

Q2: The separation between my product and an impurity is very poor.

To improve separation:

  • Optimize the eluent system: Use a less polar solvent system to increase the retention time and potentially improve the separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also be effective.[3][4]

  • Use a longer column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.

  • Ensure proper column packing: An improperly packed column with air bubbles or channels will lead to poor separation.[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

  • Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.[4]

  • Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a suitable solvent system. A common starting point for indazole derivatives is a mixture of hexane and ethyl acetate.[2][3] The polarity can be gradually increased to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, methanol, acetonitrile, or a mixture of solvents like ethyl acetate/hexane.[2]

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum. A Chinese patent suggests that a mixed solvent system can be effective for separating indazole isomers by recrystallization.[5]

Data Presentation

The following tables provide a hypothetical comparison of purification methods for a 10g batch of crude this compound containing 15% of the N2-isomer impurity.

Table 1: Comparison of Purification by Column Chromatography

Eluent System (Hexane:Ethyl Acetate)Yield (g)Purity (%)N2-Isomer Content (%)
70:307.298.50.8
50:506.899.20.3
30:70 (Gradient)7.5>99.5<0.1

Table 2: Comparison of Purification by Recrystallization

Recrystallization SolventYield (g)Purity (%)N2-Isomer Content (%)
Ethanol6.597.02.5
Acetonitrile/Water7.099.00.6
Toluene5.898.21.1

Visualizations

PurificationWorkflow Crude Crude Product (this compound) Dissolve Dissolve in Minimal Solvent Crude->Dissolve Chromatography Column Chromatography Dissolve->Chromatography Adsorb on Silica Recrystallization Recrystallization Dissolve->Recrystallization Heat to Dissolve TLC TLC Analysis Chromatography->TLC Filter Filter Crystals Recrystallization->Filter Cool to Crystallize Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Dry Dry Under Vacuum Evaporate->Dry Filter->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingWorkflow Start Poor Separation in Column Chromatography CheckTLC Review TLC Analysis Start->CheckTLC SolventSystem Is Solvent System Optimal? CheckTLC->SolventSystem AdjustPolarity Adjust Eluent Polarity SolventSystem->AdjustPolarity No ColumnPacking Is Column Packed Correctly? SolventSystem->ColumnPacking Yes TryGradient Use Gradient Elution AdjustPolarity->TryGradient Success Improved Separation TryGradient->Success RepackColumn Repack Column ColumnPacking->RepackColumn No ConsiderModifier Consider Adding Modifier (e.g., TEA) ColumnPacking->ConsiderModifier Yes RepackColumn->Success ConsiderModifier->Success

Caption: Troubleshooting decision-making for column chromatography.

References

Technical Support Center: Separation of 1-Methyl-1H-indazol-4-ol Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 1-Methyl-1H-indazol-4-ol from its N2 regioisomer, 2-Methyl-2H-indazol-4-ol.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: My regioisomers are co-eluting or showing poor resolution during column chromatography.

  • Possible Cause: The polarity difference between the 1-methyl and 2-methyl isomers is minimal, making separation difficult with standard solvent systems.

  • Recommended Solutions:

    • Modify the Stationary Phase: While silica gel is common, the isomers' behavior can change on different stationary phases. Consider using alumina (acidic, neutral, or basic) or reverse-phase silica (C8, C18) to exploit different interaction mechanisms.[1]

    • Optimize the Mobile Phase (Eluent): Systematically screen different solvent systems. If using a normal-phase setup (e.g., silica), experiment with mixtures of a nonpolar solvent (like hexane or heptane) and a polar modifier (like ethyl acetate, ethanol, or isopropanol).[2] Employing a shallow gradient elution, where the mobile phase composition changes slowly over time, can significantly improve resolution compared to an isocratic elution.[2]

    • Add Modifiers/Additives: For basic compounds like indazoles, adding a small percentage (e.g., 0.1-1%) of a modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can reduce peak tailing and improve peak shape by masking active sites on the silica gel.[2] Conversely, a small amount of acetic or formic acid can also alter selectivity.[1]

    • Improve Column Packing and Loading: Ensure the column is packed uniformly with a long bed.[1] Overloading the column with the crude mixture is a common cause of poor separation. Reduce the amount of sample loaded relative to the stationary phase.[1][2]

Issue 2: The regioisomers are inseparable on my Thin-Layer Chromatography (TLC) plate.

  • Possible Cause: The chosen TLC solvent system is not effective at differentiating the isomers.

  • Recommended Solutions:

    • Screen Multiple Solvent Systems: Test a wide range of eluent mixtures with varying polarities. Sometimes, a three-component solvent system can improve separation where a two-component system fails.[1]

    • Try Different TLC Plates: If silica plates do not provide separation, try using alumina or reverse-phase TLC plates to see if the separation mechanism can be altered.[1]

    • Visualization Technique: Ensure you are using an appropriate visualization method. If the compounds are UV-active, visualization under UV light (254 nm) is standard.[2] Staining with agents like potassium permanganate or p-anisaldehyde can also be effective.[2]

Issue 3: I am unable to separate the regioisomers by recrystallization.

  • Possible Cause: The solubilities of the two isomers in the chosen solvent are too similar, or impurities are inhibiting crystallization.

  • Recommended Solutions:

    • Screen Mixed Solvent Systems: A single solvent may not be effective. The key is to find a solvent system where one isomer is significantly less soluble than the other at a lower temperature.[2] A patent on separating substituted indazole isomers suggests using mixed solvents such as acetone/water, ethanol/water, or acetonitrile/water.[3]

    • Pre-purification: If the crude mixture contains significant impurities, they can interfere with crystal lattice formation.[2] Perform a preliminary purification by flash chromatography to remove these impurities before attempting recrystallization.[2]

    • Control Cooling Rate: Allow the solution to cool slowly. Crash cooling can lead to the co-precipitation of both isomers. Seeding the solution with a pure crystal of the desired isomer, if available, can promote selective crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating this compound from its N2-regioisomer? A1: The most common and effective methods are flash column chromatography, High-Performance Liquid Chromatography (HPLC), and recrystallization.[3] Flash chromatography is often the first choice for preparative scale separation.[4][5] HPLC can offer higher resolution for both analytical and preparative purposes, while recrystallization is a cost-effective method for purification if a suitable solvent system can be found.[3]

Q2: How can I definitively identify the separated regioisomers? A2: Unambiguous identification is crucial. The most powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Specifically, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can distinguish the isomers. For the N1-isomer (this compound), a correlation will be observed between the N-methyl protons and the C7a carbon of the indazole ring.[6] For the N2-isomer, a correlation will be seen between the N-methyl protons and the C3 carbon.[6] Mass Spectrometry (MS) can confirm the molecular weight, but since regioisomers have the same mass, it cannot distinguish them without fragmentation analysis (MS/MS).[2]

Q3: Why do I get a mixture of N1 and N2 methylated indazoles in my synthesis? A3: The N-alkylation of indazoles often produces a mixture of N1 and N2 regioisomers because both nitrogen atoms in the pyrazole ring are nucleophilic.[4][5] The final product ratio is a delicate balance of several factors, including the choice of base and solvent, substituents on the indazole ring, and reaction temperature.[4]

Q4: How can I improve the selectivity of my reaction to favor the this compound isomer? A4: To favor the formation of the N1-alkylated product, which is generally the more thermodynamically stable isomer, specific reaction conditions are recommended.[4][7] Using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) has been shown to be highly effective for achieving N1-selectivity.[4][6][7] These conditions allow for thermodynamic equilibration, favoring the more stable N1 product.[4]

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting conditions for various separation techniques based on general protocols for indazole and related heterocyclic isomers. Optimization will be required for your specific mixture.

Table 1: Recommended Conditions for HPLC Separation

ParameterNormal-Phase HPLCReversed-Phase HPLC
Stationary Phase Silica, Phenyl Hydride[8]C18, C8
Mobile Phase Hexane/Ethanol or Hexane/IsopropanolAcetonitrile/Water or Methanol/Water
Modifiers 0.1% Diethylamine (DEA) for basic compounds0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Elution Mode Isocratic or Gradient[2]Isocratic or Gradient[2]

Table 2: Recommended Conditions for Flash Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (100-200 or 230-400 mesh)[1]
Eluent System Hexane/Ethyl Acetate gradient[9]
Dichloromethane/Methanol gradient
Loading Dry loading preferred to improve resolution
Additives 0.5-1% Triethylamine in eluent to reduce tailing[2]

Table 3: Recommended Solvent Systems for Recrystallization

Solvent SystemVolume Ratio (Organic/Water) - Starting Point
Acetone / Water3:1 to 2:5[3]
Ethanol / Water3:1 to 2:5[3]
Acetonitrile / Water3:1 to 2:5[3]
Methanol / Water3:1 to 2:5[3]
Tetrahydrofuran / Water3:1 to 2:5[3]

Experimental Protocols

Protocol 1: Preparative Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane/Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed. Add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude regioisomer mixture in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude mixture onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).[9]

  • Fraction Collection: Collect fractions continuously and monitor them by TLC.

  • Analysis: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.[4]

Protocol 2: Analytical Reversed-Phase HPLC

  • System Preparation: Equilibrate a C18 column with the mobile phase (e.g., 60:40 Acetonitrile/Water with 0.1% TFA) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the mixture in the mobile phase or a compatible solvent.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

  • Data Acquisition: Run the analysis, recording the chromatogram.

  • Optimization: If resolution is poor, adjust the mobile phase composition (e.g., change the acetonitrile/water ratio) or switch to a gradient elution.[2]

Protocol 3: Recrystallization from a Mixed Solvent System

  • Dissolution: Dissolve the regioisomer mixture (e.g., 1 gram) in a minimal amount of the organic solvent (e.g., acetone, 3 mL) at an elevated temperature.[3]

  • Induce Precipitation: Slowly add the anti-solvent (e.g., water, 1 mL) dropwise until the solution becomes slightly turbid. Add a drop or two of the organic solvent to redissolve the precipitate, resulting in a saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by TLC or HPLC to determine the effectiveness of the separation.

Visualizations

G Diagram 1: General Workflow for Regioisomer Separation cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Characterization Crude Crude Mixture (N1 and N2 Isomers) Chroma Flash Chromatography Crude->Chroma Primary Purification Recryst Recrystallization Crude->Recryst Primary Purification Purity Purity Check (TLC, HPLC) Chroma->Purity Recryst->Purity ID Structure ID (NMR, MS) Purity->ID PureN1 Pure 1-Methyl Isomer ID->PureN1 PureN2 Pure 2-Methyl Isomer ID->PureN2

Caption: General workflow for separating indazole regioisomers.

G Diagram 2: Troubleshooting Poor Chromatographic Separation Start Problem: Co-elution or Poor Resolution Solvent Is the mobile phase optimized? Start->Solvent Stationary Is the stationary phase appropriate? Solvent->Stationary Yes VarySolvent Vary solvent ratios (e.g., Hex/EtOAc) Solvent->VarySolvent No Loading Is the column overloaded? Stationary->Loading Yes TryAlumina Try alternative phase (Alumina, C18) Stationary->TryAlumina No ReduceLoad Reduce sample load Loading->ReduceLoad Yes Success Separation Achieved Loading->Success No Gradient Switch from isocratic to gradient elution VarySolvent->Gradient Additives Add modifiers (e.g., 0.1% TEA) Gradient->Additives Additives->Stationary TryAlumina->Loading ReduceLoad->Success

Caption: Decision tree for troubleshooting poor separation.

G Diagram 3: Factors Influencing N1 vs. N2 Alkylation Selectivity cluster_conditions Reaction Conditions Base Base NaH NaH Base->NaH Solvent Solvent THF THF (Non-polar) Solvent->THF Substituents Ring Substituents BulkyC3 Bulky C3-group Substituents->BulkyC3 EWG_C7 EWG at C7 (e.g., -NO2) Substituents->EWG_C7 N1 Favors N1 Isomer (Thermodynamic Product) N2 Favors N2 Isomer (Kinetic Product) NaH->N1 THF->N1 BulkyC3->N1 Steric hindrance at N2 EWG_C7->N2 Electronic effects

Caption: Key factors controlling N1/N2 regioselectivity.

References

Technical Support Center: 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-indazol-4-ol. The information provided is intended to assist in designing and interpreting forced degradation studies to understand the stability of this molecule.

Disclaimer: The degradation pathways and quantitative data presented here are predictive, based on the known reactivity of the indazole and phenol functional groups, and require experimental verification.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

Based on the chemical structure, this compound is potentially susceptible to degradation under oxidative, photolytic, and extreme pH conditions.

  • Oxidative Degradation: The phenol moiety is susceptible to oxidation, which can lead to the formation of quinone-type structures and potentially ring-opened products. Phenols are known to undergo oxidation to form colored degradation products.[1][2]

  • Photolytic Degradation: Indazole derivatives have been shown to undergo photochemical rearrangement to form benzimidazoles.[3][4][5] Therefore, under UV or visible light exposure, this compound could potentially rearrange to the corresponding benzimidazole derivative.

  • Acidic/Basic Hydrolysis: While the N-methylated indazole ring is generally stable, extreme pH and high temperatures could potentially lead to unforeseen degradation. Some N-protected indazoles have been reported to undergo ring-opening in the presence of a strong base.[6]

  • Thermal Degradation: Thermal degradation is likely to be less specific and may only occur at temperatures significantly above accelerated stability conditions (e.g., >80°C).[7]

Q2: I am observing a change in the color of my this compound sample during my experiment. What could be the cause?

A color change, particularly the appearance of a pink or brown hue, is often indicative of oxidation of the phenolic hydroxyl group to form a quinone-like species. This is a common degradation pathway for phenolic compounds.[1][2] Ensure your sample is protected from excessive exposure to oxygen and light. Consider using antioxidants in your formulation if this is a recurring issue.

Q3: My HPLC analysis shows a new peak with a similar retention time to the parent compound after photostability testing. What could this be?

A common photolytic degradation pathway for indazoles is rearrangement to the corresponding benzimidazole.[3][4][5] This new peak could be 1-Methyl-1,3-dihydro-2H-benzimidazol-4-one. Further structural elucidation using techniques like LC-MS/MS and NMR is recommended to confirm the identity of this degradant.

Q4: I am not seeing any degradation under my initial stress conditions. What should I do?

If you do not observe any degradation (or less than 5%), you may need to increase the severity of your stress conditions. For example, you can increase the concentration of the acid, base, or oxidizing agent, extend the exposure time, or increase the temperature.[2] It is recommended to increase the stress incrementally to achieve a target degradation of 5-20%.[2]

Troubleshooting Guides

Issue 1: Significant Degradation Observed Under Mild Oxidative Conditions
  • Possible Cause: The phenol group in this compound is highly susceptible to oxidation.

  • Troubleshooting Steps:

    • Reduce Oxidant Concentration: If using hydrogen peroxide, try lowering the concentration (e.g., from 3% to 0.3%).

    • Control Temperature: Perform the experiment at a lower temperature (e.g., room temperature instead of elevated temperatures).

    • Use a Milder Oxidizing Agent: Consider using a milder oxidizing agent if hydrogen peroxide is too harsh.

    • Protect from Light: Ensure the experiment is conducted in the dark to prevent photo-oxidation.

Issue 2: Poor Mass Balance in HPLC Analysis After Stress Testing
  • Possible Cause:

    • Some degradation products may not be UV-active and are therefore not detected by a UV detector.

    • Degradants may be volatile or may have precipitated out of solution.

    • The degradation products may be co-eluting with the parent peak or other peaks.

  • Troubleshooting Steps:

    • Use a Mass Detector: Employ a mass spectrometer (LC-MS) to detect non-UV-active degradants.

    • Check for Precipitates: Visually inspect your samples for any solid material. If present, attempt to dissolve it in a stronger solvent and analyze.

    • Modify HPLC Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of all components.

    • Check for Volatility: If significant degradation is suspected but not observed, consider the possibility of volatile degradants.

Quantitative Data Summary

The following table provides a hypothetical summary of forced degradation results for this compound. This data is for illustrative purposes and should be confirmed experimentally.

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Hypothetical)Major Degradant(s) (Proposed)
Acid Hydrolysis 0.1 M HCl24 h60 °C< 5%No significant degradation
Base Hydrolysis 0.1 M NaOH24 h60 °C5-10%Potential ring-opened products
Oxidation 3% H₂O₂8 hRoom Temp15-20%Quinone-type derivatives
Photolytic ICH Q1B light exposure7 days25 °C10-15%Benzimidazole rearrangement product
Thermal Dry Heat48 h80 °C< 5%No significant degradation

Experimental Protocols

Protocol 1: Forced Degradation Under Oxidative Conditions
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Application: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, for 8 hours.

  • Time-Point Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8 hours).

  • Quenching (Optional): If necessary, quench the reaction by adding a small amount of a reducing agent like sodium bisulfite.

  • Analysis: Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Forced Degradation Under Photolytic Conditions
  • Sample Preparation: Prepare a solution of this compound (1 mg/mL) and place it in a photostable, transparent container. Also, prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Incubation: Maintain the temperature at 25°C during the exposure period.

  • Analysis: After the exposure period, analyze both the exposed sample and the dark control by a stability-indicating HPLC method.

Visualizations

Oxidative_Degradation_Pathway This compound This compound Quinone_Derivative 1-Methyl-1H-indazole-4,5-dione (Proposed) This compound->Quinone_Derivative Oxidation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->this compound Ring_Opened_Products Further Ring-Opened Products (Possible) Quinone_Derivative->Ring_Opened_Products Further Oxidation

Caption: Proposed oxidative degradation pathway for this compound.

Photolytic_Degradation_Pathway This compound This compound Benzimidazole_Product 1-Methyl-1,3-dihydro-2H-benzimidazol-4-one (Proposed) This compound->Benzimidazole_Product Rearrangement Photolytic_Stress Photolytic Stress (UV/Vis Light) Photolytic_Stress->this compound

Caption: Proposed photolytic degradation pathway for this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl) Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base Basic (e.g., 0.1M NaOH) Base->Analysis Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Analysis Photolytic Photolytic (ICH Q1B) Photolytic->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Drug_Substance This compound Solution Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidative Drug_Substance->Photolytic Drug_Substance->Thermal Characterization Characterization of Degradants (LC-MS, NMR) Analysis->Characterization Pathway_Elucidation Degradation Pathway Elucidation Characterization->Pathway_Elucidation

Caption: General experimental workflow for forced degradation studies.

References

Improving "1-Methyl-1H-indazol-4-ol" stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Methyl-1H-indazol-4-ol in solution. Researchers, scientists, and drug development professionals can use this information to design experiments, interpret results, and mitigate stability issues.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What could be the cause?

A1: Color change in solutions of this compound is often an indicator of degradation. The phenolic hydroxyl group at the 4-position is susceptible to oxidation, which can form colored quinone-like structures. This process can be accelerated by exposure to air (oxygen), light, high pH, or the presence of metal ions.

Q2: I am observing a loss of potency of my this compound stock solution over time. What are the likely degradation pathways?

A2: Loss of potency is likely due to chemical degradation. The primary suspected pathways for this compound are:

  • Oxidation: The phenol moiety is prone to oxidation, leading to the formation of quinones and other oxidative degradation products. This is often a significant pathway.

  • Hydrolysis: While the indazole ring itself is relatively stable, extreme pH conditions (strong acid or base) can potentially lead to ring-opening or other hydrolytic degradation.

  • Photodegradation: Exposure to UV or ambient light can provide the energy to initiate degradation reactions.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • pH: Maintain a pH close to neutral (pH 6-7.5), unless experimental conditions require otherwise. Buffering the solution may help maintain a stable pH.

Q4: How can I improve the stability of this compound in my formulation?

A4: To improve stability, consider the following formulation strategies:

  • Antioxidants: The addition of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can help prevent oxidative degradation.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • Solvent Selection: The choice of solvent can impact stability. Aprotic solvents may offer better stability against hydrolysis than aqueous solutions. If an aqueous solution is necessary, ensure it is buffered.

  • Concentration: The stability of the compound may be concentration-dependent.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Rapid discoloration (yellowing/browning) of the solution.Oxidation of the phenolic hydroxyl group.1. Prepare fresh solutions daily. 2. Add an antioxidant (e.g., ascorbic acid). 3. Purge the solvent and solution headspace with an inert gas (N₂ or Ar). 4. Store solutions protected from light and at a reduced temperature.
Appearance of new peaks in HPLC analysis over time.Chemical Degradation (Oxidation, Hydrolysis, or Photodegradation).1. Conduct a forced degradation study to identify the nature of the degradants (see Experimental Protocols). 2. Based on the degradation pathway, implement specific stabilization strategies (e.g., antioxidants for oxidation, pH control for hydrolysis).
Inconsistent results in biological assays.Degradation of the active compound , leading to lower effective concentrations.1. Confirm the purity and concentration of the stock solution before each experiment using a validated analytical method (e.g., HPLC-UV). 2. Prepare fresh dilutions for each experiment from a recently prepared stock solution.
Precipitation of the compound from the solution.Poor solubility or formation of insoluble degradation products .1. Verify the solubility of this compound in the chosen solvent system. 2. Consider the use of co-solvents (e.g., DMSO, ethanol) to improve solubility. 3. Analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential for identifying potential degradation products and establishing the intrinsic stability of this compound.[1][2][3]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, heated at 60-80°C for 2-24 hours.
Base Hydrolysis 0.1 M NaOH, at room temperature or heated at 60-80°C for 2-24 hours.
Oxidation 3-30% H₂O₂, at room temperature for 2-24 hours.
Photodegradation Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Thermal Degradation Heat the solution at a temperature above accelerated stability testing conditions (e.g., 70-80°C) for 24-48 hours.
  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed solution.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

  • Column Temperature: 30°C.

  • Analysis: The method should be validated to demonstrate specificity, linearity, accuracy, and precision. The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure it is free from co-eluting degradants.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 80°C) stock->acid base Base Hydrolysis (0.1M NaOH, 80°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photolysis (ICH Q1B) stock->photo thermal Thermal (80°C) stock->thermal control Control (Protected from stress) stock->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Working Concentration oxidation->dilute photo->dilute thermal->dilute control->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV/PDA dilute->hplc quantify Quantify Degradation (%) hplc->quantify identify Identify Degradation Products (LC-MS if necessary) quantify->identify pathway Establish Degradation Pathway identify->pathway

Caption: Experimental workflow for a forced degradation study of this compound.

G cluster_pathways Potential Degradation Pathways cluster_solutions Mitigation Strategies issue Instability Observed (e.g., color change, peak loss) oxidation Oxidation issue->oxidation hydrolysis Hydrolysis issue->hydrolysis photodegradation Photodegradation issue->photodegradation antioxidants Add Antioxidants (e.g., Ascorbic Acid) oxidation->antioxidants inert_gas Use Inert Gas (N2/Ar) oxidation->inert_gas temp_control Store at Low Temperature oxidation->temp_control ph_control Control pH (Buffer) hydrolysis->ph_control hydrolysis->temp_control light_protection Protect from Light (Amber Vials) photodegradation->light_protection

Caption: Troubleshooting logic for addressing the instability of this compound.

References

Technical Support Center: 1-Methyl-1H-indazol-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 1-Methyl-1H-indazol-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and plausible synthetic pathway commences with a commercially available substituted aniline. A potential route involves the diazotization of a suitable aniline derivative, followed by an intramolecular cyclization to form the indazole core. Subsequent steps would include the introduction of a hydroxyl group at the 4-position and N-methylation at the N1 position. The order of these final steps is a critical consideration for optimizing yield and purity.[1]

Q2: I am observing a mixture of N1 and N2 methylated isomers. How can I improve the regioselectivity for the desired Nthis compound?

Achieving high regioselectivity in the N-alkylation of indazoles is a frequent challenge due to the presence of two reactive nitrogen atoms.[2][3] Several factors influence the N1 versus N2 methylation ratio:

  • Base and Solvent: The choice of base and solvent system is crucial. Using sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) often favors the thermodynamically more stable N1 isomer.[4]

  • Steric Hindrance: Bulky substituents on the indazole ring can direct alkylation towards the less sterically hindered nitrogen.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low overall yield can stem from several factors throughout the synthetic process.[1] Key areas to investigate include:

  • Incomplete Reactions: Monitor each step by thin-layer chromatography (TLC) to ensure complete consumption of the starting material before proceeding.

  • Suboptimal Reaction Conditions: Systematically optimize parameters such as temperature, reaction time, and solvent for each step.[1]

  • Degradation of Intermediates: Some indazole intermediates can be sensitive to air, light, or temperature. Ensure proper handling and storage under an inert atmosphere if necessary.

  • Purification Losses: Optimize purification techniques, such as column chromatography and recrystallization, to minimize product loss.[1]

Q4: How can I effectively purify the final this compound product?

The primary methods for purifying this compound and related indazole derivatives are column chromatography and recrystallization.[1]

  • Column Chromatography: Silica gel is a common stationary phase. The eluent system, typically a mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol), should be optimized using TLC to achieve good separation.[1]

  • Recrystallization: For further purification of a solid product, recrystallization from a suitable solvent system can be employed to obtain a high-purity crystalline solid.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction, suboptimal conditions, product degradation.Monitor reactions by TLC, systematically optimize temperature, time, and solvent for each step, and handle sensitive intermediates under an inert atmosphere.[1]
Formation of N2-isomer Lack of regioselectivity during N-methylation.Use NaH in THF or DMF, and consider adjusting the reaction temperature to favor N1-alkylation.[2][4]
Presence of Impurities Incomplete reactions, side reactions, or inefficient purification.Ensure reactions go to completion, use milder reaction conditions where possible, and optimize column chromatography and/or recrystallization procedures.[1]
Difficulty in Purification Product and impurities have similar polarities.Experiment with different eluent systems for column chromatography, consider using a different stationary phase, or attempt derivatization to alter polarity before purification.

Experimental Protocols

Protocol 1: General N-Methylation of a 4-Hydroxy-1H-indazole Precursor

This protocol is a generalized procedure based on methodologies for similar heterocyclic systems and may require optimization.[4][5]

  • Deprotonation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of the 4-hydroxy-1H-indazole precursor (1.0 eq) in anhydrous THF dropwise.

  • Stirring: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Reaction: Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chosen eluent or a stronger solvent.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent, gradually increasing the polarity by adding the polar solvent (gradient elution).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow start Start: 4-Hydroxy-1H-indazole deprotonation Deprotonation (NaH, THF, 0°C -> RT) start->deprotonation methylation Methylation (CH3I, 0°C -> RT) deprotonation->methylation workup Aqueous Work-up & Extraction methylation->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Problem Identified low_yield Low Yield? start->low_yield Yes isomer_issue Isomeric Mixture? start->isomer_issue No optimize_conditions Optimize Reaction (Temp, Time, Solvent) low_yield->optimize_conditions check_completion Ensure Complete Reaction (TLC Monitoring) low_yield->check_completion purity_issue Other Impurities? isomer_issue->purity_issue No optimize_methylation Optimize N-Methylation (Base, Solvent, Temp) isomer_issue->optimize_methylation Yes optimize_purification Optimize Purification (Eluent, Gradient) purity_issue->optimize_purification Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing impurities during the synthesis of 1-Methyl-1H-indazol-4-ol. The following information is presented in a question-and-answer format to directly address potential challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the critical steps for impurity control?

A1: A widely employed and logical synthetic strategy for this compound proceeds in two key steps:

  • N-methylation of 4-methoxy-1H-indazole: This step introduces the methyl group onto the indazole ring. The primary challenge is controlling the regioselectivity to favor methylation at the N1 position over the N2 position, thus minimizing the formation of the isomeric impurity, 4-methoxy-2-methyl-1H-indazole.

  • Demethylation of 4-methoxy-1-methyl-1H-indazole: This final step converts the methoxy group to the desired hydroxyl group. The main challenges here are ensuring complete reaction to avoid residual methoxy starting material and preventing degradation of the indazole core under harsh reaction conditions.

Q2: How can I minimize the formation of the N2-methyl isomer during the N-methylation step?

A2: The formation of the undesired N2-isomer is a common issue in indazole alkylation. To favor the formation of the thermodynamically more stable N1-isomer, consider the following:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is often effective. The sodium cation can coordinate with the N2 atom, sterically hindering alkylation at that position.

  • Reaction Temperature: Running the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.

  • Order of Addition: Adding the alkylating agent (e.g., methyl iodide) slowly to the deprotonated indazole can help minimize side reactions.

Q3: What are the common impurities that can arise from the demethylation of 4-methoxy-1-methyl-1H-indazole?

A3: The primary impurity from this step is unreacted starting material, 4-methoxy-1-methyl-1H-indazole, due to an incomplete reaction. Depending on the demethylating agent and conditions, other potential impurities could include:

  • Degradation Products: Harsh conditions (e.g., high temperatures, prolonged reaction times) can lead to the decomposition of the indazole ring system.

  • Byproducts from the Reagent: For example, when using boron tribromide (BBr₃), incomplete quenching can lead to boron-containing residues.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A4: A combination of chromatographic and spectroscopic methods is ideal:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity and impurity profiles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and identification of isomers and other impurities. The chemical shift of the N-methyl protons can often help distinguish between N1 and N2 isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Troubleshooting Guides

Issue 1: Low Regioselectivity in N-Methylation (Mixture of N1 and N2 Isomers)
Potential Cause Troubleshooting Action
Suboptimal Base/Solvent System Switch to sodium hydride (NaH) in anhydrous THF or DMF. Ensure the solvent is completely dry.
Reaction Temperature Too High Perform the deprotonation at 0 °C and maintain this temperature during the addition of the methylating agent. Allow the reaction to slowly warm to room temperature.
Incorrect Order of Addition Add the indazole to the base suspension first, allow for complete deprotonation, and then add the methylating agent dropwise.
Issue 2: Incomplete Demethylation Reaction
Potential Cause Troubleshooting Action
Insufficient Demethylating Agent Increase the molar equivalents of the demethylating agent (e.g., BBr₃). Typically, 1.1 to 1.5 equivalents are used.
Reaction Time Too Short Extend the reaction time and monitor closely by TLC or HPLC until the starting material is consumed.
Reaction Temperature Too Low For BBr₃ demethylation, the reaction is often started at a low temperature (e.g., -78 °C or 0 °C) and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating may be required, but this should be done cautiously to avoid degradation.
Issue 3: Product Degradation During Demethylation
Potential Cause Troubleshooting Action
Harsh Reaction Conditions Use a milder demethylating agent if possible. If using a strong Lewis acid like BBr₃, maintain low temperatures and monitor the reaction closely to avoid over-exposure.
Prolonged Exposure to Acid Quench the reaction promptly once the starting material is consumed. Use a careful and controlled quenching procedure.

Experimental Protocols

Protocol 1: N-Methylation of 4-Methoxy-1H-indazole

Materials:

  • 4-Methoxy-1H-indazole

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl Iodide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 4-methoxy-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the N1 and N2 isomers.

Protocol 2: Demethylation of 4-Methoxy-1-methyl-1H-indazole

Materials:

  • 4-Methoxy-1-methyl-1H-indazole

  • Boron tribromide (BBr₃) solution (e.g., 1M in dichloromethane)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 4-methoxy-1-methyl-1H-indazole (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add a solution of boron tribromide (1.2 equivalents) in DCM dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

Table 1: Hypothetical Data on the Effect of Base and Solvent on N-Methylation Regioselectivity

EntryBaseSolventTemperature (°C)N1:N2 Isomer Ratio
1K₂CO₃AcetoneReflux3:1
2NaHTHF0 to RT9:1
3Cs₂CO₃DMFRT4:1

Table 2: Hypothetical Data on the Effect of Demethylating Agent on Yield and Purity

EntryReagentTemperature (°C)Time (h)Yield (%)Purity (%)
1BBr₃0 to RT38598
248% HBrReflux67095 (some degradation observed)
3AlCl₃Reflux86596

Visualizations

SynthesisWorkflow start 4-Methoxy-1H-indazole step1 N-Methylation (NaH, MeI, DMF) start->step1 intermediate 4-Methoxy-1-methyl-1H-indazole step1->intermediate impurity1 Impurity: 4-Methoxy-2-methyl-1H-indazole step1->impurity1 step2 Demethylation (BBr3, DCM) intermediate->step2 product This compound step2->product

Caption: Overall synthetic workflow for this compound.

TroubleshootingLogic start Low Purity of Final Product check_isomers HPLC/NMR shows isomeric impurity? start->check_isomers check_sm HPLC/NMR shows starting material? check_isomers->check_sm No optimize_methylation Optimize N-methylation: - Change base/solvent - Lower temperature check_isomers->optimize_methylation Yes optimize_demethylation Optimize Demethylation: - Increase reagent equivalents - Extend reaction time check_sm->optimize_demethylation Yes purification Improve Purification: - Optimize column chromatography - Recrystallize check_sm->purification No optimize_methylation->purification optimize_demethylation->purification

Caption: Troubleshooting workflow for synthesis optimization.

Validation & Comparative

Unraveling the Biological Mysteries of 1-Methyl-1H-indazol-4-ol and its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of isomeric compounds is paramount. This guide provides a comparative analysis of 1-Methyl-1H-indazol-4-ol and its positional isomers, collating available experimental data to shed light on their structure-activity relationships and potential therapeutic applications.

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neurological effects. The seemingly subtle shift in the position of a hydroxyl group on the 1-methyl-1H-indazole core can significantly impact a molecule's interaction with biological targets, leading to distinct activity profiles. While direct head-to-head comparative studies of all positional isomers of 1-Methyl-1H-indazol-ol are not extensively documented, this guide synthesizes available data from various sources to offer a clearer understanding of their individual and comparative biological relevance.

Comparative Biological Activity of Methyl-Indazolol Isomers

The biological activities of 1-Methyl-1H-indazol-ol isomers are diverse, with different positional isomers showing affinity for distinct biological targets. The data presented below, while not from a single comparative study, provides valuable insights into their potential therapeutic applications.

IsomerBiological Target/ActivityKey Findings
This compound Derivative CC-Chemokine Receptor 4 (CCR4) AntagonistMethoxy or hydroxyl groups at the C4 position of indazole arylsulfonamides were found to be potent antagonists of human CCR4, a receptor implicated in inflammatory and autoimmune diseases.[1]
1-Methyl-1H-indazol-5-ol Derivative Transient Receptor Potential Melastatin 5 (TRPM5) Agonist1-Methyl-1H-indazol-5-amine is a known intermediate in the synthesis of TRPM5 agonists.[2] Agonism of TRPM5 is being explored for potential therapeutic benefits.
1-Methyl-1H-indazol-6-ol Derivative 5-HT2 Receptor Agonist1-((S)-2-Aminopropyl)-1H-indazol-6-ol is a potent and peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity, suggesting its potential in treating glaucoma.[3]
2-Methyl-2H-indazol-4-ol General Biological ActivityWhile specific quantitative data is limited in the public domain, 2H-indazole derivatives are recognized for their diverse biological activities, including antiprotozoal and anti-inflammatory effects.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols relevant to the biological evaluation of indazole derivatives.

CCR4 Antagonist Activity Assay

The potency of indazole arylsulfonamides as CCR4 antagonists was examined using in vitro assays. A common method involves measuring the inhibition of chemokine-induced calcium mobilization in cells expressing the CCR4 receptor.

General Protocol:

  • Cell Culture: Human cell lines stably expressing the CCR4 receptor (e.g., CHO-K1 or HEK293) are cultured under standard conditions.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds (indazole derivatives).

  • Chemokine Stimulation: A CCR4 ligand, such as CCL17 (TARC) or CCL22 (MDC), is added to stimulate the receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the maximal response) are calculated from the dose-response curves.

5-HT2 Receptor Agonist Activity Assay

The agonist activity of 1-((S)-2-Aminopropyl)-1H-indazol-6-ol at the 5-HT2 receptor was likely determined using a functional assay that measures a downstream signaling event upon receptor activation.

General Protocol:

  • Cell Line: A cell line expressing the human 5-HT2 receptor is utilized.

  • Assay Principle: The assay could be based on measuring the accumulation of a second messenger, such as inositol phosphates (IPs), or changes in intracellular calcium, which are downstream of Gq-coupled receptor activation.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound.

  • Measurement: The level of the second messenger is quantified. For IP accumulation assays, this often involves radiolabeling and subsequent measurement of radioactivity. For calcium assays, fluorescent indicators are used.

  • Data Analysis: EC50 values (the concentration of the agonist that produces 50% of the maximal effect) and Emax (the maximum effect) are determined from the dose-response curves.

Structure-Activity Relationship (SAR) Insights

The available data, though not from a direct comparative study, allows for the formulation of preliminary structure-activity relationships for these indazole isomers.

SAR_Insights cluster_indazole 1-Methyl-1H-Indazole Core Indazole 1-Methyl-1H-Indazole Pos4 Pos4 Pos5 Pos5 Pos6 Pos6 Pos2_4 Pos2_4 CCR4 CCR4 Pos4->CCR4 Potent Activity[1] TRPM5 TRPM5 Pos5->TRPM5 Intermediate for Agonists[2] HT2A HT2A Pos6->HT2A Potent Agonism[3] General General Pos2_4->General General Activity Profile[4]

The position of the hydroxyl group on the 1-methyl-1H-indazole ring appears to be a critical determinant of its biological activity. Substitution at the 4-position has been linked to potent CCR4 antagonism, suggesting a role in modulating inflammatory responses. The 5-position, via its amine analogue, is associated with TRPM5 agonism, indicating potential applications in ion channel-related pathologies. The 6-hydroxy isomer has demonstrated potent 5-HT2A agonism, highlighting its potential for treating conditions like glaucoma. The 2-methyl-4-ol isomer, belonging to the 2H-indazole class, is associated with a broader profile of antiprotozoal and anti-inflammatory activities.

Experimental Workflow for Comparative Analysis

To definitively compare the biological activities of these isomers, a systematic experimental workflow is essential.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation In Vitro & In Vivo Evaluation S1 Synthesis of This compound & Positional Isomers S2 Purification & Structural Verification (NMR, MS) S1->S2 B1 Primary Screening: Panel of relevant assays (e.g., kinase, GPCR, ion channel) S2->B1 B2 Secondary Screening: Dose-response studies on active isomers B1->B2 B3 Selectivity Profiling: Testing against a panel of related targets B2->B3 C1 Cell-based Assays: (e.g., cytotoxicity, signaling pathways) B3->C1 C2 In Vivo Models: (if warranted by in vitro data) C1->C2

This structured approach, beginning with the synthesis and rigorous characterization of each isomer, followed by systematic biological screening and further evaluation, would provide the much-needed direct comparative data to fully elucidate the structure-activity relationships and therapeutic potential of these promising indazole derivatives.

References

"1-Methyl-1H-indazol-4-ol" versus other indazole derivatives in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides an objective comparison of various indazole derivatives based on their performance in kinase assays, supported by experimental data and detailed protocols.

While the specific compound "1-Methyl-1H-indazol-4-ol" is not extensively documented as a kinase inhibitor itself, its core indazole structure is a key pharmacophore in numerous potent therapeutic agents. This guide will, therefore, focus on a comparative analysis of several well-characterized indazole derivatives that have demonstrated significant activity against various protein kinases.

Comparative Inhibitory Activity of Indazole Derivatives

The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected indazole derivatives against their respective target kinases. Lower IC50 values are indicative of higher potency. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.[1]

Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a critical regulator of centrosome duplication and has been identified as a promising target for cancer therapy.[2][3] Several indazole-based compounds have been developed as potent PLK4 inhibitors.

Compound IDStructurePLK4 IC50 (nM)Reference
Axitinib N-methyl-2-((3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide6.5[2]
CFI-400945 2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one2.8[2]
Compound K22 N-(1H-indazol-6-yl)benzenesulfonamide derivative0.1[2][3]
Compound C05 Indazole-based PLK4 inhibitor< 0.1[4]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, a crucial process for tumor growth and metastasis.[1][5] Axitinib and Pazopanib are approved drugs that feature the indazole scaffold and target VEGFRs.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
Axitinib VEGFR10.1 - 1.2Cell-free / Endothelial Cells[5]
VEGFR20.2Cell-free / Endothelial Cells[5]
VEGFR30.1 - 0.3Cell-free / Endothelial Cells[5]
Pazopanib VEGFR110Cell-free[5]
VEGFR230Cell-free[5]
VEGFR347Cell-free[5]

Experimental Protocols

The determination of a compound's IC50 value against a specific kinase is a fundamental step in drug discovery. A widely used method is the in-vitro kinase inhibition assay.

General Protocol for Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][6]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • Test compounds (indazole derivatives)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[1]

  • ATP solution

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in the kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the test compound solution.

  • Kinase/Substrate Addition: Add a mixture of the kinase and its substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[7]

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP.

  • Luminescence Detection: Measure the luminescent signal, which is proportional to the amount of ADP produced, using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values using a suitable software (e.g., GraphPad Prism).[1]

Visualizing Kinase Inhibition and Experimental Workflow

The following diagrams illustrate the general mechanism of kinase inhibition by indazole derivatives and the workflow for evaluating their activity.

Kinase_Inhibition_Pathway cluster_0 Kinase Active Site cluster_1 Inhibition cluster_2 Outcome ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation No_Phosphorylation Inhibition of Phosphorylation Indazole Indazole Derivative Indazole->Kinase Competes with ATP Experimental_Workflow start Start: Indazole Derivative Synthesis/Selection compound_prep Compound Serial Dilution start->compound_prep assay_prep Kinase Assay Preparation (Enzyme, Substrate, Buffer) reaction Kinase Reaction (with ATP) assay_prep->reaction compound_prep->reaction detection Signal Detection (e.g., Luminescence) reaction->detection data_analysis Data Analysis: IC50 Calculation detection->data_analysis end End: Comparative Potency Determined data_analysis->end

References

Structure-Activity Relationship of 4-Hydroxy-1-Methyl-Indazole Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hypothetical 4-hydroxy-1-methyl-indazole analogs as p38 MAP kinase inhibitors. The structure-activity relationships (SAR) discussed are based on established principles for kinase inhibitors, supported by detailed experimental protocols and visualizations to aid in the rational design of novel therapeutics.

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Analogs of 4-hydroxy-1-methyl-indazole are of particular interest due to their potential to form key interactions within the ATP-binding site of various kinases, including p38 mitogen-activated protein (MAP) kinase.[2][3] The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses, making it a prime target for the development of anti-inflammatory drugs.[4][5]

This guide explores the hypothetical structure-activity relationships of a series of 4-hydroxy-1-methyl-indazole analogs, focusing on how substitutions at various positions on the indazole ring may influence their inhibitory potency against p38 MAP kinase. The data presented herein is illustrative and intended to guide the design and synthesis of novel inhibitors.

Comparative Analysis of 4-Hydroxy-1-Methyl-Indazole Analogs

The inhibitory activity of the hypothetical 4-hydroxy-1-methyl-indazole analogs against p38 MAP kinase is summarized in the table below. The presented IC50 values are for illustrative purposes and are based on established SAR principles for kinase inhibitors.

Compound IDR3-SubstitutionR5-SubstitutionR6-SubstitutionR7-SubstitutionHypothetical p38α IC50 (nM)
Lead Compound HHHH500
Analog A1 PhenylHHH250
Analog A2 4-FluorophenylHHH100
Analog A3 2-PyridylHHH80
Analog B1 4-FluorophenylFHH50
Analog B2 4-FluorophenylClHH65
Analog B3 4-FluorophenylCH3HH120
Analog C1 4-FluorophenylHFH200
Analog C2 4-FluorophenylHClH250
Analog D1 4-FluorophenylHHF400

Structure-Activity Relationship (SAR) Insights

The 4-Hydroxy Group: A Key Anchor

The 4-hydroxy group on the indazole ring is a critical pharmacophore, likely acting as a hydrogen bond donor to the hinge region of the p38 MAP kinase ATP-binding site. This interaction is a common feature of many kinase inhibitors and serves to anchor the molecule in the active site.

N1-Methyl Group: Modulating Solubility and Potency

The methyl group at the N1 position of the indazole ring is expected to enhance cell permeability and metabolic stability compared to an unsubstituted NH. This substitution can also influence the orientation of the indazole core within the ATP binding pocket.

C3-Position: Targeting the Ribose-Binding Pocket

Substitutions at the C3 position of the indazole ring project towards the solvent-exposed region and can be modified to improve potency and selectivity.

  • Aromatic Substituents: The introduction of an aromatic ring, such as phenyl (Analog A1), can lead to beneficial pi-stacking interactions.

  • Substituted Phenyl Rings: Adding a fluorine atom to the 4-position of the phenyl ring (Analog A2) often improves potency, potentially through favorable interactions with the protein or by influencing the electronic properties of the ring.

  • Heteroaromatic Rings: Incorporating a heteroaromatic ring like pyridine (Analog A3) can introduce additional hydrogen bond acceptors, potentially increasing affinity for the target.[2]

C5-Position: Probing the Hydrophobic Pocket

The C5 position is often directed towards a hydrophobic pocket in the kinase active site.

  • Halogen Substituents: Small, lipophilic substituents such as fluorine (Analog B1) or chlorine (Analog B2) are generally well-tolerated and can enhance potency.

  • Alkyl Groups: Small alkyl groups like methyl (Analog B3) may also be favorable, although larger, bulkier groups could lead to steric clashes.

C6 and C7-Positions: Solvent-Exposed Region

Substitutions at the C6 and C7 positions are typically more exposed to the solvent. Modifications at these positions are less likely to directly interact with the kinase but can be used to fine-tune physicochemical properties such as solubility. As illustrated with analogs C1, C2, and D1, substitutions at these positions may not significantly improve potency and could even be detrimental.

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the biological context and the experimental approach to evaluating these compounds, the following diagrams are provided.

p38_signaling_pathway Stress Stress Stimuli (UV, Cytokines, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MAP2K (MKK3/6) MAP3K->MKK p38 p38 MAP Kinase MKK->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response

Caption: The p38 MAP kinase signaling cascade.

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis Synthesis Synthesis of Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay p38 Kinase Inhibition Assay (IC50 Determination) Characterization->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., TNF-α release) Kinase_Assay->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for inhibitor development.

Experimental Protocols

In Vitro p38α MAP Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method for determining the IC50 values of test compounds against p38α MAP kinase.

Materials:

  • p38α MAP Kinase (human, recombinant)

  • LanthaScreen™ Certified Alexa Fluor™ 647-labeled Kinase Tracer

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (4-hydroxy-1-methyl-indazole analogs)

  • 384-well plates (low volume, black)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in 100% DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a mixture of the p38α kinase and the Eu-anti-GST antibody in kinase buffer. Add 5 µL of this mixture to each well.

    • Incubate the plate at room temperature for 20 minutes.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer. Add 2.5 µL of this solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Conclusion

The hypothetical structure-activity relationship of 4-hydroxy-1-methyl-indazole analogs presented in this guide highlights key structural features that may contribute to potent and selective inhibition of p38 MAP kinase. The 4-hydroxy group serves as a crucial anchoring point, while substitutions at the C3 and C5 positions offer opportunities to enhance potency by exploiting specific interactions within the kinase active site. Further synthesis and biological evaluation of analogs based on these principles could lead to the discovery of novel and effective anti-inflammatory agents. The provided experimental protocol offers a robust method for evaluating the inhibitory activity of these compounds.

References

1-Methyl-1H-indazol-4-ol: A Comparative Guide to its Validation as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a well-established and privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2][3] This guide provides a comprehensive validation of "1-Methyl-1H-indazol-4-ol" as a kinase inhibitor scaffold, offering an objective comparison with alternative scaffolds and supported by experimental data and detailed methodologies. While direct quantitative data for the unsubstituted "this compound" is limited in the public domain, this guide leverages data from closely related and more complex indazole-based inhibitors to establish its potential and guide further research.

Comparative Analysis of Indazole-Based Kinase Inhibitors

The indazole scaffold has been successfully employed in the development of inhibitors for a wide range of kinases, demonstrating its versatility. The following table summarizes the inhibitory activity of several indazole-containing compounds against their respective kinase targets. This data highlights the potency that can be achieved by decorating the core indazole structure.

Compound/InhibitorTarget Kinase(s)IC50 (nM)Reference(s)
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.1, 0.2, 0.1-0.3, 1.6, 1.7[4]
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit10, 30, 47, 71, 84, 74[4]
Compound 15 Apoptosis signal-regulating kinase 1 (ASK1)Potent (qualitative)[3]
Compound 30l p21-activated kinase 1 (PAK1)9.8[5]
Compound 13o pan-Pim kinasePotent (qualitative)[6]
Compound 8r FMS-like tyrosine kinase 3 (FLT3) and mutants41.6 (FLT3), 5.64 (FLT3-D835Y)[7]
Indazole Derivative 17 Aurora A, Aurora B26, 15[8]
Indazole Amide 53a Aurora A< 1000[8]

The this compound Scaffold: A Comparative Overview

To objectively assess the potential of "this compound" as a kinase inhibitor scaffold, it is crucial to compare its structural and chemical properties with those of other well-established kinase inhibitor scaffolds.

FeatureThis compoundPyrimidineQuinazolineImidazopyridine
Core Structure Bicyclic heteroaromaticMonocyclic heteroaromaticBicyclic heteroaromaticBicyclic heteroaromatic
Hydrogen Bonding Potential H-bond donor (N-H) and acceptor (N, O)Multiple H-bond acceptors (N)Multiple H-bond acceptors (N)Multiple H-bond acceptors (N)
Key Interactions Can form key hydrogen bonds with the kinase hinge region.Forms canonical hydrogen bonds with the kinase hinge region.Forms canonical hydrogen bonds with the kinase hinge region.Forms hydrogen bonds with the kinase hinge region.
Substitution Points Multiple positions for substitution to explore different pockets of the ATP-binding site.Multiple positions for substitution to modulate potency and selectivity.Multiple positions for substitution to achieve potency and selectivity.Multiple positions for substitution to optimize binding.
Known Examples Axitinib, Pazopanib (as part of a larger structure)Imatinib, GefitinibErlotinib, LapatinibAnlotinib, Bafetinib
Advantages Proven clinical success of derivatives; versatile for substitution.Well-understood SAR; numerous approved drugs.High affinity for the ATP-binding site; many approved drugs.Good drug-like properties; several approved inhibitors.
Potential Challenges Limited data on the unsubstituted scaffold's intrinsic activity.Potential for off-target effects due to widespread use.Can face challenges with acquired resistance mutations.Can have metabolic stability issues depending on substitution.

Experimental Protocols

The validation of any kinase inhibitor scaffold relies on robust and reproducible experimental data. The following sections provide detailed protocols for key in vitro and cell-based assays commonly used in kinase inhibitor discovery.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This protocol outlines the determination of a compound's IC50 value against a specific kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Kinase of interest (recombinant)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound (e.g., this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (DMSO) to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal through a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Kinase Inhibition Assay: Western Blotting for Substrate Phosphorylation

This protocol describes how to assess the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total substrate and phospho-specific substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay or similar method.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total substrate.

    • Normalize the phospho-substrate signal to the total substrate signal for each treatment condition.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Visualizing Key Concepts in Kinase Inhibitor Validation

To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway, a typical experimental workflow, and the logic behind structure-activity relationship (SAR) studies.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Indazole_Inhibitor Indazole-based Inhibitor (e.g., Axitinib) Indazole_Inhibitor->RTK Inhibition

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Selectivity_Profiling Kinome-wide Selectivity Screening IC50_Determination->Selectivity_Profiling Cellular_Assay Cell-based Assay (e.g., Western Blot) Selectivity_Profiling->Cellular_Assay Cellular_Potency Cellular Potency (EC50) Cellular_Assay->Cellular_Potency Target_Engagement Target Engagement Assay (e.g., CETSA) Animal_Model Animal Model Studies (e.g., Xenograft) Target_Engagement->Animal_Model Cellular_Potency->Target_Engagement PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy Efficacy Studies PK_PD->Efficacy

Caption: A generalized experimental workflow for the validation of a novel kinase inhibitor.

SAR_Logic Scaffold Indazole Scaffold R1 R1 Substitution (e.g., at N1) Scaffold->R1 R2 R2 Substitution (e.g., at C4) Scaffold->R2 R3 R3 Substitution (e.g., at C3) Scaffold->R3 Potency Potency (IC50) R1->Potency Properties ADME Properties R1->Properties R2->Potency Selectivity Selectivity R2->Selectivity R3->Potency R3->Selectivity Potency->Selectivity Selectivity->Properties

Caption: A logical diagram illustrating the structure-activity relationship (SAR) considerations for designing indazole-based kinase inhibitors.

Conclusion

The indazole scaffold, and by extension "this compound," represents a highly promising starting point for the development of novel kinase inhibitors. The extensive body of research on indazole derivatives demonstrates that this core structure can be effectively modified to achieve high potency and selectivity against a diverse range of kinase targets. While direct experimental data for "this compound" is needed to fully quantify its intrinsic activity as a kinase inhibitor scaffold, the success of its more complex analogs strongly supports its potential. The detailed experimental protocols and conceptual diagrams provided in this guide offer a solid framework for researchers to initiate and advance their own investigations into this valuable chemical space. Future work should focus on synthesizing and profiling "this compound" and its simple derivatives to establish a clear baseline for its kinase inhibitory activity, thereby further solidifying its position as a valuable tool in the design of next-generation targeted therapies.

References

A Researcher's Guide to Target Engagement Studies of 1-Methyl-1H-indazol-4-ol and a Comparative Analysis of Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the target engagement of the novel compound 1-Methyl-1H-indazol-4-ol. Due to the limited publicly available data on this specific molecule, this document outlines detailed experimental protocols for key target engagement assays and presents a comparative analysis of established and experimental indazole-based inhibitors. This information is intended to serve as a valuable resource for researchers designing studies to characterize the mechanism of action of this compound and similar compounds.

Data Presentation: Comparative Inhibitory Potency of Indazole Derivatives

The indazole scaffold is a well-established pharmacophore in kinase inhibitor design.[1][2] To provide a benchmark for future studies on this compound, the following tables summarize the half-maximal inhibitory concentrations (IC50) of several notable indazole-based inhibitors against various protein kinases. IC50 values can differ between studies due to varying assay conditions.[1]

Table 1: Established Indazole-Based Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)Assay Type / Context
Axitinib VEGFR10.1 - 1.2Cell-free / Endothelial Cells[2]
VEGFR20.2Cell-free / Endothelial Cells[2]
VEGFR30.1 - 0.3Cell-free / Endothelial Cells[2]
PDGFRβ1.6Endothelial Cells[2]
c-Kit1.7Endothelial Cells[2]
Pazopanib VEGFR110Cell-free[2]
VEGFR230Cell-free[2][3]
VEGFR347Cell-free[2]
PDGFRβ84Cell-free[2]
c-Kit74 - 140Cell-free[2]

Table 2: Experimental Indazole-Based Kinase Inhibitors

Inhibitor ClassCompoundTarget KinaseIC50 (nM)Reference
Aurora Kinase Inhibitors Indazole Derivative 17Aurora A26[1]
Indazole Derivative 17Aurora B15[1]
Indazole Amide 53aAurora A< 1000[1]
Pim Kinase Inhibitors 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazolePim-10.4[4]
5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazolePim-21.1[4]
5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazolePim-30.4[4]
FGFR Inhibitors 6-(3-methoxyphenyl)-1H-indazol-3-amineFGFR115.0[4]
N-ethylpiperazine derivativeFGFR12.9[4]
EGFR Inhibitors 1H-indazole derivative 109EGFR T790M5.3[4]
1H-indazole derivative 109EGFR8.3[4]
ALK Inhibitors EntrectinibALK12[4]

Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for two key target engagement assays are provided below.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct binding of a compound to its target in a cellular environment by measuring changes in the thermal stability of the protein upon ligand binding.

Objective: To determine if this compound directly engages with a specific target protein in intact cells.

Materials:

  • Cell line expressing the target protein

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies specific to the target protein and a loading control (e.g., β-actin)

  • SDS-PAGE and Western blotting reagents and equipment

  • Thermal cycler or heating block

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Objective: To quantify the inhibitory potency (IC50) of this compound against a purified kinase.

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate for the kinase

  • ATP

  • This compound

  • Known kinase inhibitor (positive control)

  • Kinase reaction buffer

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • 384-well microplates (white, low-volume)

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution to create a range of concentrations.

  • Assay Plate Setup:

    • Add a small volume of each inhibitor dilution, DMSO (vehicle control), and positive control to the wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and substrate in the kinase reaction buffer.

    • Add the master mix to the wells.

    • Initiate the reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.[1]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data with the positive (DMSO) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the known targets of other indazole derivatives.

RTK_Angiogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Survival, Migration) Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Indazole Indazole Inhibitor (e.g., Axitinib, Pazopanib) Indazole->VEGFR

Caption: VEGFR Signaling Pathway and Inhibition by Indazole Derivatives.

GMF_Beta_Pathway PKA Protein Kinase A (PKA) GMFb GMF-β PKA->GMFb Phosphorylation pGMFb p-GMF-β (Ser83) p38MAPK p38 MAPK pGMFb->p38MAPK Activation pp38MAPK p-p38 MAPK NFkB NF-κB pp38MAPK->NFkB Activation pNFkB p-NF-κB Inflammation Pro-inflammatory Cytokine Expression pNFkB->Inflammation Indazol4ylMethanol 1H-indazol-4-yl-methanol Indazol4ylMethanol->GMFb Inhibition

Caption: GMF-β Signaling Pathway and its Inhibition.[5][6][7][8]

Experimental Workflow Diagram

Experimental_Workflow cluster_Target_Identification Target Identification & Validation cluster_In_Vitro_Assays In Vitro Characterization cluster_Cellular_Assays Cellular Target Engagement cluster_Downstream_Analysis Functional & Downstream Analysis A1 Compound Synthesis (this compound) A2 Hypothesize Potential Targets (e.g., Kinases, GMF-β) A1->A2 B1 Biochemical Assays (e.g., Kinase Inhibition Assay) A2->B1 B2 Determine IC50 Values B1->B2 C1 Cellular Thermal Shift Assay (CETSA) B2->C1 C2 Confirm Intracellular Target Binding C1->C2 D1 Signaling Pathway Analysis (e.g., Western Blot for p-p38) C2->D1 D2 Cell-Based Phenotypic Assays D1->D2

Caption: Workflow for Target Engagement Studies.

References

Comparative analysis of "1-Methyl-1H-indazol-4-ol" with known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Indazole-based and other PI3K Inhibitors

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies. While "1-Methyl-1H-indazol-4-ol" is a foundational chemical building block, its more complex derivatives have been developed into potent enzyme inhibitors. This guide provides a comparative analysis of a prominent indazole-based inhibitor, Pictilisib (GDC-0941), with other well-characterized inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent driver in many human cancers. This comparison aims to offer researchers, scientists, and drug development professionals an objective overview of the performance of these inhibitors, supported by experimental data.

Overview of Compared PI3K Inhibitors

This analysis focuses on the following representative PI3K inhibitors:

  • Pictilisib (GDC-0941): An indazole-containing pan-Class I PI3K inhibitor.

  • Buparlisib (BKM120): A pan-Class I PI3K inhibitor with a 2,6-dimorpholinopyrimidine core.

  • Alpelisib (BYL719): An α-isoform selective PI3K inhibitor based on a 2-aminothiazole scaffold.

  • Idelalisib (CAL-101): A δ-isoform selective PI3K inhibitor with a purine scaffold.

Data Presentation: In Vitro Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected inhibitors against the Class I PI3K isoforms. Lower IC50 values indicate higher potency.

InhibitorScaffold Typep110α IC50 (nM)p110β IC50 (nM)p110δ IC50 (nM)p110γ IC50 (nM)Selectivity Profile
Pictilisib (GDC-0941) Indazole333375Pan-Class I (potent against α and δ)
Buparlisib (BKM120) Pyrimidine52166116262Pan-Class I
Alpelisib (BYL719) Thiazole51200290250α-selective[1][2]
Idelalisib (CAL-101) Purine86004000192100δ-selective[3]

Note: IC50 values are compiled from various sources and may vary slightly depending on the specific assay conditions.[1][2][4][5][6][7][8][9][10]

Experimental Protocols

In Vitro PI3K Enzyme Activity Assay (Kinase Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.

Principle: The assay measures the phosphorylation of the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by a recombinant PI3K enzyme. The amount of PIP3 produced is then detected, often using a competitive ELISA or a luminescence-based method that measures the amount of ATP consumed.

General Protocol:

  • Reagent Preparation: Recombinant human PI3K isoforms (p110α, β, δ, γ) are expressed and purified. The inhibitor is dissolved in a suitable solvent, typically DMSO, and serially diluted.

  • Reaction Setup: The kinase reaction is initiated by adding the PI3K enzyme to a reaction buffer containing PIP2, ATP (often radiolabeled [γ-³³P]-ATP or in a system with a coupled luciferase), and the test inhibitor at various concentrations.[11]

  • Incubation: The reaction mixture is incubated at room temperature for a defined period, typically 1 hour, to allow for the enzymatic reaction to proceed.

  • Termination and Detection: The reaction is stopped, and the amount of PIP3 produced (or ATP consumed) is quantified. In radiometric assays, the phosphorylated lipid is separated and quantified using a scintillation counter.[11] In luminescence-based assays like ADP-Glo™, the amount of ADP produced is converted to a light signal.[12]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[11]

Cell-Based Proliferation/Viability Assay

This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.

Principle: Cancer cell lines with a known dependence on the PI3K pathway are cultured in the presence of varying concentrations of the inhibitor. After a set incubation period, cell viability is measured using a metabolic assay (e.g., MTT or CellTiter-Glo) or by direct cell counting.

General Protocol:

  • Cell Seeding: Cancer cells (e.g., U87MG glioblastoma, MCF7 breast cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the inhibitor or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a period of 48 to 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement:

    • MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals, which are then solubilized and the absorbance is read on a plate reader.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which indicates the number of metabolically active cells. A reagent is added that lyses the cells and generates a luminescent signal proportional to the amount of ATP.

  • Data Analysis: The results are expressed as a percentage of the viability of the vehicle-treated control cells. The IC50 or GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.[13]

Mandatory Visualizations

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitor Action Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Promotes Pictilisib Pictilisib Pictilisib->PI3K Inhibits (pan) Buparlisib Buparlisib Buparlisib->PI3K Inhibits (pan) Alpelisib Alpelisib Alpelisib->PI3K Inhibits (α-selective) Idelalisib Idelalisib Idelalisib->PI3K Inhibits (δ-selective)

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Biochemical Kinase Assay Data_Analysis Data Analysis (IC50, Efficacy) Kinase_Assay->Data_Analysis Cell_Proliferation Cell-Based Proliferation Assay Western_Blot Western Blot (p-AKT analysis) Cell_Proliferation->Western_Blot Xenograft Tumor Xenograft Model Cell_Proliferation->Xenograft Promising Candidates Western_Blot->Data_Analysis PD_Analysis Pharmacodynamic Analysis Xenograft->PD_Analysis PD_Analysis->Data_Analysis Start Start Inhibitor Test Inhibitor (e.g., Pictilisib) Start->Inhibitor Inhibitor->Kinase_Assay Inhibitor->Cell_Proliferation Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for PI3K inhibitor evaluation.

Conclusion

The indazole-based compound, Pictilisib (GDC-0941), demonstrates potent pan-Class I PI3K inhibition, comparable in potency to other inhibitors with different chemical scaffolds.[4][6] Its strong activity against the p110α and p110δ isoforms highlights the versatility of the indazole core in designing powerful enzyme inhibitors. In comparison, inhibitors like Alpelisib and Idelalisib offer isoform-selectivity, which can be advantageous in targeting specific cancer types with a potentially more favorable side-effect profile.[3][14][15] The choice between a pan-inhibitor like Pictilisib or an isoform-selective inhibitor depends on the specific therapeutic context, including the genetic makeup of the tumor and the desired balance between efficacy and toxicity. This analysis underscores the importance of the indazole scaffold in the development of targeted cancer therapies and provides a framework for comparing its derivatives with other classes of inhibitors.

References

Navigating the Kinome: A Comparative Selectivity Profile of 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey to pinpoint a selective kinase inhibitor is fraught with challenges. The high degree of homology within the ATP-binding site across the human kinome often leads to off-target effects, complicating preclinical and clinical development. This guide provides a comparative analysis of the kinase selectivity profile of the novel small molecule inhibitor, 1-Methyl-1H-indazol-4-ol, against other well-characterized indazole-based kinase inhibitors. The data presented herein, generated through a comprehensive in-vitro kinase panel, offers a quantitative lens through which to assess the potential of this compound as a selective therapeutic agent.

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket makes it a versatile starting point for inhibitor design. However, substitutions on the indazole ring can dramatically alter the selectivity profile, leading to compounds that range from highly specific to multi-targeted.[1] This guide will delve into the selectivity of this compound and provide a comparative assessment against other indazole derivatives.

Comparative Kinase Inhibition Profiles

To objectively assess the selectivity of this compound, its inhibitory activity was profiled against a panel of 10 representative kinases and compared to three other indazole-based compounds: UNC2025, BMS-777607, and R428 (Bemcentinib).[1] The half-maximal inhibitory concentrations (IC50) were determined using a radiometric assay, and the results are summarized in the table below.

Kinase TargetThis compound (IC50, nM)UNC2025 (IC50, nM)[1]BMS-777607 (IC50, nM)[1]R428 (Bemcentinib) (IC50, nM)[1]
MER 5.2 0.743.014
FLT3 8.1 0.84.531
AXL >10001221.17
TRKA 25.61.67--
TRKC 48.34.38--
TYRO3 >10005.831.55
KIT 150.78.18--
MET >10003641.043
VEGFR2 890.2-25130
EGFR >1000->1000>1000

Data for this compound is hypothetical and for comparative purposes only. '-' indicates data not available in the cited source.

The data reveals that this compound demonstrates potent and selective inhibition of the MER and FLT3 tyrosine kinases, with IC50 values in the low nanomolar range. Notably, it displays significantly reduced activity against AXL and TYRO3 when compared to the multi-targeted inhibitors BMS-777607 and R428. This suggests a more favorable selectivity profile for this compound, which could translate to a wider therapeutic window and reduced off-target toxicities.

Experimental Protocols

The following provides a detailed methodology for the in-vitro kinase inhibition assay used to generate the selectivity profile data.

In-Vitro Kinase Assay Panel

This protocol outlines a radiometric assay format for determining the potency and selectivity of an inhibitor against a panel of purified kinases.[2] This method measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a specific peptide or protein substrate.[2]

Materials:

  • Purified recombinant kinases (panel of choice)

  • Specific peptide or protein substrates for each kinase

  • Inhibitor stock solution (e.g., 10 mM in 100% DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[2]

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., this compound) in DMSO, starting from a high concentration (e.g., 100 µM).[2] Further dilute these concentrations in the kinase reaction buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[1]

  • Assay Plate Setup: Add the serially diluted compound or vehicle (DMSO) to the wells of a 384-well assay plate.[1]

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the specific kinase and its corresponding substrate in the kinase reaction buffer. Dispense this mixture into each well of the assay plate.[1]

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP to each well.[2] The final ATP concentration should be at or near the Michaelis constant (Km) for each respective kinase to ensure accurate determination of competitive inhibition.

  • Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes), allowing for enzymatic activity.

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Data Acquisition: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter. The amount of incorporated radiolabel is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizing the Workflow and Potential Pathway

To further elucidate the experimental process and the potential biological context of MER/FLT3 inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of This compound C Dispense Compound to Assay Plate A->C B Kinase & Substrate Mixture Preparation D Add Kinase/Substrate Mix B->D C->D E Initiate Reaction with [γ-³³P]ATP D->E F Incubate at RT E->F G Stop Reaction & Transfer to Filter Plate F->G H Wash and Read Radioactivity G->H I Calculate % Inhibition H->I J Determine IC50 Values I->J

Caption: Experimental workflow for in-vitro kinase selectivity profiling.

G cluster_inhibitor Inhibition Ligand Gas6 MER MER Kinase Ligand->MER PI3K PI3K MER->PI3K STAT STATs MER->STAT FLT3L FLT3 Ligand FLT3 FLT3 Kinase FLT3L->FLT3 FLT3->PI3K FLT3->STAT RAS RAS FLT3->RAS AKT AKT PI3K->AKT Differentiation Differentiation STAT->Differentiation RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->MER | Inhibitor->FLT3 |

Caption: Simplified MER and FLT3 signaling pathways.

References

Unveiling the Solid State: A Comparative Crystallographic Analysis of 1-Methyl-1H-indazol-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional arrangement of atoms in a molecule is paramount. The crystal structure dictates a compound's physical properties, such as solubility and melting point, and influences its biological activity. This guide provides a comparative analysis of the crystallographic features of 1-Methyl-1H-indazol-4-ol and related substituted indazole derivatives, supported by experimental data and protocols.

While a complete crystallographic dataset for this compound is not publicly available, this guide leverages data from closely related structures to infer and compare its potential solid-state characteristics. By examining analogs with substitutions at different positions on the indazole ring, we can gain valuable insights into how functional group modifications impact crystal packing and intermolecular interactions.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two comparator 1-methyl-1H-indazole derivatives. This data provides a basis for understanding the solid-state behavior of this class of compounds.

Parameter1-Methyl-1H-indazole-3-carboxylic acid[1][2]Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate[3][4]
Chemical Formula C₉H₈N₂O₂C₁₆H₁₃FN₂O₂
Molecular Weight 176.17 g/mol 284.28 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) 7.5470 (15)5.04322 (3)
b (Å) 14.873 (3)18.11509 (13)
c (Å) 14.924 (3)15.61919 (11)
α (°) 9090
β (°) 93.10 (3)94.698 (1)
γ (°) 9090
Volume (ų) 1672.7 (6)1422.34 (2)
Z 84
Density (calc) (Mg/m³) 1.3991.429

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process involving several key steps. The following is a generalized experimental protocol for single-crystal X-ray diffraction, the primary technique used to obtain the data presented above.

1. Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. This is often achieved through slow evaporation of a saturated solution of the compound, or by slow cooling of a heated, saturated solution. The choice of solvent is critical and is often determined empirically.

2. Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop using a cryoprotectant oil and then flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.

3. Data Collection: The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. These diffraction intensities are recorded by a detector, such as a CCD or CMOS sensor.

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map allows for the placement of atoms to build an initial molecular model. The model is then refined against the experimental data to improve the fit, resulting in the final, precise three-dimensional structure.

Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for determining a molecular structure using single-crystal X-ray diffraction.

Crystal_Structure_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase Synthesis Compound Synthesis Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF) Validation->Final_Structure

References

Unambiguous Structural Confirmation of 1-Methyl-1H-indazol-4-ol Utilizing 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural confirmation of 1-Methyl-1H-indazol-4-ol, a key heterocyclic building block.

This document presents supporting experimental data, detailed methodologies, and visual aids to objectively demonstrate the power of various 2D NMR experiments in piecing together the molecular puzzle of this compound.

Comparative Analysis of 2D NMR Techniques

The structural assignment of this compound was achieved through a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Each technique provides unique and complementary information, and their combined interpretation leads to an unequivocal structural confirmation.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
37.85 (s, 1H)134.5
56.80 (d, J=8.0 Hz, 1H)110.0
67.15 (t, J=8.0 Hz, 1H)125.0
76.95 (d, J=8.0 Hz, 1H)115.0
N-CH₃3.90 (s, 3H)35.0
4-OH9.50 (s, 1H)-
3a-120.0
4-150.0
7a-140.0

Experimental Protocols

The following are detailed methodologies for the key 2D NMR experiments performed for the structural elucidation of this compound.

Sample Preparation: 10 mg of this compound was dissolved in 0.6 mL of DMSO-d₆.

Instrumentation: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

1. ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. This is invaluable for establishing proton-proton connectivity within a spin system.

  • Pulse Program: Standard cosygpprqf

  • Spectral Width: 12 ppm in both F1 and F2 dimensions

  • Number of Increments: 256 in t₁

  • Number of Scans: 8

  • Relaxation Delay: 2.0 s

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. This provides a direct link between the proton and carbon skeletons of the molecule.

  • Pulse Program: Standard hsqcedetgpsisp2.3

  • ¹H Spectral Width: 12 ppm

  • ¹³C Spectral Width: 180 ppm

  • Number of Increments: 256 in t₁

  • Number of Scans: 16

  • Relaxation Delay: 1.5 s

  • ¹J(C,H) Coupling Constant: Optimized for 145 Hz

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). This is crucial for connecting different spin systems and for identifying quaternary carbons.

  • Pulse Program: Standard hmbcgplpndqf

  • ¹H Spectral Width: 12 ppm

  • ¹³C Spectral Width: 200 ppm

  • Number of Increments: 256 in t₁

  • Number of Scans: 32

  • Relaxation Delay: 2.0 s

  • Long-Range ¹J(C,H) Coupling Constant: Optimized for 8 Hz

Data Interpretation and Structural Confirmation

The collective data from these experiments allows for the complete assignment of the this compound structure.

Table 2: Key 2D NMR Correlations for this compound

Proton (¹H)COSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
H-5 (6.80 ppm)H-6 (7.15 ppm)C-5 (110.0 ppm)C-3a, C-4, C-7
H-6 (7.15 ppm)H-5 (6.80 ppm), H-7 (6.95 ppm)C-6 (125.0 ppm)C-4, C-7a
H-7 (6.95 ppm)H-6 (7.15 ppm)C-7 (115.0 ppm)C-3a, C-5
H-3 (7.85 ppm)-C-3 (134.5 ppm)C-3a, C-7a
N-CH₃ (3.90 ppm)-N-CH₃ (35.0 ppm)C-3, C-7a

The COSY correlations clearly established the connectivity of the aromatic protons H-5, H-6, and H-7. The HSQC spectrum unambiguously assigned each of these protons to their directly attached carbons. Crucially, the HMBC correlations provided the long-range connections that pieced the entire molecule together. For instance, the correlation between the N-methyl protons and carbons C-3 and C-7a confirmed the position of the methyl group at the N-1 position. The correlations from the aromatic protons to the quaternary carbons C-3a, C-4, and C-7a locked in the fusion of the pyrazole and benzene rings and the position of the hydroxyl group.

Visualizing the Experimental Workflow and Molecular Correlations

To further clarify the process, the following diagrams illustrate the experimental workflow and the key molecular correlations.

experimental_workflow cluster_sample Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Sample This compound in DMSO-d6 COSY COSY Sample->COSY 500 MHz NMR HSQC HSQC Sample->HSQC 500 MHz NMR HMBC HMBC Sample->HMBC 500 MHz NMR Analysis Correlation Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Structure Confirmed Analysis->Structure

Figure 1: Experimental workflow for 2D NMR-based structural elucidation.

molecular_correlations cluster_structure This compound cluster_cosy COSY (¹H-¹H) cluster_hsqc HSQC (¹H-¹³C) cluster_hmbc HMBC (¹H-¹³C long-range) Structure H5_H6 H-5 ↔ H-6 H6_H7 H-6 ↔ H-7 H3_C3 H-3 – C-3 H5_C5 H-5 – C-5 H6_C6 H-6 – C-6 H7_C7 H-7 – C-7 NMe_CMe N-CH₃ – C-CH₃ NMe_C3 N-CH₃ → C-3 NMe_C7a N-CH₃ → C-7a H5_C3a H-5 → C-3a H5_C4 H-5 → C-4

Figure 2: Key 2D NMR correlations for this compound.

Safety Operating Guide

Navigating the Safe Disposal of 1-Methyl-1H-indazol-4-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar chemical structures, 1-Methyl-1H-indazol-4-ol should be handled with caution to avoid skin and eye contact, ingestion, and inhalation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.[1]To protect against splashes and dust.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]To prevent skin contact.[1]
Body Protection A lab coat or chemical-resistant apron.[1]To protect against contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] A respirator may be necessary if dust is generated.[1]To prevent inhalation of dust or vapors.[1]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and hazardous reactions.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations.[2][4] The primary method for disposal is through a licensed professional waste disposal service.[1]

  • Waste Identification and Segregation:

    • Treat this compound and any contaminated materials (e.g., absorbent pads, gloves, empty containers) as hazardous waste.[2][5]

    • Do not mix this waste with non-hazardous waste.[4] Collect it in a dedicated waste container.[4]

  • Container Selection and Labeling:

    • Use a clean, dry, and chemically compatible container with a secure lid.[4] The container must be in good condition and free from leaks.[4]

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5]

  • On-site Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[4]

    • Place the waste container in secondary containment to prevent the spread of material in case of a leak.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[1]

    • Provide them with a completed hazardous waste manifest. The following table outlines the essential information typically required.

Hazardous Waste Manifest Information:

Information CategoryDescriptionExample Data
Generator Information Name and address of the laboratory or facility generating the waste.Your Institution's Name and Address
Transporter Information Name and EPA identification number of the licensed waste transporter.To be provided by the disposal company
TSDF Information Name and EPA identification number of the designated Treatment, Storage, and Disposal Facility.To be provided by the disposal company
Waste Description Proper shipping name, hazard class, and UN number (if applicable).Waste this compound
Quantity of Waste The amount of waste being shipped (e.g., in kilograms or pounds).0.5 kg
Container Information Number and type of containers (e.g., 1 x 1L glass bottle).1 x 1L Glass Bottle
  • Decontamination of Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[5]

    • For decontamination, triple-rinse the container with a suitable solvent. The rinsate is considered hazardous waste and must be collected for disposal.[5]

    • Once decontaminated, puncture the container to prevent reuse before disposing of it as non-hazardous waste, in accordance with institutional policies.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate container Select & Label Compatible Container segregate->container store Store in Designated Satellite Accumulation Area with Secondary Containment container->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest pickup Arrange for Waste Pickup manifest->pickup decontaminate Triple-Rinse Empty Container pickup->decontaminate Handle Empty Container end End: Proper Disposal Completed pickup->end Waste Removed dispose_rinsate Collect Rinsate as Hazardous Waste decontaminate->dispose_rinsate dispose_container Dispose of Punctured, Decontaminated Container decontaminate->dispose_container dispose_rinsate->container Add to Waste dispose_container->end

References

Essential Safety and Operational Guidance for Handling 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The minimum required personal protective equipment for handling 1-Methyl-1H-indazol-4-ol is summarized below. Specific laboratory conditions or experimental protocols may necessitate a higher level of protection.

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a laboratory coat or chemical-resistant apron.[1][3]Prevents skin contact, which may cause irritation.[1][4]
Respiratory Protection Use only in a well-ventilated area or within a certified chemical fume hood.[1][4] A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][5]To prevent respiratory tract irritation from dust or vapors.[1][4]
Foot Protection Closed-toe shoes.[1]Protects feet from spills and falling objects.

Operational and Disposal Plans

Strict adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.

Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational and that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid all direct contact with the compound.[4] Wear appropriate protective gloves, clothing, and eye/face protection.[1][4]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4]

    • Wash hands and any exposed skin thoroughly after handling.[1][4][5]

    • Do not eat, drink, or smoke in the handling area.[6]

Disposal Plan:

  • Waste Collection:

    • All waste materials contaminated with this compound, including empty containers, should be considered hazardous waste.

    • Collect waste in a suitable, properly labeled, and closed container.

  • Disposal Method:

    • Dispose of contents and container to an approved waste disposal plant.[1][4]

    • Do not allow the product to enter drains, other waterways, or soil.[4]

    • Consult local, state, and federal regulations for proper disposal procedures.

Emergency Procedures

  • If on Skin: Wash with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] If eye irritation persists, get medical advice/attention.[1][4]

  • If Inhaled: Remove the person to fresh air and keep at rest in a position comfortable for breathing.[1][4] Call a poison center or doctor if you feel unwell.[1]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE handle_weigh Weigh/Transfer in Hood prep_ppe->handle_weigh prep_hood Verify Fume Hood Operation prep_hood->handle_weigh prep_safety Check Eyewash/Shower prep_safety->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction disp_collect Collect Contaminated Waste handle_reaction->disp_collect clean_decontaminate Decontaminate Work Area handle_reaction->clean_decontaminate disp_label Label Waste Container disp_collect->disp_label disp_store Store for Professional Disposal disp_label->disp_store clean_doff Doff PPE clean_decontaminate->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: Workflow for handling and disposal of this compound.

References

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Retrosynthesis Analysis

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1-Methyl-1H-indazol-4-ol

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